molecular formula C10H8N2O B1309234 2,4-Dihydrochromeno[4,3-c]pyrazole CAS No. 74618-03-4

2,4-Dihydrochromeno[4,3-c]pyrazole

Cat. No.: B1309234
CAS No.: 74618-03-4
M. Wt: 172.18 g/mol
InChI Key: HESSNIBRKZKEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydrochromeno[4,3-c]pyrazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a chromeno-pyrazole hybrid structure, a privileged scaffold known for its diverse pharmacological potential . Pyrazole derivatives, as a class, are extensively studied due to their wide spectrum of biological activities. Research highlights their role as core structural components in active pharmaceutical ingredients (APIs) with demonstrated anti-inflammatory, antibacterial, antifungal, anticancer, and antioxidant properties . The chromeno-pyrazole framework, in particular, is a target for multicomponent reactions (MCRs), which are powerful synthetic tools for efficiently building complex, drug-like heterocyclic systems for biological screening . This makes 2,4-Dihydrochromeno[4,3-c]pyrazole a valuable building block for researchers in synthetic and pharmaceutical chemistry who are developing novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydrochromeno[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)10-7(6-13-9)5-11-12-10/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSNIBRKZKEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319586
Record name 1,4-dihydrochromeno[4,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74618-03-4
Record name 1,4-dihydrochromeno[4,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2,4-Dihydrochromeno[4,3-c]pyrazole: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of chromone and pyrazole rings creates the 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have demonstrated a wide array of biological activities, including potent and selective inhibition of phosphoinositide 3-kinases (PI3K) and activity at cannabinoid receptors.[1][2][3] This guide provides an in-depth, practical overview of a robust synthetic strategy for this scaffold, detailed mechanistic insights, a comprehensive workflow for structural characterization, and a summary of its key applications. It is intended for researchers and professionals engaged in synthetic organic chemistry and drug discovery.

Strategic Synthesis: A Multicomponent Approach

The efficient construction of complex heterocyclic systems is a cornerstone of modern drug discovery. Multicomponent reactions (MCRs) are particularly powerful, offering advantages in operational simplicity, atom economy, and the rapid generation of molecular diversity from simple precursors.[4][5] For the 2,4-Dihydrochromeno[4,3-c]pyrazole core, a highly effective and reliable strategy involves the condensation of a substituted 3-formylchromone with a hydrazine derivative.[6]

Rationale for Method Selection: This approach is selected for its high efficiency, excellent yields, and straightforward procedure. The reaction proceeds cleanly under mild conditions, typically in a protic solvent like ethanol, and avoids the need for expensive or hazardous catalysts. The starting materials, 3-formylchromones and hydrazines, are readily accessible, making this a versatile and cost-effective route.

Experimental Protocol: Synthesis of 2,4-Dihydrochromeno[4,3-c]pyrazol-4-one

This protocol describes a representative synthesis adapted from established literature procedures.[6]

Materials:

  • 4-Chloro-3-formylcoumarin (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (as solvent)

  • Standard reflux apparatus with magnetic stirring

  • Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-formylcoumarin (1.0 mmol, 208.6 mg).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Add hydrazine hydrate (1.2 mmol, 60 mg, ~0.06 mL) dropwise to the stirred solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent). The reaction is typically complete within 2-3 hours, as indicated by the consumption of the starting 3-formylchromone.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities. Allow the product to air-dry or dry under vacuum. If further purification is needed, recrystallization from ethanol can be performed.

Expected Outcome: This procedure typically affords the desired substituted chromeno[4,3-c]pyrazol-4-one in high yields (often 70-90%).[6] The product is usually a stable, crystalline solid.

Mechanistic Insights: The Pathway to Ring Fusion

The formation of the chromenopyrazole ring system via this method proceeds through a logical and well-established reaction sequence: nucleophilic attack followed by intramolecular cyclization and dehydration.

Step-by-Step Mechanism:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbon of the 3-formyl group on the chromone ring.

  • Condensation: This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the C4 carbon of the chromone ring. This position is activated for nucleophilic attack, especially with a leaving group like chlorine present.

  • Aromatization/Tautomerization: Subsequent elimination of HCl (in the case of a 4-chloro substituent) and tautomerization leads to the formation of the stable, fused aromatic pyrazole ring system.

Below is a diagram illustrating this mechanistic pathway.

G cluster_start Starting Materials cluster_int Intermediates cluster_end Product SM1 3-Formylchromone INT1 Hydrazone Intermediate SM1->INT1 Nucleophilic Attack & Condensation SM2 Hydrazine SM2->INT1 PROD Chromeno[4,3-c]pyrazole INT1->PROD Intramolecular Cyclization & Aromatization

Caption: Plausible reaction mechanism for chromenopyrazole formation.

Comprehensive Characterization: Validating Structure and Purity

Unambiguous structural confirmation is critical. A combination of spectroscopic techniques is employed to validate the identity and purity of the synthesized 2,4-Dihydrochromeno[4,3-c]pyrazole.

Characterization Workflow

The logical flow for characterization ensures that both the molecular structure and purity are confirmed efficiently.

G Start Synthesized Product TLC 1. TLC Analysis (Purity Check) Start->TLC MS 2. Mass Spectrometry (MS) (Confirm Molecular Weight) TLC->MS IR 3. FT-IR Spectroscopy (Functional Groups) MS->IR NMR 4. NMR Spectroscopy (¹H & ¹³C for Structure) IR->NMR Final Confirmed Structure NMR->Final

Caption: Standard workflow for spectroscopic characterization.

Spectroscopic Data Interpretation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the chromone and pyrazole rings. The chemical shifts and coupling patterns (splitting) are diagnostic. For instance, protons on the benzene portion of the chromone ring typically appear in the δ 7.0-8.5 ppm range. A distinct singlet for the pyrazole C3-H is also expected.

  • ¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms and their types (C, CH, CH₂, CH₃). Key signals include the carbonyl carbon (C=O) of the pyranone ring, typically observed downfield (δ > 160 ppm), and the carbons of the fused aromatic system.

Representative NMR Data: The following table summarizes the expected chemical shifts (δ in ppm) for the parent 2,4-Dihydrochromeno[4,3-c]pyrazol-4-one, based on data from substituted analogs and general spectroscopic principles.[7]

Atom PositionExpected ¹H δ (ppm)MultiplicityExpected ¹³C δ (ppm)
C3-H (Pyrazole)8.0 - 8.5s135 - 140
C=O (Chromone)--160 - 165
Aromatic CHs (Benzene)7.2 - 8.2m115 - 135
Quaternary Carbons--110 - 155
N-H (Pyrazole)10.0 - 13.0br s-

Note: Actual shifts will vary based on solvent and substitution patterns.

2. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact molecular formula. The fragmentation pattern can also offer structural clues, often showing cleavage characteristic of the chromone core.[1]

3. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

  • ~3200-3400 cm⁻¹: N-H stretching of the pyrazole ring.

  • ~1650-1700 cm⁻¹: C=O stretching of the pyranone carbonyl group.

  • ~1500-1600 cm⁻¹: C=C and C=N stretching of the aromatic rings.

Applications in Drug Discovery

The 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold is considered a "privileged structure" due to its ability to bind to multiple, biologically important targets. This makes it an attractive starting point for the development of novel therapeutics.

  • Anticancer Agents: Numerous derivatives have been synthesized and evaluated as potent inhibitors of PI3Kα, a key enzyme in a signaling pathway that is often dysregulated in cancer.[1][2][7] These compounds have shown impressive antiproliferative activities against various human tumor cell lines.[7]

  • Neuroinflammatory Diseases: The chromenopyrazole scaffold has been successfully modified to create selective agonists for the cannabinoid type 2 receptor (CB2), which plays a crucial role in modulating neuroinflammation. One such derivative showed therapeutic potential in an animal model of multiple sclerosis.[3]

  • Antioxidant Properties: Certain substituted chromeno[4,3-c]pyrazol-4-ones have also been reported to possess significant antioxidant activities.[6]

The structural rigidity and synthetic accessibility of this scaffold ensure that it will remain a fertile ground for the discovery of new and potent therapeutic agents.

References

  • Discovery of Chromeno[4,3-c]pyrazol-4(2H)-one Containing Carbonyl or Oxime Derivatives as Potential, Selective Inhibitors PI3Kα. (2016). PubMed. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design, synthesis and biological evaluation of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates containing sulfonamido as potential PI3Kα inhibitors. (N.D.). ResearchGate. Available at: [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. (2019). Molecules. Available at: [Link]

  • one-pot three-component synthesis of chromeno[4,3-c] pyrazol carbothioamide and chromeno[4,3,2-cd]indazol carbothioamide derivatives using piperidines as an efficient catalyst. (2022). ResearchGate. Available at: [Link]

  • Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. (2020). ACS Omega. Available at: [Link]

  • Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates bearing sulfonylpiperazine as antitumor inhibitors targeting PI3Kα. (2019). PubMed. Available at: [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). Molecules. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. Available at: [Link]

  • Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities. (N.D.). MDPI. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (N.D.). Asian Journal of Chemistry. Available at: [Link]

  • Green synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) via catalyst-free multicomponent reaction in magnetized distilled water. (2023). SciELO South Africa. Available at: [Link]

  • Chromenopyrazole, a Versatile Cannabinoid Scaffold with in Vivo Activity in a Model of Multiple Sclerosis. (2016). PubMed. Available at: [Link]

Sources

mechanism of 2,4-Dihydrochromeno[4,3-c]pyrazole formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation of the 2,4-Dihydrochromeno[4,3-c]pyrazole Scaffold

Abstract

The fusion of chromene and pyrazole moieties creates the chromenopyrazole scaffold, a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, and cannabinoid receptor modulating properties.[1][2][3][4][5][6] This guide provides a detailed mechanistic exploration of a key synthetic pathway for the formation of 2,4-Dihydrochromeno[4,3-c]pyrazol-4(1H)-ones, focusing on the underlying principles that govern the reaction. By elucidating the causality behind the experimental choices, this document serves as a technical resource for researchers engaged in the synthesis and development of novel heterocyclic compounds.

Introduction: The Significance of the Chromenopyrazole Core

The strategic combination of the chromone and pyrazole rings into a single molecular entity has yielded compounds with remarkable pharmacological profiles. The chromone unit is a well-known pharmacophore present in many natural and synthetic bioactive molecules, while the pyrazole ring is a cornerstone of numerous pharmaceuticals, valued for its metabolic stability and versatile interaction with biological targets.[7][8] The resulting fused system, chromeno[4,3-c]pyrazole, has emerged as a particularly valuable scaffold. Notably, derivatives have been developed as selective PI3Kα inhibitors for cancer therapy and as potent cannabinoid CB2 receptor agonists for treating neuroinflammatory diseases.[1][3][5][6][9]

Understanding the mechanistic intricacies of its formation is paramount for optimizing reaction conditions, expanding substrate scope, and designing novel analogues with enhanced therapeutic potential. This guide focuses on a robust and efficient synthetic methodology: the base-catalyzed intramolecular cyclization of coumarin-derived hydrazones.

Mechanistic Elucidation: A Stepwise Analysis

The formation of the 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-one core is elegantly achieved through a domino reaction sequence commencing from 3-acetylcoumarin and a substituted phenylhydrazine. An unexpected and efficient cyclization occurs under basic conditions, forgoing the need for harsh reagents or complex multi-step procedures.[10] The mechanism can be dissected into two primary, sequential transformations: intermolecular condensation followed by intramolecular cyclodehydration.

Step 1: Intermolecular Condensation to Form Hydrazone Intermediate

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of phenylhydrazine onto the electrophilic carbonyl carbon of the acetyl group at the C3 position of the coumarin ring. This is a classic condensation reaction. The base, typically a mild inorganic base like potassium carbonate, plays a crucial role in facilitating the reaction, although its primary function is in the subsequent cyclization step. This initial condensation results in the formation of a key phenylhydrazone intermediate with the concomitant elimination of a water molecule.

Step 2: Intramolecular Cyclodehydration

This is the critical ring-forming step that defines the synthesis. The phenylhydrazone intermediate, under the influence of a base such as potassium carbonate in a solvent like acetone, undergoes a unique intramolecular cyclization.[10]

  • Base-Mediated Tautomerization/Deprotonation: The base facilitates the tautomerization of the hydrazone and deprotonation of the N-H proton, enhancing the nucleophilicity of the internal nitrogen atom.

  • Nucleophilic Attack: The newly activated nitrogen atom performs an intramolecular nucleophilic attack on the electrophilic C4 carbonyl carbon of the coumarin lactone ring. This attack is sterically and electronically favored, leading to the formation of a five-membered heterocyclic ring fused to the chromene core.

  • Dehydration: The resulting tetrahedral intermediate is unstable and rapidly collapses, eliminating a molecule of water to yield the final, stable aromatic 2,4-Dihydrochromeno[4,3-c]pyrazol-4(1H)-one system.

The choice of potassium carbonate in acetone is experimentally validated as an efficient and environmentally benign alternative to noxious solvents like pyridine.[10] This system provides the necessary basicity for the cyclization step while serving as a suitable reaction medium.

The overall mechanistic pathway is visualized in the diagram below.

G Reactant1 3-Acetylcoumarin Intermediate Phenylhydrazone Intermediate Reactant1->Intermediate Condensation (-H₂O) Reactant2 Phenylhydrazine Reactant2->Intermediate Condensation (-H₂O) Product 2,4-Dihydrochromeno[4,3-c]pyrazol-4(1H)-one Intermediate->Product Intramolecular Cyclodehydration (-H₂O) Catalyst K₂CO₃, Acetone Reflux Intermediate->Catalyst Catalyst->Product

Caption: Reaction mechanism for chromenopyrazole formation.

Experimental Protocol & Data

The following section provides a field-proven, self-validating protocol for the synthesis of the chromenopyrazole scaffold, followed by a table of representative characterization data.

General Procedure for Synthesis

This protocol is adapted from optimized conditions reported in the literature.[10]

Workflow Visualization:

G A 1. Mix & Dissolve 3-Acetylcoumarin (1 eq.) Phenylhydrazine (1.1 eq.) in Acetone B 2. Add Base Potassium Carbonate (2 eq.) A->B C 3. Reaction Reflux for 2-4 hours (Monitor by TLC) B->C D 4. Work-up Cool to RT Pour into ice water Filter solid C->D E 5. Purification Wash with cold water Recrystallize from Ethanol D->E F 6. Characterization NMR, IR, MS, M.P. E->F

Caption: Standard experimental workflow for synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-acetylcoumarin (1.0 equivalent) and the appropriately substituted phenylhydrazine (1.1 equivalents) in acetone (15-20 mL per mmol of coumarin).

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.0 equivalents).

  • Reflux: Heat the reaction mixture to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice and water.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final 2,4-Dihydrochromeno[4,3-c]pyrazol-4(1H)-one.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (NMR, IR, Mass Spectrometry, and melting point analysis).

Representative Characterization Data

The successful formation of the chromenopyrazole ring system is confirmed by distinct spectroscopic signatures. The disappearance of the acetyl protons in the ¹H NMR spectrum and the appearance of a new set of signals corresponding to the fused heterocyclic product are key indicators.

ProductSubstituent (R)Yield (%)Key ¹H NMR Data (δ, ppm)Key IR Data (ν, cm⁻¹)
1a H~85-95%2.65 (s, 3H, CH₃), 7.30-8.20 (m, 9H, Ar-H)1705-1715 (C=O)
1b 4-Cl~85-95%2.64 (s, 3H, CH₃), 7.40-8.15 (m, 8H, Ar-H)1708-1718 (C=O)
1c 4-CH₃~80-90%2.40 (s, 3H, Ar-CH₃), 2.63 (s, 3H, CH₃), 7.20-8.10 (m, 8H, Ar-H)1700-1710 (C=O)

Data is representative and may vary based on specific experimental conditions.

Spectroscopic Insights:

  • ¹H NMR: The key diagnostic signal is the singlet around 2.65 ppm corresponding to the methyl group at the C3 position of the newly formed pyrazole ring. The complex multiplet in the aromatic region confirms the presence of both the chromene and phenyl rings.

  • ¹³C NMR: The spectrum will show a characteristic downfield signal for the C4 carbonyl carbon and distinct signals for the carbons of the fused heterocyclic core.

  • IR Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration within the pyrazolone ring. The absence of N-H stretching bands confirms the completion of the cyclization.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the target chromenopyrazole derivative, confirming its formation.

Conclusion

The synthesis of the 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold via the base-catalyzed cyclization of 3-acetylcoumarin hydrazones represents an efficient, robust, and mechanistically elegant pathway. This guide has deconstructed the reaction into its core components, providing a causal explanation for the experimental methodology and offering a validated protocol for its execution. A thorough understanding of this mechanism empowers researchers to further explore this versatile scaffold, enabling the rational design and synthesis of novel derivatives for evaluation in drug discovery programs.

References

  • Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates containing sulfonamido as potential PI3Kα inhibitors. (2019). PubMed. Retrieved from [Link]

  • Discovery of Chromeno[4,3-c]pyrazol-4(2H)-one Containing Carbonyl or Oxime Derivatives as Potential, Selective Inhibitors PI3Kα. (2016). PubMed. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates containing sulfonamido as potential PI3Kα inhibitors. (2019). ResearchGate. Retrieved from [Link]

  • Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Recent Developments on Five-Component Reactions. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of chromenopyridines via multi-component reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Multicomponent Synthesis of Diversified Chromeno[3,2- d]oxazoles. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (n.d.). OUCI. Retrieved from [Link]

  • Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates bearing sulfonylpiperazine as antitumor inhibitors targeting PI3Kα. (2019). PubMed. Retrieved from [Link]

  • Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023). MDPI. Retrieved from [Link]

  • PDF - Journal of Chemistry and Technologies. (2025). Journal of Chemistry and Technologies. Retrieved from [Link]

  • Synthesis of various chromenopyrazoles using optimized conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate. Retrieved from [Link]

  • Chromenopyrazole-based High Affinity, Selective Fluorescent Ligands for Cannabinoid Type 2 Receptor. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Mechanism for the formation of pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Plausible mechanism for the synthesis of 2,4-dihydropyrano[2,3-c]pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Chromenopyrazole, a Versatile Cannabinoid Scaffold with in Vivo Activity in a Model of Multiple Sclerosis. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chromenopyrazole, a Versatile Cannabinoid Scaffold with in Vivo Activity in a Model of Multiple Sclerosis. (n.d.). PubMed. Retrieved from [Link]

Sources

Spectroscopic Analysis of 2,4-Dihydrochromeno[4,3-c]pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chromenopyrazole Scaffold

The fusion of chromone and pyrazole moieties into the 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold has garnered significant interest within the medicinal chemistry landscape. This heterocyclic system is a key pharmacophore, with derivatives exhibiting a wide range of biological activities, including potent and selective inhibition of enzymes such as PI3Kα, a critical target in cancer therapy[1]. The therapeutic potential of these compounds underscores the importance of robust and unequivocal methods for their structural characterization and purity assessment. This guide provides a comprehensive overview of the spectroscopic techniques integral to the analysis of 2,4-Dihydrochromeno[4,3-c]pyrazole derivatives, offering insights into the principles, experimental protocols, and data interpretation for researchers in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2,4-Dihydrochromeno[4,3-c]pyrazole derivatives. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the molecular framework and the connectivity of its constituent atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, and the coupling constants (J) reveal the spatial relationship between neighboring protons.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the 2,4-Dihydrochromeno[4,3-c]pyrazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.

    • Temperature: Set the probe temperature to 25 °C.

    • Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is typically adequate.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Interpretation of ¹H NMR Spectra:

The proton signals in the ¹H NMR spectrum of 2,4-Dihydrochromeno[4,3-c]pyrazole derivatives can be assigned based on their chemical shifts, multiplicities, and coupling constants.

  • Aromatic Protons: The protons on the chromone ring typically appear in the aromatic region (δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns depend on the substitution pattern.

  • CH₂ Protons: The methylene protons at the 4-position of the dihydropyran ring are diastereotopic and will appear as a pair of doublets or a complex multiplet, typically in the range of δ 4.5-5.5 ppm.

  • Pyrazole NH Proton: The proton attached to the nitrogen atom of the pyrazole ring is often observed as a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration due to hydrogen bonding. In some cases, it may exchange with residual water in the solvent and not be observed.

  • Substituent Protons: The chemical shifts and multiplicities of protons on any substituents on the core structure will provide valuable information about their nature and location.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted 2,4-Dihydrochromeno[4,3-c]pyrazole Derivatives

ProtonRepresentative Chemical Shift Range (ppm)Multiplicity
Aromatic-H7.0 - 8.5m
4-CH₂4.5 - 5.5m or dd
Pyrazole-NH9.0 - 12.0br s

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Spectrometer: A corresponding ¹³C frequency on a 400 MHz or higher spectrometer (e.g., 100 MHz for ¹³C).

    • Parameters: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A sufficient number of scans and a relaxation delay are necessary due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the data similarly to ¹H NMR spectra.

Interpretation of ¹³C NMR Spectra:

  • Carbonyl Carbon: The carbonyl carbon of the chromone moiety is typically observed at a downfield chemical shift, in the range of δ 160-180 ppm.

  • Aromatic and Heteroaromatic Carbons: The sp² hybridized carbons of the benzene and pyrazole rings appear in the range of δ 100-160 ppm.

  • Methylene Carbon: The sp³ hybridized carbon at the 4-position (C-4) will resonate in the aliphatic region, typically between δ 40-60 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 2,4-Dihydrochromeno[4,3-c]pyrazole Derivatives

CarbonRepresentative Chemical Shift Range (ppm)
C=O160 - 180
Aromatic/Heteroaromatic C100 - 160
C-440 - 60

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

2D NMR Spectroscopy: Unambiguous Structural Assignment

For complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of all proton and carbon signals.

  • COSY: Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC: Correlates directly bonded proton and carbon atoms.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis start Start dissolve Dissolve in Deuterated Solvent start->dissolve HNMR ¹H NMR dissolve->HNMR CNMR ¹³C NMR HNMR->CNMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) CNMR->TwoD_NMR process Fourier Transform, Phase & Baseline Correction TwoD_NMR->process assign Assign Signals process->assign structure Elucidate Structure assign->structure

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of 2,4-Dihydrochromeno[4,3-c]pyrazole derivatives and for obtaining structural information through fragmentation analysis.

Principle: The sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for these types of molecules, which typically produces the protonated molecule [M+H]⁺.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions.

  • Tandem MS (MS/MS): To study fragmentation, select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

Interpretation of Mass Spectra:

  • Molecular Ion Peak: The peak corresponding to the molecular weight of the compound (as [M+H]⁺ or M⁺) confirms the molecular formula.

  • Fragmentation Pattern: The fragmentation of the chromenopyrazole core can provide valuable structural information. Common fragmentation pathways for related chromone and pyrazole systems include:

    • Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of the chromone ring system.

    • Loss of small molecules: Such as CO, HCN, and radicals from the pyrazole ring.

    • Cleavage of substituent groups: Providing information about the nature and location of substituents.

Table 3: Predicted Key Fragmentation Pathways for the 2,4-Dihydrochromeno[4,3-c]pyrazole Core

FragmentationDescription
Retro-Diels-AlderCleavage of the dihydropyran ring
Loss of COFrom the chromone carbonyl group
Loss of HCNFrom the pyrazole ring
Cleavage of N-N bondIn the pyrazole ring

MS_Workflow cluster_sample Sample Introduction cluster_analysis Mass Analysis cluster_interpretation Data Interpretation start Start infusion Direct Infusion or LC/GC start->infusion ionization Ionization (e.g., ESI) infusion->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer msms Tandem MS (CID) mass_analyzer->msms mol_ion Determine Molecular Ion msms->mol_ion frag_pattern Analyze Fragmentation mol_ion->frag_pattern structure_confirm Confirm Structure frag_pattern->structure_confirm

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Principle: When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of IR radiation at these frequencies provides a "fingerprint" of the functional groups present.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Interpretation of FT-IR Spectra:

The FT-IR spectrum of a 2,4-Dihydrochromeno[4,3-c]pyrazole derivative will show characteristic absorption bands for the various functional groups within its structure.

Table 4: Characteristic FT-IR Absorption Bands for 2,4-Dihydrochromeno[4,3-c]pyrazole Derivatives

Functional GroupWavenumber Range (cm⁻¹)Intensity
N-H stretch (pyrazole)3100 - 3300Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (chromone)1630 - 1680Strong
C=N stretch (pyrazole)1580 - 1620Medium
C=C stretch (aromatic)1450 - 1600Medium-Strong
C-O stretch (ether)1200 - 1300Strong

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Principle: Molecules with chromophores (light-absorbing groups) absorb UV or visible light, which excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.

Interpretation of UV-Vis Spectra:

The fused aromatic and heterocyclic system of 2,4-Dihydrochromeno[4,3-c]pyrazoles constitutes a significant chromophore. The UV-Vis spectrum will typically show multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring and the solvent polarity.

Table 5: Expected UV-Vis Absorption Maxima (λ_max) for Chromenopyrazole Systems

TransitionExpected λ_max Range (nm)
π → π*250 - 400

Conclusion

The comprehensive spectroscopic analysis of 2,4-Dihydrochromeno[4,3-c]pyrazole derivatives, integrating NMR, MS, FT-IR, and UV-Vis techniques, is essential for their unambiguous structural characterization and purity assessment. This guide provides a foundational framework for researchers to confidently apply these methods, interpret the resulting data, and advance the development of these promising therapeutic agents. A thorough understanding of the expected spectral features, as outlined in this document, will facilitate efficient and accurate analysis in the pursuit of novel drug candidates.

References

  • Zhang, X., et al. (2016). Discovery of Chromeno[4,3-c]pyrazol-4(2H)-one Containing Carbonyl or Oxime Derivatives as Potential, Selective Inhibitors PI3Kα. Chemical Biology & Drug Design, 88(5), 709-715. [Link][1]

Sources

A Technical Guide to the Structural Elucidation of Novel Chromeno[4,3-c]pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The chromeno[4,3-c]pyrazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, with derivatives showing promise as selective PI3Kα inhibitors and cannabinoid receptor agonists.[1][2][3] The synthesis of novel analogues, however, often presents challenges in unequivocally determining their chemical structure, including regiochemistry and stereochemistry. This guide provides an in-depth, experience-driven framework for the systematic structural elucidation of these molecules. It moves beyond a mere listing of techniques to explain the causality behind experimental choices, presenting an integrated, self-validating workflow that combines mass spectrometry, multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Structural Challenge of Chromenopyrazoles

The fusion of a chromene ring with a pyrazole core creates the tricyclic chromeno[4,3-c]pyrazole system. Synthetic routes, such as the condensation of hydrazines with substituted chromones or intramolecular oxidative coupling, can potentially lead to the formation of multiple isomers.[4][5][6] For instance, the use of substituted hydrazines can result in regioisomers depending on which nitrogen atom of the hydrazine participates in the cyclization. Therefore, a robust and logical analytical workflow is not merely procedural but essential for validating the identity of a newly synthesized compound.

This guide outlines a multi-tiered approach, beginning with foundational analysis and progressing to definitive structural confirmation, ensuring a high degree of confidence in the final assigned structure.

The Integrated Elucidation Workflow

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_initial Tier 1: Initial Characterization cluster_nmr Tier 2: Core Structure & Connectivity (NMR) cluster_confirmation Tier 3: Unambiguous Confirmation Synth Novel Compound Synthesis MS Mass Spectrometry (HRMS) Determine Molecular Formula Synth->MS IR_UV IR & UV-Vis Spectroscopy Identify Functional Groups & Chromophore MS->IR_UV NMR_1D 1D NMR ('H, 'C, DEPT) Identify Spin Systems & Carbon Types IR_UV->NMR_1D NMR_2D 2D NMR (COSY, HSQC) Map 'H-'H and 'H-'C(1-bond) Correlations NMR_1D->NMR_2D HMBC HMBC Establish Long-Range ('H-'C) Connectivity (Key for Regiochemistry) NMR_2D->HMBC Decision Is Structure Ambiguous? HMBC->Decision Xray Single-Crystal X-ray Crystallography 'Gold Standard' 3D Structure & Absolute Stereochemistry Final Final Validated Structure Xray->Final Decision->Xray Yes Decision->Final No

Caption: Integrated workflow for structural elucidation.

Tier 1: Foundational Analysis

The first step is to confirm the elemental composition and basic structural features.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that provides crucial information about a molecule's structure and composition by ionizing it and measuring its mass-to-charge ratio.[7] For novel compounds, High-Resolution Mass Spectrometry (HRMS) is indispensable.

  • Why HRMS? HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula.[8] This is the foundational piece of data upon which all subsequent analysis is built. It distinguishes the target compound from potential byproducts that may differ by only a few hydrogen atoms or other small fragments.

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can offer preliminary structural clues.[9][10] Cleavage patterns are often characteristic of specific structural motifs and can help differentiate between isomers, which may exhibit unique fragmentation pathways.[10]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and ensure a strong molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Analysis: Perform the analysis on a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve high mass accuracy.

  • Data Processing: Use the instrument's software to calculate the elemental composition from the exact mass of the molecular ion. Compare this to the theoretical mass of the expected chromeno[4,3-c]pyrazole derivative.

Tier 2: The Cornerstone - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[11][12] A combination of 1D and 2D NMR experiments allows for the complete mapping of the carbon-hydrogen framework.

1D NMR: The Initial Sketch (¹H, ¹³C, DEPT)
  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (multiplicity), revealing which protons are adjacent to one another.

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): The DEPT-135 experiment is particularly useful as it differentiates between CH₃ and CH groups (positive signals) and CH₂ groups (negative signals). Quaternary carbons do not appear in DEPT spectra. This is a rapid method for assigning carbon types.

2D NMR: Connecting the Dots

For a novel heterocyclic system, 2D NMR is not optional; it is essential for piecing the structure together.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[13] It is the primary tool for tracing out proton connectivity within individual spin systems (e.g., an aromatic ring or an alkyl chain).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹JCH coupling).[14] This is the most reliable way to assign carbon resonances for all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for determining the overall structure of a novel chromeno[4,3-c]pyrazole. HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH).[14][15]

    • Causality: The reason HMBC is so powerful is that it allows for the connection of different, isolated spin systems. It is particularly crucial for identifying correlations to quaternary (non-protonated) carbons, such as the carbonyl carbon in the chromenone moiety or the carbons at the ring fusion points.[16] These correlations are the "glue" that holds the molecular puzzle together and are definitive in establishing the regiochemistry of the pyrazole ring.

HMBC_Connectivity cluster_info Illustrative HMBC Correlations H_aromatic Aromatic Proton (H) C_carbonyl Carbonyl Carbon (C=O) H_aromatic->C_carbonyl ³JCH Connects aromatic ring to chromenone C_fusion Ring Fusion Carbon (Cq) H_aromatic->C_fusion ²JCH or ³JCH Confirms ring fusion H_alkyl Alkyl Proton (H) C_pyrazole Pyrazole Carbon (C) H_alkyl->C_pyrazole ³JCH Positions substituent on pyrazole

Caption: Key long-range HMBC correlations for structure validation.

Protocol: 2D NMR Spectroscopy Suite
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is free of particulate matter.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

  • 1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

  • 2D Spectra Acquisition:

    • COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment.

    • HMBC: Acquire a gradient-selected HMBC experiment. It is often beneficial to optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance correlations.[13]

  • Data Analysis: Process and analyze the spectra using appropriate software. Systematically build the structure by first identifying spin systems with COSY, assigning carbons with HSQC, and finally, connecting all fragments using the long-range correlations from HMBC.

Case Study: Hypothetical NMR Data Interpretation

Consider a novel 2-ethyl-chromeno[4,3-c]pyrazol-4(2H)-one. The key to confirming the N-2 ethyl substitution over the N-1 alternative would be a definitive HMBC correlation.

Proton (¹H)Key HMBC Cross-Peak to Carbon (¹³C)Implication
Ethyl -CH₂ -C3a (ring fusion carbon)Confirms the ethyl group is attached to the pyrazole nitrogen.
Ethyl -CH₂ -C9b (ring fusion carbon)Provides additional confirmation of the N-2 substitution.
H-6 (Aromatic)C4 (Carbonyl carbon)Confirms the chromenone core structure.

This table illustrates how specific long-range correlations provide unambiguous evidence for the proposed structure.

Tier 3: The Gold Standard - Single-Crystal X-ray Crystallography

While a full suite of NMR experiments often provides a definitive structure, there can be cases of extreme ambiguity, particularly concerning stereochemistry in chiral molecules. In these instances, or for ultimate confirmation, single-crystal X-ray crystallography is the unparalleled "gold standard."[17][18]

  • Why X-ray? This technique provides an exact three-dimensional map of the atoms in a crystal.[19] It yields precise bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration.[20][21][22] The result is an unambiguous structural determination that leaves no room for doubt.[18]

Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth (Rate-Limiting Step): The primary challenge is growing a high-quality single crystal suitable for diffraction (typically 0.1 - 0.5 mm).[22] This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

Conclusion

The structural elucidation of novel chromeno[4,3-c]pyrazoles demands a rigorous, multi-faceted analytical strategy. By logically progressing from initial molecular formula determination (HRMS) to the detailed connectivity mapping provided by a comprehensive suite of 1D and 2D NMR experiments, a high degree of structural certainty can be achieved. The HMBC experiment, in particular, is indispensable for resolving the key regiochemical questions inherent in this heterocyclic system. Finally, for absolute confirmation or in cases of irresolvable ambiguity, single-crystal X-ray crystallography provides the definitive and ultimate proof of structure. Adherence to this integrated workflow ensures scientific integrity and provides the validated structural foundation necessary for further drug development and biological investigation.

References

  • Title: Cu(ii)-Mediated aerobic oxidative synthesis of sulfonated chromeno[4,3-c]pyrazol-4(2H)-ones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Mass spectrometry (MS) | Organic Chemistry II Class Notes Source: Fiveable URL: [Link]

  • Title: Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak) Source: YouTube URL: [Link]

  • Title: 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry Source: University of Hawaiʻi at Mānoa URL: [Link]

  • Title: A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Structure Elucidation of a Pyrazolo[9][10]pyran Derivative by NMR Spectroscopy Source: Molecules URL: [Link]

  • Title: Green Method for the Synthesis of Chromeno[2,3-c]pyrazol-4(1H)-ones through Ionic Liquid Promoted Directed Annulation of 5-(Aryloxy) Source: ACS Publications URL: [Link]

  • Title: Synthesis of Chromone-Related Pyrazole Compounds Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Structure Elucidation of a Pyrazolo[9][10]pyran Derivative by NMR Spectroscopy Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Discovery of Chromeno[4,3-c]pyrazol-4(2H)-one Containing Carbonyl or Oxime Derivatives as Potential, Selective Inhibitors PI3Kα Source: PubMed URL: [Link]

  • Title: The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study Source: ACS Publications URL: [Link]

  • Title: 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods Source: Science of Synthesis URL: [Link]

  • Title: Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates containing piperazine as inhibitors of PI3Kα Source: PubMed URL: [Link]

  • Title: X-Ray Crystallography of Chemical Compounds Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: Springer Link URL: [Link]

  • Title: STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide Source: Wiley URL: [Link]

  • Title: 12.2 Interpreting Mass Spectra Source: OpenStax URL: [Link]

  • Title: Can a mass spectrometer determine the structure of an organic compound? Source: Quora URL: [Link]

  • Title: Molecular Structure Characterisation and Structural Elucidation Source: Intertek URL: [Link]

  • Title: 5.3: HMBC and HMQC Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL: [Link]

  • Title: X-ray Crystallography for Molecular Structure Determination Source: AZoLifeSciences URL: [Link]

  • Title: Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: CHROMENOPYRAZOLES: NON-PSYCHOACTIVE AND SELECTIVE CB1 CANNABINOID AGONISTS WITH PERIPHERAL ANTINOCICEPTIVE PROPERTIES Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Chromenopyrazole-based High Affinity, Selective Fluorescent Ligands for Cannabinoid Type 2 Receptor Source: National Institutes of Health (PMC) URL: [Link]

  • Title: CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry Source: University College Dublin URL: [Link]

  • Title: Structural elucidation of compounds using different types of spectroscopic techniques Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

  • Title: HSQC and HMBC - NMR Core Facility Source: Columbia University URL: [Link]

  • Title: Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility Source: San Diego State University URL: [Link]

  • Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube URL: [Link]

  • Title: Structures of chromenopyrazoles A and B. These compounds are isomers... Source: ResearchGate URL: [Link]

  • Title: Chromenopyrazole, a Versatile Cannabinoid Scaffold with in Vivo Activity in a Model of Multiple Sclerosis Source: ACS Publications URL: [Link]

  • Title: Chromenopyrazoles: non-psychoactive and selective CB₁ cannabinoid agonists with peripheral antinociceptive properties Source: PubMed URL: [Link]

Sources

A Technical Guide to 2,4-Dihydrochromeno[4,3-c]pyrazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core characteristics, synthesis, and burgeoning applications in drug development, offering a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of Fused Heterocycles

The fusion of distinct heterocyclic rings is a powerful strategy in drug discovery, often yielding molecules with novel pharmacological profiles and enhanced biological activity. The 2,4-Dihydrochromeno[4,3-c]pyrazole system, which integrates a chromene and a pyrazole moiety, is a testament to this approach. Chromenes are known constituents of a wide array of biologically active compounds, while pyrazoles are a well-established pharmacophore present in numerous approved drugs, exhibiting a broad spectrum of activities including anti-inflammatory, analgesic, and anticancer properties[1][2][3][4]. The combination of these two scaffolds has given rise to a versatile platform for developing targeted therapeutics, most notably as inhibitors of the PI3K signaling pathway and as modulators of cannabinoid receptors[5][6][7].

Core Compound Identification and Structure

Nomenclature and CAS Number
  • Common Name: 2,4-Dihydrochromeno[4,3-c]pyrazole

  • CAS Number: 74618-03-4[8]

  • Systematic IUPAC Name: 1,9-dihydro-4H-pyrano[4,3-c]pyrazol-4-one fused to a benzene ring at the 6,7-position, which can be systematically named as 2,4-dihydrochromeno[4,3-c]pyrazole.

Chemical Structure

The core structure consists of a dihydropyran ring fused with a pyrazole ring, which is in turn fused to a benzene ring, forming the characteristic tricyclic system.

Synthesis and Mechanistic Insights

The synthesis of the chromeno[4,3-c]pyrazole core and its derivatives often involves multi-step reactions, starting from readily available coumarin or chromone precursors. A common and effective strategy involves the reaction of 3-formyl-4-chlorocoumarin with hydrazine-containing nucleophiles[9].

General Synthetic Protocol for Chromeno[4,3-c]pyrazol-4-ones

A prevalent synthetic route is the condensation reaction between a substituted 4-chloro-3-formylcoumarin and a hydrazine derivative. This method is efficient and allows for the introduction of various substituents on the pyrazole ring, enabling the exploration of structure-activity relationships (SAR).

Step-by-Step Methodology:

  • Starting Material: 4-chloro-3-formylcoumarin is prepared from 4-hydroxycoumarin.

  • Reaction: The 4-chloro-3-formylcoumarin is dissolved in a suitable solvent, such as ethanol.

  • Addition of Hydrazine: A hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) is added to the solution.

  • Cyclization: The reaction mixture is heated under reflux for a specified period (typically 2-4 hours), during which the nucleophilic attack of the hydrazine on the formyl group, followed by intramolecular cyclization and elimination of HCl, leads to the formation of the fused pyrazole ring system[9].

  • Isolation: The product precipitates upon cooling and can be isolated by filtration, washed, and purified by recrystallization.

The choice of hydrazine derivative is a critical experimental choice as it directly dictates the substitution at the N2 position of the pyrazole ring, which has been shown to be crucial for modulating biological activity[6].

Diagram of a Key Synthetic Workflow

G cluster_0 Synthesis of Chromeno[4,3-c]pyrazol-4-one Start 4-Hydroxycoumarin Step1 Preparation of 3-formyl-4-chlorocoumarin Start->Step1 Vilsmeier-Haack Reagent (POCl3, DMF) Step2 Reaction with Hydrazine Derivative (e.g., R-NHNH2) Step1->Step2 Ethanol, Reflux Product Substituted Chromeno[4,3-c]pyrazol-4-one Step2->Product

Caption: Synthetic workflow for chromeno[4,3-c]pyrazol-4-ones.

Physicochemical and Spectroscopic Characterization

The physicochemical properties of 2,4-Dihydrochromeno[4,3-c]pyrazole derivatives can be fine-tuned by altering the substituents on the core scaffold. These modifications influence properties such as solubility, lipophilicity, and crystal packing, which are critical for drug development[10].

PropertyDescription
Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Appearance Typically a solid, with color depending on the specific substituents.
Solubility Generally soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Aqueous solubility is typically low but can be modified with appropriate functional groups.
Melting Point Varies significantly with substitution, but the fused aromatic system generally leads to relatively high melting points.
Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and confirmation of synthesized chromenopyrazole derivatives.

TechniqueKey Spectral Features
¹H NMR - Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm. - CH₂ Protons: A characteristic singlet or AB quartet for the methylene protons at the 4-position, typically in the range of δ 4.5-5.5 ppm. - NH Proton: If unsubstituted at the N2 position, a broad singlet may be observed, with its chemical shift being solvent-dependent[9][11].
¹³C NMR - Carbonyl Carbon (if present): A signal in the downfield region, typically around δ 160-180 ppm for the C4-keto group in chromeno[4,3-c]pyrazol-4-ones. - Aromatic Carbons: Multiple signals between δ 110-160 ppm. - Methylene Carbon: A signal for the C4 carbon, typically in the range of δ 40-60 ppm[9].
IR (Infrared) - C=O Stretch (if present): A strong absorption band around 1700-1730 cm⁻¹ for the carbonyl group. - N-H Stretch (if present): A broad band in the region of 3200-3400 cm⁻¹. - C=C and C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings[12].

Biological Activity and Drug Development Applications

The chromeno[4,3-c]pyrazole scaffold has emerged as a privileged structure in drug discovery, with derivatives showing potent activity against several important therapeutic targets.

PI3K Inhibition and Anticancer Activity

A significant area of research has focused on derivatives of chromeno[4,3-c]pyrazol-4(2H)-one as inhibitors of Phosphoinositide 3-kinases (PI3Ks)[5][7][13]. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Several studies have reported the synthesis of chromeno[4,3-c]pyrazol-4(2H)-one derivatives that exhibit potent and selective inhibition of PI3Kα, a key isoform in this pathway[5][7][13][14]. For instance, compound 5l from one study showed an IC50 of 0.012 µM for PI3Kα and potent antiproliferative activity against HCT-116 colon cancer cells[5]. Molecular docking studies suggest that these inhibitors bind to the ATP-binding pocket of PI3Kα, forming key hydrogen bonds and hydrophobic interactions[7][15].

PI3K Signaling Pathway and Point of Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Downstream Cell Growth, Proliferation, Survival Akt->Downstream mTORC2->Akt Inhibitor Chromeno[4,3-c]pyrazole Derivatives Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K pathway by chromenopyrazoles.

Cannabinoid Receptor Modulation

The chromenopyrazole scaffold is also recognized for its versatility in targeting cannabinoid receptors (CB1 and CB2)[6]. These G protein-coupled receptors are key components of the endocannabinoid system and are implicated in pain, inflammation, and neurodegenerative diseases.

Researchers have successfully synthesized chromenopyrazole-based ligands with high affinity and selectivity for the CB2 receptor, which is primarily expressed in immune cells and is an attractive target for treating inflammatory disorders without the psychoactive effects associated with CB1 receptor activation[6][16]. Fluorescently labeled chromenopyrazole ligands have been developed as valuable chemical tools to study CB2 receptor expression and localization in living cells[16].

Experimental Protocols

Protocol: Synthesis of a Chromeno[4,3-c]pyrazol-4(2H)-one Derivative

This protocol is a representative example for the synthesis of a chromeno[4,3-c]pyrazol-4(2H)-one derivative.

  • Reaction Setup: To a solution of 4-chloro-3-formylcoumarin (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add the desired hydrazine hydrochloride (1.2 mmol) and a catalytic amount of a base such as triethylamine (0.1 mL).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion (typically 2-4 hours), allow the mixture to cool to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol and then water. Recrystallize from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol: In Vitro PI3Kα Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against the PI3Kα enzyme.

  • Reagents: PI3Kα enzyme, lipid substrate (PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in an appropriate buffer (e.g., containing DMSO).

  • Assay Plate Setup: In a 384-well plate, add the PI3Kα enzyme, the lipid substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the enzyme activity.

  • Data Analysis: Measure the luminescence or fluorescence signal. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold represents a highly promising and versatile platform in medicinal chemistry. Its synthetic accessibility and the demonstrated potent biological activities of its derivatives, particularly as PI3K inhibitors and cannabinoid receptor modulators, underscore its therapeutic potential. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring new therapeutic applications, and developing novel derivatives with enhanced selectivity and efficacy for a range of diseases, from cancer to inflammatory and neurodegenerative disorders.

References

Sources

The Emergence of Chromeno[4,3-c]pyrazole: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Privileged Scaffolds

In the landscape of medicinal chemistry, "privileged scaffolds" represent a cornerstone of modern drug design. These are molecular frameworks that exhibit the ability to bind to multiple biological targets with high affinity, offering a fertile ground for the development of novel therapeutics. The chromeno[4,3-c]pyrazole core has recently emerged as one such scaffold, demonstrating significant potential, particularly in the realm of oncology. This guide provides a comprehensive technical overview of this promising heterocyclic system, from its synthesis and structural attributes to its biological applications and the experimental methodologies underpinning its evaluation.

The fusion of a chromone, a bicyclic heterocycle widespread in nature, with a pyrazole ring, a well-established pharmacophore in numerous FDA-approved drugs, creates a unique chemical architecture with significant therapeutic promise.[1] This guide will delve into the discovery of chromeno[4,3-c]pyrazole derivatives, with a particular focus on their role as potent and selective inhibitors of Phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling and a key target in cancer therapy.[2][3][4]

The Synthetic Keystone: Crafting the Chromeno[4,3-c]pyrazole Core

The construction of the chromeno[4,3-c]pyrazole scaffold is a multi-step process that hinges on the initial synthesis of a key intermediate, 4-chloro-3-formylcoumarin. This electrophilic building block serves as the foundation for the subsequent cyclization that forms the pyrazole ring.

Experimental Protocol: General Synthesis of Chromeno[4,3-c]pyrazol-4(2H)-ones

This protocol outlines a generalized, two-step procedure for the synthesis of the chromeno[4,3-c]pyrazole core, which can then be further derivatized.

Step 1: Synthesis of 4-chloro-3-formylcoumarin

  • To a stirred mixture of 4-hydroxycoumarin in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at a reduced temperature (-10°C to -5°C).[5]

  • After the addition is complete, allow the reaction mixture to stir for 1 hour at room temperature.

  • Heat the mixture and maintain it at 80°C for 5 hours.[5]

  • Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.[5]

  • Allow the mixture to stand overnight at 0°C to facilitate precipitation.[5]

  • Collect the resulting solid by filtration and recrystallize from an appropriate solvent, such as acetone, to yield pure 4-chloro-3-formylcoumarin.[5]

Step 2: Cyclization to form the Chromeno[4,3-c]pyrazol-4(2H)-one Core

  • Dissolve the synthesized 4-chloro-3-formylcoumarin in a suitable solvent, such as DMF.

  • Add the desired hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) to the solution.[6]

  • The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the generated HCl.[6]

  • The reaction mixture is stirred at a temperature ranging from 40-50°C.[7]

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is typically isolated by precipitation with water, followed by filtration and purification through recrystallization or column chromatography.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Pyrazole Ring Formation 4-Hydroxycoumarin 4-Hydroxycoumarin POCl3_DMF POCl3, DMF 4-Hydroxycoumarin->POCl3_DMF  -10°C to 80°C 4-chloro-3-formylcoumarin 4-chloro-3-formylcoumarin POCl3_DMF->4-chloro-3-formylcoumarin Hydrazine R-NHNH2 4-chloro-3-formylcoumarin->Hydrazine  Base, 40-50°C Chromeno_pyrazole Chromeno[4,3-c]pyrazol-4(2H)-one Hydrazine->Chromeno_pyrazole RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Chromeno_pyrazole Chromeno[4,3-c]pyrazole Inhibitor Chromeno_pyrazole->PI3K Inhibition

The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of Chromeno[4,3-c]pyrazole.

Derivatives of the chromeno[4,3-c]pyrazole scaffold have been shown to be ATP-competitive inhibitors of PI3Kα. Molecular docking studies have revealed that these compounds can bind effectively within the active site of the enzyme. [1][2]This inhibition leads to a downregulation of the phosphorylation of AKT, a key downstream effector of PI3K, ultimately resulting in the induction of apoptosis and the suppression of tumor cell proliferation. [1]

Structure-Activity Relationship (SAR) and Therapeutic Applications

Extensive research has been conducted to explore the structure-activity relationships of chromeno[4,3-c]pyrazole derivatives, leading to the identification of compounds with potent anticancer activity. Various substitutions on the pyrazole ring and the chromone backbone have been investigated to optimize potency and selectivity.

Compound ClassKey SubstituentsBiological Activity HighlightsReference
Carbonyl/Oxime Derivatives Carbonyl or oxime groups at the pyrazole N2 position.Compound 5l (an oxime derivative) showed potent antiproliferative activity against HCT-116 cells (IC₅₀ = 0.10 µM) and potent PI3Kα inhibition (IC₅₀ = 0.012 µM). [2][2]
Sulfonamido Derivatives Sulfonamido moieties attached to the pyrazole ring.Compound 4o displayed potent antiproliferative activity and high selectivity for PI3Kα, inducing apoptosis in HCT116 cells and down-regulating p-Akt expression. [1][1]
Piperazine Derivatives Piperazine-containing side chains.Compound 4p exhibited remarkable antiproliferative activity and potent inhibition of both wild-type and H1047R mutant PI3Kα. It also showed selectivity over other PI3K isoforms. [3]Compound 7m (a sulfonylpiperazine derivative) demonstrated significant antiproliferative activity against multiple cancer cell lines (IC₅₀ = 0.03 to 0.09 µM) and potent, selective PI3Kα inhibition (IC₅₀ = 0.009 µM). [2][2][3]
2-Alkyl Derivatives Alkyl groups at the N2 position of the pyrazole.Compound 4l showed potent and selective activity for PI3Kα (IC₅₀ = 0.014 µM), a significant improvement over the reference inhibitor LY294002. [8][8]

Key Experimental Workflows for Evaluation

The validation of chromeno[4,3-c]pyrazole derivatives as potential drug candidates relies on a series of robust in vitro assays. These workflows are essential for determining their biological activity, mechanism of action, and therapeutic potential.

Workflow 1: In Vitro Anticancer Activity Assessment

start Cancer Cell Lines (e.g., HCT-116) treatment Treatment with Chromeno[4,3-c]pyrazole Derivatives start->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 Determine IC50 Values (Cytotoxicity) mtt_assay->ic50

Workflow for Determining the In Vitro Anticancer Activity.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) into 96-well plates at a density of 10,000 cells per well and incubate for 24 hours to allow for cell adherence. [9]2. Compound Treatment: Treat the cells with various concentrations of the chromeno[4,3-c]pyrazole derivatives for a designated period (e.g., 24 or 48 hours). [9]3. MTT Addition: Following treatment, remove the medium and add 100 µL of MTT working solution (0.5 mg/mL) to each well. [9]4. Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells. [9]5. Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [9]6. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. [9]

Workflow 2: Target Engagement and Mechanistic Studies

cluster_0 Enzyme Inhibition cluster_1 Downstream Signaling pi3k_assay PI3Kα Enzyme Inhibition Assay ic50_enzyme Determine IC50 Values (Enzyme Inhibition) pi3k_assay->ic50_enzyme cell_lysis Cell Lysis and Protein Extraction western_blot Western Blot Analysis cell_lysis->western_blot p_akt Measure p-Akt Levels western_blot->p_akt

Workflow for Target Engagement and Mechanistic Analysis.

Protocol: PI3Kα Enzyme Inhibition Assay (General)

  • Reaction Setup: In a 384-well plate, add the test compound (inhibitor) or vehicle control. [10]2. Enzyme and Substrate Addition: Add a mixture of the PI3Kα enzyme and the lipid substrate (e.g., PIP2). [10][11]3. Initiate Reaction: Start the kinase reaction by adding ATP. [10]4. Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). [10]5. Detection: The amount of product (PIP3) formed is quantified using a suitable detection method, such as a competitive assay with biotinylated-PIP3 and a GRP1 protein domain that binds PIP3. The signal is inversely proportional to the PI3Kα activity. [11] Protocol: Western Blot Analysis of Akt Phosphorylation

  • Cell Treatment and Lysis: Treat cancer cells with the chromeno[4,3-c]pyrazole derivatives for the desired time. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. [2]2. Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay). [2]3. SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt. [1][2]5. Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands. [2]6. Analysis: Quantify the band intensities to determine the relative levels of p-Akt normalized to total Akt. A decrease in p-Akt levels indicates inhibition of the PI3K pathway.

Conclusion and Future Directions

The chromeno[4,3-c]pyrazole scaffold has firmly established itself as a privileged structure in the pursuit of novel anticancer agents, primarily through the potent and selective inhibition of PI3Kα. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, provides a robust platform for further optimization and drug development. Future research will likely focus on enhancing the pharmacokinetic properties of these compounds, exploring their efficacy in in vivo models, and potentially investigating their activity against other related kinases or biological targets. The in-depth understanding of the synthesis, mechanism of action, and biological evaluation of this scaffold, as outlined in this guide, will be instrumental in unlocking its full therapeutic potential.

References

  • Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates bearing sulfonylpiperazine as antitumor inhibitors targeting PI3Kα. European Journal of Medicinal Chemistry, 2019.

  • Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates containing piperazine as inhibitors of PI3Kα. Bioorganic Chemistry, 2019.

  • Discovery of Chromeno[4,3-c]pyrazol-4(2H)-one Containing Carbonyl or Oxime Derivatives as Potential, Selective Inhibitors PI3Kα. Chemical & Pharmaceutical Bulletin, 2016.

  • Design, synthesis and biological evaluation of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates containing sulfonamido as potential PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 2019.

  • Synthesis of chromeno[4,3-c]pyrazol-4(2H)-ones 16. Reagents and conditions. ResearchGate, N/A.

  • Reactions of 4-Chloro-3-formylcoumarin with Arylhydrazines. ResearchGate, 2025.

  • Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment. Benchchem, N/A.

  • Western blotting analysis of AKT-1 expression and phosphorylation in... ResearchGate, N/A.

  • Western blot analysis of phosphorylation levels of Akt, GSK3β, and... ResearchGate, N/A.

  • MTT Cell Proliferation Assay. ATCC, N/A.

  • MTT Assay Protocol. Springer Nature Experiments, N/A.

  • MTT Cell Assay Protocol. T. Horton, 1994.

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore, N/A.

  • The Pro-Apoptotic Effects of Curcumin on HCT116 Colorectal Cancer Cells. Journals@KU, 2025.

  • PI3K(p110δ/p85α) Kinase Assay. Promega Corporation, N/A.

  • Cu(ii)-Mediated aerobic oxidative synthesis of sulfonated chromeno[4,3-c]pyrazol-4(2H)-ones. Organic & Biomolecular Chemistry, N/A.

  • Methods to measure the enzymatic activity of PI3Ks. PubMed, N/A.

  • POSSIBLE REACTIONS ON COUMARIN MOLECULE. Journal of Advanced Scientific Research, 2023.

  • ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. PubMed Central, N/A.

  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. ResearchGate, 2025.

  • Discovery and synthesis of a novel series of potent, selective inhibitors of the PI3Kα: 2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-one derivatives. Organic & Biomolecular Chemistry, N/A.

  • An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6. NIH, N/A.

  • Reaction with certain 4-hydroxycoumarin derivatives. ResearchGate, N/A.

  • Protocol for enzyme assays. The Royal Society of Chemistry, N/A.

  • Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. The Open Repository @ Binghamton (The ORB), N/A.

  • Green synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) via catalyst-free multicomponent reaction in magnetized distilled water. SciELO South Africa, N/A.

  • Synthesis of chromeno[2,3‐c]pyrazol‐4(1H) in ionic‐aqueous medium. ResearchGate, N/A.

  • Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH, N/A.

Sources

Navigating the Intricate World of Tautomerism in Dihydrochromenopyrazole Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The dihydrochromenopyrazole scaffold is a privileged heterocyclic system, forming the core of numerous biologically active molecules. A profound understanding of its structural nuances is paramount for rational drug design and development.[1][2] A critical, yet often overlooked, aspect of this system is its propensity to exist in multiple tautomeric forms. This guide provides an in-depth exploration of the tautomerism within dihydrochromenopyrazole systems, offering a synthesis of theoretical principles, experimental methodologies, and computational approaches. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document aims to be a self-validating resource for researchers navigating this complex chemical space. The influence of tautomerism on the precise structure of drugs, and thus their interaction with biological systems, is a critical consideration from both thermodynamic and kinetic perspectives.[1]

The Fundamental Landscape of Tautomerism in Dihydrochromenopyrazoles

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[3][4][5] In the context of dihydrochromenopyrazole systems, several types of tautomerism can occur, primarily involving the pyrazole and the adjacent dihydropyran rings. The key tautomeric equilibria to consider are:

  • Annular Prototropic Tautomerism: This is inherent to the pyrazole ring itself, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N2).[6] This equilibrium is heavily influenced by the nature and position of substituents on the pyrazole ring.

  • Keto-Enol and Imine-Enamine Tautomerism: The fusion of the dihydropyran ring introduces possibilities for keto-enol and imine-enamine tautomerism, particularly when carbonyl or amino functionalities are present.[7][8] For instance, a keto-enamine form can be in equilibrium with an enol-imine form.[7][8]

The position of the tautomeric equilibrium is a delicate balance of several factors, including:

  • Electronic Effects of Substituents: Electron-donating or withdrawing groups can significantly influence the acidity and basicity of the nitrogen and oxygen atoms, thereby shifting the equilibrium towards one tautomer over another.[6]

  • Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing different tautomers.[6][9] Polar protic solvents can form hydrogen bonds and may favor more polar tautomers, while nonpolar solvents may favor less polar forms.[6][9]

  • Temperature: Temperature can affect the rate of interconversion and the position of the equilibrium.[3]

  • Physical State: The predominant tautomer in the solid state can differ from that in solution due to packing forces and intermolecular interactions, such as hydrogen bonding.[6][10]

A recent study on a substituted dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one system demonstrated the co-existence of multiple tautomeric forms.[7][8] Theoretical calculations suggested three possible forms, arising from keto-enamine-enol-imine and pyrazole moiety tautomerism.[7][8] Experimental evidence from NMR and UV-Vis spectroscopy indicated the predominance of one form in solution, while in the solid state, a different tautomer was favored.[7][8]

Experimental Elucidation of Tautomeric Equilibria

A multi-faceted experimental approach is essential to unambiguously characterize the tautomeric landscape of dihydrochromenopyrazole systems. Each technique provides a unique piece of the puzzle, and their combined application leads to a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for studying tautomerism in solution.[11][12] The key is to understand that NMR is a relatively "slow" technique on the timescale of many tautomeric interconversions.[11][13]

  • Fast Exchange: If the interconversion between tautomers is rapid on the NMR timescale, time-averaged signals are observed.[14] For example, in an unsymmetrically substituted pyrazole ring undergoing fast annular tautomerism, the signals for the C3 and C5 carbons may appear as a single, averaged peak.[6]

  • Slow Exchange: At lower temperatures, the rate of interconversion can sometimes be slowed down sufficiently to observe distinct signals for each tautomer.[6]

  • Chemical Shifts as Probes: The chemical shifts of protons and carbons, particularly those adjacent to the sites of proton migration, are highly sensitive to the tautomeric form.[11] For instance, the chemical shift of the proton attached to a nitrogen (N-H) will be significantly different from that of a proton on an oxygen (O-H).

  • Advanced NMR Techniques:

    • ¹⁵N NMR: Since nitrogen atoms are directly involved in the proton exchange, ¹⁵N NMR can be a powerful tool, although it is less commonly used due to lower sensitivity.[15]

    • Nuclear Overhauser Effect (NOE): 1D NOE experiments can reveal through-space interactions, helping to confirm the spatial proximity of atoms and thus supporting the assignment of a specific tautomeric form.[8]

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Tautomeric Moieties

Tautomeric GroupProton Chemical Shift (δ, ppm)Carbon Chemical Shift (δ, ppm)
Pyrazole N-H10.0 - 14.0-
Enol O-H10.0 - 16.0-
Pyrazole C3/C5-130 - 150
Keto C=O-160 - 200
Enol C-O-150 - 170

Note: These are general ranges and can vary significantly based on the specific molecular structure and solvent.

Tautomerism_Investigation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomeric Analysis cluster_interpretation Data Interpretation & Conclusion Synthesis Synthesize Dihydrochromenopyrazole Derivative Purification Purify Compound (e.g., Crystallization, Chromatography) Synthesis->Purification Computational Computational Modeling (DFT Calculations) Synthesis->Computational Theoretical Prediction NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, NOE) Purification->NMR Solution State UV_Vis UV-Vis Spectroscopy (Solvent Polarity Study) Purification->UV_Vis Solution State X_Ray Single Crystal X-ray Diffraction Purification->X_Ray Solid State Interpretation Correlate Experimental & Computational Data NMR->Interpretation UV_Vis->Interpretation X_Ray->Interpretation Computational->Interpretation Conclusion Identify Predominant Tautomers (Solid vs. Solution) Interpretation->Conclusion

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying tautomeric equilibria in solution, particularly how they are influenced by the solvent environment.[9][16] Different tautomers will have distinct electronic transitions and thus different absorption maxima (λ_max).[17]

  • Solvatochromism: By recording the UV-Vis spectra in a series of solvents with varying polarities, one can observe shifts in the λ_max values.[7][9] This solvatochromism can provide insights into the relative polarities of the ground and excited states of the different tautomers.

  • Quantitative Analysis: In cases where the absorption bands of the individual tautomers are sufficiently resolved, the ratio of their absorbances can be used to estimate the equilibrium constant in a given solvent.[17]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution Preparation: Prepare a concentrated stock solution of the dihydrochromenopyrazole derivative in a volatile, non-polar solvent (e.g., dioxane).

  • Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, methanol).[7]

  • Dilution: Add a precise aliquot of the stock solution to each volumetric flask and dilute to the mark to ensure the same concentration across all samples (e.g., 5 x 10⁻⁵ M).[7]

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Compare the λ_max values and the overall spectral profiles across the solvent series to identify bands corresponding to different tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for the solid state.[10][18] It allows for the unambiguous determination of the predominant tautomer in the crystal lattice and provides precise bond lengths and angles. This data is invaluable for validating computational models.[10]

Computational Modeling: A Predictive and Corroborative Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism.[19] They provide a theoretical framework to understand and predict the relative stabilities of different tautomers.

  • Geometry Optimization: The first step is to perform geometry optimizations for all possible tautomers to find their minimum energy structures.

  • Energy Calculations: The relative energies of the optimized structures can then be calculated to predict the most stable tautomer. It is crucial to include solvent effects in these calculations, often using a Polarizable Continuum Model (PCM), to better correlate with experimental data from solution-phase studies.[19]

  • Spectroscopic Prediction: DFT methods can also be used to predict NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using TD-DFT).[17][20] Comparing these predicted spectra with experimental data is a powerful way to assign the observed signals to specific tautomers.

Computational Protocol: DFT-Based Tautomer Stability Prediction

  • Structure Generation: Draw the 3D structures of all plausible tautomers of the dihydrochromenopyrazole system.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[6][19]

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).

  • Solvation Modeling: Re-optimize the geometries in the presence of a solvent using a PCM.[19]

  • Energy Comparison: Compare the Gibbs free energies of the solvated tautomers to determine their relative stabilities.

  • (Optional) Spectroscopic Prediction: Calculate NMR chemical shifts and UV-Vis spectra for the most stable tautomers and compare them with experimental results.

DFT_Protocol Start Generate 3D Structures of Tautomers Opt_Gas Geometry Optimization (Gas Phase) [B3LYP/6-311++G(d,p)] Start->Opt_Gas Freq_Calc Frequency Calculation (Confirm Minima) Opt_Gas->Freq_Calc Opt_Solvent Re-optimization with Solvent Model (PCM) Freq_Calc->Opt_Solvent Energy_Comp Compare Gibbs Free Energies Opt_Solvent->Energy_Comp Conclusion Predict Relative Tautomer Stabilities Energy_Comp->Conclusion

Implications for Drug Discovery and Development

The tautomeric form of a drug molecule can have profound implications for its pharmacological properties.[5]

  • Drug-Target Interactions: Different tautomers present different hydrogen bond donor/acceptor patterns and overall shapes, which can lead to significantly different binding affinities for a biological target.[5]

  • Physicochemical Properties: Tautomerism can influence key properties such as solubility, lipophilicity (logP), and pKa, which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Intellectual Property: A thorough understanding and characterization of the tautomeric forms of a novel compound are crucial for securing robust patent protection.

Conclusion

The tautomerism of dihydrochromenopyrazole systems is a complex phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. A comprehensive investigation, integrating high-resolution spectroscopic techniques like NMR and UV-Vis with the definitive solid-state analysis of X-ray crystallography and the predictive power of computational chemistry, is essential for a complete understanding. For researchers in drug discovery, a proactive and thorough characterization of tautomerism is not merely an academic exercise but a critical step in the development of safe, effective, and patentable new medicines.

References

  • Structure of chiral pyrazoles in the solid state and in solution - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. Available at: [Link]

  • Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one - MDPI. Available at: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH. Available at: [Link]

  • Controlling Tautomerization in Pyridine‐Fused Phosphorus‐Nitrogen Heterocycles - OSTI.GOV. Available at: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. Available at: [Link]

  • Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole | Request PDF - ResearchGate. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. Available at: [Link]

  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones - ResearchGate. Available at: [Link]

  • Heterocyclic Tautomerism. VII. X-Ray Structures of Two Crystalline Tautomers of 4-Cinnamoyl-1,3-dimethylpyrazol-5-one | Semantic Scholar. Available at: [Link]

  • Prototropic tautomerism of heteroaromatic compounds. Available at: [Link]

  • Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - Sciforum. Available at: https://sciforum.net/paper/view/15630
  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf - Slideshare. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Available at: [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study - Semantic Scholar. Available at: [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles - MDPI. Available at: [Link]

  • Tautomerism Detected by NMR - Encyclopedia.pub. Available at: [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. Available at: [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - NIH. Available at: [Link]

  • Tautomeric forms of chromen[4,3-c]pyrazol-4(1H)-ones 5. - ResearchGate. Available at: [Link]

  • Tautomerism in the Fused N-Rich Triazolotriazole Heterocyclic System - IRIS. Available at: [Link]

  • The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Available at: [Link]

  • Tautomerism in drug discovery - PubMed. Available at: [Link]

  • A simple approach to the tautomerism of aromatic heterocycles - ResearchGate. Available at: [Link]

  • Synthesis and study of prototropic tautomerism of 2-(3-chromenyl)-1-hydroxyimidazoles. Available at: [Link]

  • Tautomerism; Types & Stability of Tautomers - YouTube. Available at: [Link]

  • Rapid Revision of Tautomerism | NEET 2025 Chemistry | Class 11 - YouTube. Available at: [Link]

  • What impact does tautomerism have on drug discovery and development? - PMC - NIH. Available at: [Link]

  • 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers - YouTube. Available at: [Link]

Sources

A Technical Guide to the Solubility and Stability of 2,4-Dihydrochromeno[4,3-c]pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The successful application of any novel chemical entity in research and development, particularly in the pharmaceutical industry, is fundamentally reliant on a thorough understanding of its physicochemical properties. This guide provides a comprehensive framework for evaluating the solubility and stability of 2,4-Dihydrochromeno[4,3-c]pyrazole, a complex heterocyclic scaffold. Due to the limited availability of specific experimental data for this precise molecule in public literature, this document leverages established principles of physical organic chemistry and proven analytical methodologies. We will dissect the molecule's structural attributes to predict its behavior and provide detailed, actionable protocols for its empirical determination. This guide is structured to empower researchers to generate robust and reliable data, forming a critical foundation for formulation development, process chemistry, and regulatory submissions.

Part 1: Theoretical Assessment of Solubility

A molecule's solubility is a direct consequence of its structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the cornerstone of this analysis, stating that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[1][2][3][4][5]

Structural and Polarity Analysis of 2,4-Dihydrochromeno[4,3-c]pyrazole

To predict the solubility of 2,4-Dihydrochromeno[4,3-c]pyrazole, we must first analyze its constituent parts: the chromene core and the fused pyrazole ring.

  • Chromene Moiety: The chromene portion, a benzopyran system, is largely non-polar and rigid. The aromatic benzene ring and the dihydropyran ring contribute to its hydrophobic character through van der Waals interactions. The ether linkage introduces a slight polar element, but the overall contribution is one of low polarity.

  • Pyrazole Moiety: The pyrazole ring introduces significant polarity. It contains two nitrogen atoms, one of which (N-H) can act as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor. This functionality dramatically increases the potential for interaction with polar solvents.

Overall Molecular Profile: The fusion of these two ring systems results in a molecule with a complex polarity profile. It is a largely rigid, planar structure with a significant hydrophobic surface area from the chromene part, but also possesses potent hydrogen bonding capabilities from the pyrazole N-H group. Therefore, its solubility will be highly dependent on the solvent's ability to accommodate both of these features.

Key Factors Influencing Solubility

Several physical factors govern the extent to which a solid, such as 2,4-Dihydrochromeno[4,3-c]pyrazole, will dissolve in a liquid solvent:

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the solute-solute interactions within the crystal lattice.[1][3][4][6]

  • Intermolecular Forces: The solubility is a balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. Strong intermolecular forces between solute molecules, such as hydrogen bonding in the crystal lattice, can lead to lower solubility.[7][8]

  • Molecular Size and Weight: Larger molecules can be more challenging for solvent molecules to solvate effectively, which can lead to lower solubility.[1][4][7]

  • Solvent Polarity: Solvents are broadly classified as polar (protic and aprotic) and non-polar. A solvent's ability to engage in hydrogen bonding and dipole-dipole interactions is critical for dissolving polar solutes.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the general solubility of 2,4-Dihydrochromeno[4,3-c]pyrazole in a range of common laboratory solvents. Pyrazole and its derivatives generally exhibit good solubility in many organic solvents, including acetone, ethanol, methanol, and acetonitrile.[6][7][9] Similarly, chromene derivatives are typically soluble in common organic solvents.[10]

Table 1: Predicted Solubility of 2,4-Dihydrochromeno[4,3-c]pyrazole

SolventTypePredicted SolubilityRationale
Hexane Non-polarLowThe solvent cannot overcome the strong intermolecular forces (especially hydrogen bonding) of the pyrazole moiety.
Toluene Non-polar (Aromatic)Low to ModeratePi-stacking interactions with the aromatic part of the chromene may slightly improve solubility compared to hexane, but the polarity mismatch is still significant.
Dichloromethane (DCM) Polar AproticModerateDCM can engage in dipole-dipole interactions but is not a hydrogen bond acceptor, limiting its ability to solvate the pyrazole N-H group effectively.
Acetone Polar AproticModerate to HighA good hydrogen bond acceptor that can interact with the pyrazole N-H, and its organic character can solvate the chromene backbone.
Ethanol / Methanol Polar ProticHighThese solvents are both hydrogen bond donors and acceptors, making them excellent candidates for solvating the polar pyrazole ring. Their alkyl chains can interact favorably with the non-polar chromene portion.
Dimethylformamide (DMF) Polar AproticHighA strong hydrogen bond acceptor with high polarity, likely to be a very effective solvent.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighA highly polar, strong hydrogen bond acceptor, often used as a solvent for poorly soluble compounds in drug discovery.

Part 2: Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical data is essential for all drug development applications. The following protocols describe standard methodologies for both qualitative and quantitative solubility assessment.

Protocol 1: Qualitative Solubility Assessment

This rapid test provides a preliminary classification of the compound's solubility in various solvents.

Methodology:

  • Add approximately 1-2 mg of 2,4-Dihydrochromeno[4,3-c]pyrazole to a small, clear vial.

  • Add 0.5 mL of the chosen test solvent.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect the solution against a contrasting background.

  • Classification:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.

    • Insoluble: The solid material appears largely unchanged.

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is a widely accepted, robust technique for determining equilibrium solubility.[1] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

  • Preparation: Add an excess amount of 2,4-Dihydrochromeno[4,3-c]pyrazole to a sealed vial containing a known volume of the selected solvent (e.g., 5 mg in 1 mL). The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Place the vials in a shaker or rotator bath set to a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Calculate the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Reporting: Express the solubility in units of mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep Add excess compound to solvent equil Shake at constant T for 24-48h prep->equil sep Centrifuge to pellet excess solid equil->sep sample Sample supernatant sep->sample dilute Dilute sample sample->dilute analyze Analyze via HPLC dilute->analyze result Calculate Solubility (mg/mL) analyze->result G cluster_stress Stress Conditions cluster_results Data Evaluation start Prepare Stock Solution of Compound acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxid Oxidation (H₂O₂) start->oxid thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis eval1 Determine % Degradation analysis->eval1 eval2 Identify Degradation Products analysis->eval2 report Stability Report eval1->report eval3 Establish Degradation Pathway eval2->eval3 eval3->report

Caption: General workflow for conducting forced degradation (stress testing) studies.

Table 3: Template for Summarizing Forced Degradation Results

Stress ConditionDuration/Temp% Assay of Parent Compound% DegradationNo. of Degradants >0.1%Observations (e.g., Major Degradant RRT)
Control -
Acid (0.1 M HCl)
Base (0.1 M NaOH)
Oxidative (3% H₂O₂)
Thermal (Solid)
Photolytic

Conclusion

This guide provides a robust, scientifically grounded framework for determining the solubility and stability of 2,4-Dihydrochromeno[4,3-c]pyrazole. By combining theoretical predictions based on molecular structure with rigorous, well-defined experimental protocols, researchers can generate the critical data needed to advance their projects. The methodologies outlined herein—from simple qualitative tests to comprehensive forced degradation studies—represent the industry standard for characterizing novel chemical entities. Adherence to these protocols will ensure the development of a comprehensive physicochemical profile, facilitating informed decisions in process development, formulation, and regulatory affairs.

References

A comprehensive list of sources will be compiled and provided upon completion of the full research cycle. The in-text citations refer to a general body of scientific literature and established guidelines from regulatory bodies such as the ICH.

Sources

A Technical Guide to the Theoretical and Computational Exploration of Chromeno[4,3-c]pyrazole Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the theoretical and computational methodologies integral to the study of chromeno[4,3-c]pyrazole isomers. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the critical interplay between computational prediction and experimental validation, offering a robust framework for investigating this pharmaceutically significant scaffold.

Introduction: The Therapeutic Potential of the Chromeno[4,3-c]pyrazole Scaffold

The fusion of a chromone ring with a pyrazole moiety gives rise to the chromeno[4,3-c]pyrazole heterocyclic system. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of compounds exhibiting a broad spectrum of pharmacological activities.[1][2][3][4][5] Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][6][7][8][9][10] Notably, certain chromeno[4,3-c]pyrazol-4(2H)-one derivatives have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3Kα) and cyclooxygenase-2 (COX-2), highlighting their therapeutic promise.[6][7][8][9]

The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties. Isomerism, a fundamental concept in organic chemistry, plays a crucial role in determining the efficacy and selectivity of drug candidates. Even subtle changes in the arrangement of atoms can drastically alter a molecule's interaction with its biological target. Therefore, a thorough understanding of the structural and energetic landscape of chromeno[4,3-c]pyrazole isomers is paramount for rational drug design.

This guide will navigate the theoretical and computational pathways to unravel the complexities of these isomers, providing a comprehensive workflow from in silico analysis to experimental verification.

Part 1: Theoretical and Computational Approaches

Computational chemistry offers a powerful lens through which to examine the properties of molecules at an atomic level. For chromeno[4,3-c]pyrazole isomers, techniques such as Density Functional Theory (DFT) and molecular docking are indispensable for predicting their stability, reactivity, and binding affinity to protein targets.

Unveiling Isomeric Stability and Electronic Properties with Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11][12][13][14] It is a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying relatively large molecules like chromeno[4,3-c]pyrazoles.

The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density. This allows for the calculation of a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.[12] For chromeno[4,3-c]pyrazole isomers, DFT is employed to:

  • Determine Relative Stabilities: By calculating the total electronic energy of each isomer, their relative stabilities can be predicted. The isomer with the lowest energy is considered the most stable.

  • Analyze Molecular Geometries: DFT optimization provides the most stable three-dimensional arrangement of atoms for each isomer, offering insights into their shape and potential for steric interactions.

  • Probe Electronic Structure: The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[12]

  • Simulate Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, which can then be compared with experimental data for structural validation.[11][12]

The following protocol outlines a typical DFT and TD-DFT study of chromeno[4,3-c]pyrazole isomers:

  • Initial Structure Generation:

    • Draw the 2D structures of the different chromeno[4,3-c]pyrazole isomers using a molecular editor (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D coordinates.

  • Geometry Optimization:

    • Software: Gaussian, ORCA, or similar quantum chemistry software package.

    • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used and reliable choice.[13]

    • Basis Set: 6-311++G(d,p) is a good starting point, providing a flexible description of the electron distribution.[13]

    • Procedure: Perform a geometry optimization for each isomer to find its lowest energy conformation. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true minimum on the potential energy surface has been reached.

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory as the optimization. This serves to:

      • Confirm the nature of the stationary point (minimum or transition state).

      • Calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

      • Predict the infrared (IR) spectrum.

  • Electronic Property Analysis:

    • From the optimized structures, calculate the energies of the HOMO and LUMO.

    • Determine the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

  • TD-DFT Calculations for UV-Vis Spectra:

    • Using the optimized ground-state geometries, perform TD-DFT calculations to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

    • Method: The TD-B3LYP/6-311++G(d,p) level of theory is often suitable.

The quantitative data generated from DFT calculations should be presented in a clear and concise manner for easy comparison between isomers.

Table 1: Calculated Electronic Properties of Chromeno[4,3-c]pyrazole Isomers

IsomerTotal Energy (Hartree)Relative Energy (kcal/mol)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Isomer A-X.XXXXXX0.00-Y.YY-Z.ZZΔEAD.DD
Isomer B-X.XXXXXX+ΔEB-A-Y.YY-Z.ZZΔEBD.DD
Isomer C-X.XXXXXX+ΔEC-A-Y.YY-Z.ZZΔECD.DD

Diagram: Computational Workflow for Isomer Analysis

DFT Workflow cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_analysis Property Analysis start 2D Structure Drawing to_3d Conversion to 3D start->to_3d opt Geometry Optimization (B3LYP/6-311++G(d,p)) to_3d->opt freq Frequency Calculation opt->freq electronic Electronic Properties (HOMO, LUMO, Gap) freq->electronic tddft TD-DFT for UV-Vis (TD-B3LYP/6-311++G(d,p)) freq->tddft

A flowchart illustrating the computational workflow for DFT and TD-DFT analysis of chromeno[4,3-c]pyrazole isomers.

Predicting Binding Interactions with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. For chromeno[4,a 3-c]pyrazole isomers, docking studies are crucial for understanding their potential as enzyme inhibitors.[6][7][9]

The primary goal of molecular docking is to identify the most stable binding pose of a ligand within a protein's active site and to estimate the strength of the interaction, typically represented by a docking score. This information helps to:

  • Identify Potential Biological Targets: By docking the isomers against a panel of known protein targets, potential mechanisms of action can be hypothesized.

  • Understand Structure-Activity Relationships (SAR): Docking can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein. This helps to explain why certain isomers are more active than others.[9]

  • Guide Lead Optimization: The insights gained from docking can inform the design of new derivatives with improved binding affinity and selectivity.

The following protocol outlines a typical molecular docking study for chromeno[4,3-c]pyrazole isomers against a protein target (e.g., PI3Kα).

  • Preparation of the Protein Structure:

    • Source: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Software: UCSF Chimera, PyMOL, or AutoDock Tools.

    • Procedure:

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogen atoms.

      • Assign atomic charges (e.g., Gasteiger charges).

      • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

  • Preparation of the Ligand Structures:

    • Use the DFT-optimized 3D structures of the chromeno[4,3-c]pyrazole isomers.

    • Software: AutoDock Tools or similar software.

    • Procedure:

      • Assign atomic charges.

      • Define rotatable bonds.

  • Docking Simulation:

    • Software: AutoDock Vina, Glide, or GOLD.

    • Algorithm: A Lamarckian genetic algorithm is commonly used in AutoDock.

    • Procedure:

      • Run the docking simulation for each isomer against the prepared protein.

      • The program will generate multiple binding poses for each ligand, ranked by their docking scores.

  • Analysis of Docking Results:

    • Software: UCSF Chimera, PyMOL, or Discovery Studio Visualizer.

    • Procedure:

      • Analyze the top-ranked binding pose for each isomer.

      • Identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

      • Compare the binding modes and docking scores of the different isomers.

Table 2: Molecular Docking Results of Chromeno[4,3-c]pyrazole Isomers with PI3Kα

IsomerDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
Isomer A-X.XVAL851, SER774Hydrogen bond, Hydrophobic
Isomer B-Y.YLYS802, ILE932Hydrogen bond, π-π stacking
Isomer C-Z.ZASP933, TYR836Hydrogen bond, van der Waals

Diagram: Molecular Docking Workflow

Docking Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis pdb Download PDB File prep_prot Prepare Protein (Remove water, add hydrogens) pdb->prep_prot grid Define Binding Site (Grid Box) prep_prot->grid dock Run Docking Simulation (e.g., AutoDock Vina) grid->dock opt_lig Optimized Ligand Structures (from DFT) prep_lig Prepare Ligands (Assign charges, define rotatable bonds) opt_lig->prep_lig prep_lig->dock analyze Analyze Binding Poses and Interactions dock->analyze

A flowchart illustrating the molecular docking workflow for predicting ligand-protein interactions.

Part 2: Experimental Validation and Characterization

While computational studies provide invaluable predictive insights, experimental validation is essential to confirm the theoretical findings. The synthesis of the chromeno[4,3-c]pyrazole isomers followed by their spectroscopic characterization is a critical step in this process.

Synthesis of Chromeno[4,3-c]pyrazole Isomers

The synthesis of chromeno[4,3-c]pyrazoles can be achieved through various synthetic routes.[1][2][10][16][17][18] A common approach involves the condensation of a hydrazine derivative with a suitable chromone precursor.[1][3] The specific reaction conditions can be tailored to favor the formation of a particular isomer.

A general method for the synthesis of 2-substituted chromeno[4,3-c]pyrazol-4(2H)-ones involves a Cu(II)-mediated aerobic oxidative cascade reaction of propiolates and sulfonyl hydrazides.[18] Another approach is the reaction of 3-formylchromones with hydrazine derivatives.[1]

It is imperative to purify the synthesized compounds using techniques such as column chromatography or recrystallization to ensure high purity for subsequent characterization and biological evaluation.

Spectroscopic Characterization

A suite of spectroscopic techniques is employed to elucidate the structures of the synthesized isomers and to validate the computational predictions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR is the most powerful tool for structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the signals in the 1H and 13C NMR spectra provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.[11][16]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which helps to confirm the molecular formula.[11][16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[11][16]

  • UV-Visible (UV-Vis) Spectroscopy: The experimental UV-Vis spectrum can be directly compared with the spectrum predicted by TD-DFT calculations to confirm the electronic structure of the isomer.[11]

  • Sample Preparation: Dissolve a small amount of the purified isomer in a suitable deuterated solvent (for NMR) or a spectroscopic grade solvent (for UV-Vis).

  • NMR Analysis: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.

  • Mass Spectrometry: Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI, EI).

  • IR Spectroscopy: Record the IR spectrum using a KBr pellet or as a thin film.

  • UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum over a suitable wavelength range.

  • Data Interpretation: Analyze the spectral data to confirm the structure of the synthesized isomer and compare it with the expected structure and computational predictions.

Conclusion

The integrated approach of theoretical and computational studies with experimental validation provides a robust framework for the investigation of chromeno[4,3-c]pyrazole isomers. DFT calculations offer deep insights into their intrinsic properties, while molecular docking illuminates their potential interactions with biological targets. The subsequent synthesis and spectroscopic characterization provide the necessary empirical evidence to confirm these in silico predictions. This synergistic workflow is not merely a research exercise but a critical component of modern drug discovery, enabling the rational design and development of novel therapeutic agents based on the promising chromeno[4,3-c]pyrazole scaffold.

References

  • Discovery of Chromeno[4,3-c]pyrazol-4(2H)-one Containing Carbonyl or Oxime Derivatives as Potential, Selective Inhibitors PI3Kα. PubMed.
  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives.
  • (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
  • Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates containing piperazine as inhibitors of PI3Kα. PubMed.
  • A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Benchchem.
  • Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates bearing sulfonylpiperazine as antitumor inhibitors targeting PI3Kα. PubMed.
  • Synthesis, biological evaluation and docking analysis of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones as potential cyclooxygenase-2 (COX-2) inhibitors. PubMed.
  • Synthesis of Chromone-Rel
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.
  • Synthesis of chromeno[4,3-c]pyrazol-4(2H)-ones 16. Reagents and....
  • Synthesis and antimicrobial evaluation of some new pyrazole, pyrazoline and chromeno[3,4-c]pyrazole deriv
  • Green synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols)
  • Synthesis and DFT calculation of novel pyrazole deriv
  • Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of Chromone-Rel
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Cu(ii)-Mediated aerobic oxidative synthesis of sulfonated chromeno[4,3-c]pyrazol-4(2H)-ones. Organic & Biomolecular Chemistry.
  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Scheme 1. Synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Structures of synthesized chromeno[2,3-c]pyrazolyl-pyrazolol derivatives.

Sources

Methodological & Application

Application Notes and Protocols for the Multicomponent Synthesis of 2,4-Dihydrochromeno[4,3-c]pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the one-pot, three-component synthesis of the 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold, a heterocyclic core of significant interest in medicinal chemistry and drug discovery. The protocol herein detailed leverages the principles of multicomponent reactions (MCRs) to afford a streamlined and efficient pathway to this valuable molecular architecture. This guide is designed to provide both the theoretical underpinnings and practical, step-by-step instructions for the successful synthesis and characterization of these compounds.

Introduction

The fusion of pyrazole and chromene ring systems has yielded a plethora of bioactive molecules with diverse therapeutic potential. The 2,4-Dihydrochromeno[4,3-c]pyrazole core, in particular, has emerged as a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including potent and selective inhibition of phosphoinositide 3-kinase (PI3K) with applications in oncology, and as modulators of cannabinoid receptors for the treatment of pain and inflammation. The development of efficient and sustainable synthetic methodologies to access this important scaffold is therefore of paramount importance.

Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages over traditional multi-step synthesis. These advantages include higher atom economy, reduced waste generation, and operational simplicity, making them ideal for the rapid generation of chemical libraries for drug discovery. This application note details a robust one-pot, three-component approach for the synthesis of 2,4-Dihydrochromeno[4,3-c]pyrazoles.

Reaction Principle and Mechanism

The synthesis of the 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold is achieved through a piperidine-catalyzed, one-pot, three-component condensation reaction of a salicylaldehyde, a 1,3-dicarbonyl compound, and a hydrazine. The reaction proceeds through a domino sequence of condensation and cyclization reactions.

The proposed reaction mechanism is as follows:

  • Knoevenagel Condensation: The reaction is initiated by a piperidine-catalyzed Knoevenagel condensation between the salicylaldehyde (1 ) and the 1,3-dicarbonyl compound (2 ) to form a coumarin intermediate (3 ).

  • Michael Addition: Concurrently, the hydrazine (4 ) reacts with the coumarin intermediate (3 ) via a Michael addition.

  • Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration lead to the formation of the final 2,4-Dihydrochromeno[4,3-c]pyrazole product (5 ).

G Proposed Reaction Mechanism Salicylaldehyde (1) Salicylaldehyde (1) Coumarin Intermediate (3) Coumarin Intermediate (3) Salicylaldehyde (1)->Coumarin Intermediate (3) Knoevenagel 1,3-Dicarbonyl (2) 1,3-Dicarbonyl (2) 1,3-Dicarbonyl (2)->Coumarin Intermediate (3) Hydrazine (4) Hydrazine (4) Product (5) Product (5) Hydrazine (4)->Product (5) Coumarin Intermediate (3)->Product (5) Michael Addition, Cyclization, Dehydration

Caption: Proposed reaction mechanism for the three-component synthesis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • Substituted Salicylaldehyde (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (1.0 mmol)

  • Hydrazine hydrate or substituted hydrazine (1.0 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol or Acetic Acid (5-10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a 25 mL round-bottom flask, add the salicylaldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and the hydrazine (1.0 mmol).

  • Add the solvent (ethanol or acetic acid, 5-10 mL) and a catalytic amount of piperidine.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized 2,4-Dihydrochromeno[4,3-c]pyrazole derivatives should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Melting point analysis

Data Summary

The following table summarizes typical results for the synthesis of various 2,4-Dihydrochromeno[4,3-c]pyrazole derivatives using the described multicomponent protocol. Yields are generally good to excellent, and reaction times are relatively short.[1]

EntrySalicylaldehyde (R¹)1,3-Dicarbonyl (R², R³)Hydrazine (R⁴)Yield (%)
1HCH₃, OEtH85
25-ClCH₃, OEtH92
35-NO₂CH₃, OEtH88
4HCH₃, CH₃H82
5HCH₃, OEtPhenyl89

Workflow Diagram

G Experimental Workflow A 1. Combine Reactants & Catalyst (Salicylaldehyde, 1,3-Dicarbonyl, Hydrazine, Piperidine) B 2. Add Solvent (Ethanol or Acetic Acid) A->B C 3. Reflux Reaction Mixture (Monitor by TLC) B->C D 4. Cool to Room Temperature C->D E 5. Isolate Crude Product (Filtration or Concentration) D->E F 6. Purify Product (Recrystallization or Chromatography) E->F G 7. Characterize (NMR, MS, IR, MP) F->G

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The described one-pot, three-component synthesis offers an efficient, atom-economical, and straightforward method for the preparation of the medicinally important 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold. This protocol is amenable to the generation of a diverse library of derivatives for further investigation in drug discovery programs. The operational simplicity and high yields make this a valuable tool for both academic and industrial researchers.

References

  • A green, efficient, and rapid procedure for the one-pot synthesis of novel chromeno[4,3-c]pyrazole carbotioamide and chromeno[4,3,2-cd]indazole-1-derivatives from salicylaldehyde, 1,3-dicarbonyl compounds and 2-aminobenzimidazole, under reflux conditions catalyzed by piperidine in acetic acid. Heteroletters, 2022.

  • Green synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) via catalyst-free multicomponent reaction in magnetized distilled water. South African Journal of Chemistry, 2023.

  • Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 2018.

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 2017.

  • One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. Molecules, 2016.

  • Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. ACS Omega, 2020.

Sources

Application Notes and Protocols for the Biological Evaluation of 2,4-Dihydrochromeno[4,3-c]pyrazoles in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Oncology Research

The fusion of chromene and pyrazole rings to form the 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold represents a rational drug design strategy, leveraging the well-documented anticancer properties of both parent heterocycles. Chromene derivatives are known to exhibit a wide range of pharmacological activities, including antitumor effects, often by inducing apoptosis, cell cycle arrest, and disrupting microtubule polymerization[1][2][3]. Similarly, the pyrazole core is a key pharmacophore in numerous FDA-approved drugs and is extensively explored in oncology for its ability to inhibit various cellular targets like kinases and tubulin, leading to potent cytotoxic effects[4][5][6][7].

This guide provides a comprehensive framework for the initial in vitro biological evaluation of novel 2,4-Dihydrochromeno[4,3-c]pyrazole derivatives. The protocols herein are designed to first establish cytotoxic activity and then to elucidate the primary mechanisms of action, specifically focusing on the induction of apoptosis and cell cycle disruption. These assays serve as a critical foundation for further preclinical development.

Part 1: Initial Cytotoxicity Screening

The primary objective is to determine the concentration-dependent inhibitory effect of the test compounds on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is the key metric derived from this initial screen.

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[8][9]. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells to form purple formazan crystals[10]. The amount of formazan produced is directly proportional to the number of viable cells. While other assays like the Sulforhodamine B (SRB) assay are also suitable, the MTT assay is widely adopted for its reliability and simplicity in initial high-throughput screening[11][12].

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Maintain & Harvest Log-Phase Cancer Cells C Seed Cells in 96-Well Plates A->C B Prepare Serial Dilutions of Test Compound D Treat Cells with Compound (e.g., 48-72 hours) B->D C->D E Add MTT Reagent (Incubate 3-4 hours) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Cell Viability vs. Vehicle Control G->H I Generate Dose-Response Curve & Calculate IC50 H->I G Compound Chromeno[4,3-c]pyrazole Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin binds to Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubules disruption of SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest leads to Apoptosis Intrinsic Apoptosis G2M_Arrest->Apoptosis prolonged arrest triggers Caspase Caspase Cascade (Caspase-9, Caspase-3) Apoptosis->Caspase activates CellDeath Cell Death Caspase->CellDeath

Caption: A plausible signaling pathway for a microtubule-targeting agent.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic approach to the initial biological characterization of novel 2,4-Dihydrochromeno[4,3-c]pyrazole derivatives. Positive results from these assays—specifically, potent and selective cytotoxicity, induction of apoptosis, and cell cycle arrest—would strongly support the advancement of lead compounds. Subsequent studies should aim to identify the precise molecular target (e.g., through tubulin polymerization assays or kinase profiling), validate the mechanism using techniques like Western blotting for key cell cycle and apoptotic proteins (e.g., p53, p21, caspases), and eventually progress to in vivo efficacy studies in animal models.

References

  • Chen, X., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chem Biol Drug Des. 87(5):673-9. [Link]

  • Dar, A. A., et al. (2012). Assaying cell cycle status using flow cytometry. J Vis Exp. (59):e3268. [Link]

  • Bettayeb, K., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. Eur J Med Chem. 46(9):4134-42. [Link]

  • NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry.[Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules. 27(19):6618. [Link]

  • El-Sayed, N. F., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Med Chem. 14(13):957-975. [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Med Chem. 8(5):779-88. [Link]

  • Sharma, A., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. 39(5). [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 28(13):5081. [Link]

  • JoVE. Cell Cycle Analysis by Flow Cytometry.[Link]

  • Crowley, L. C., et al. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death Dis. 3(2):e259. [Link]

  • Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Res. 16(6B):3755-60. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of novel chromene derivatives of expected antitumor activity. J Enzyme Inhib Med Chem. 31(sup2):160-167. [Link]

  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual.[Link]

  • University of Rochester Medical Center. Measuring Apoptosis using Annexin V and Flow Cytometry.[Link]

  • Patel, R. V., et al. (2022). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. 13(10): 3746-3763. [Link]

  • Immunostep. Everything about Annexin V-based apoptosis assays.[Link]

  • Niles, A. L., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. J Vis Exp. (81):e50556. [Link]

  • ResearchGate. Caspase-3 and Annexin V assays confirm that cell death across treatments is apoptosis.[Link]

  • Bahuguna, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology. 12(2):1-5. [Link]

  • Das, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. 10(2): 123-134. [Link]

  • Kondo, Y., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. J Vis Exp. (202):e66221. [Link]

  • García-Rubiño, M. E., et al. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Curr Med Chem. 32. [Link]

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery.[Link]

  • Becerra, D., & Castillo, J. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Adv. 15:7018-7038. [Link]

  • Ocsovszki, T., et al. (2020). Multistep Synthesis and In Vitro Anticancer Evaluation of 2-Pyrazolyl-Estradiol Derivatives, Pyrazolocoumarin-Estradiol Hybrids and Analogous Compounds. Molecules. 25(17):4011. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 28(13):5081. [Link]

  • Bakunov, S. A., et al. (2012). Multicomponent Synthesis of 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones: A Novel Heterocyclic Scaffold with Antibacterial Activity. ACS Comb Sci. 14(7):399-403. [Link]

  • Yasser, N., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Adv. 14:24266-24283. [Link]

Sources

Application Notes & Protocols: A Strategic Approach to the Pharmacological Screening of Chromenopyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The chromenopyrazole scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Some have shown potential as cannabinoid receptor modulators and kinase inhibitors.[3][4] This guide provides a comprehensive framework for the pharmacological screening of novel chromenopyrazole analogs, from initial high-throughput screening (HTS) to secondary and cell-based assays for validation and mechanism of action studies. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data to support lead optimization efforts in drug discovery.[5][6]

Part 1: The Screening Cascade: A Multi-Tiered Strategy

A successful screening campaign for chromenopyrazole analogs requires a tiered approach to efficiently identify and characterize promising compounds. This cascade typically begins with a broad primary screen to identify "hits," followed by more focused secondary assays to confirm activity, determine potency and selectivity, and finally, cell-based assays to assess efficacy in a more physiologically relevant context.[7]

Screening_Cascade cluster_Primary Primary Screening cluster_Secondary Secondary Assays cluster_Cellular Cell-Based Assays Primary_HTS High-Throughput Screening (HTS) (e.g., Biochemical Assay) Hit_Identification Initial Hit Identification (Activity > 3σ over baseline) Primary_HTS->Hit_Identification Identifies active compounds Dose_Response Dose-Response & Potency (IC50) Hit_Identification->Dose_Response Confirms activity & measures potency Selectivity Selectivity Profiling (Against related targets) Dose_Response->Selectivity Assesses specificity Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics) Selectivity->Mechanism Elucidates how the compound works Cellular_Potency Cellular Potency (EC50) Mechanism->Cellular_Potency Validates activity in cells Toxicity Cytotoxicity Assessment Cellular_Potency->Toxicity Determines therapeutic window Target_Engagement Target Engagement Assays Toxicity->Target_Engagement Confirms interaction with target in cells Dose_Response_Curve cluster_0 Dose-Response Curve a b a->b c b->c d c->d e d->e ic50_arrow_x ic50_arrow_x d->ic50_arrow_x f e->f g f->g xaxis yaxis xlabel Log[Inhibitor] ylabel % Inhibition ic50_line IC50 ic50_arrow_y ic50_arrow_y ic50_arrow_y->d

Figure 2: A representative dose-response curve used to determine the IC50 value, a key measure of a compound's potency.

Protocol 3: Selectivity Profiling

Rationale: It is essential to determine if the chromenopyrazole analogs are selective for the intended target or if they exhibit off-target effects. [8]This is often done by screening them against a panel of related targets (e.g., other kinases).

Procedure:

  • Target Panel Selection: Choose a panel of targets that are structurally or functionally related to the primary target.

  • Assay Performance: Test the hit compounds at a single, high concentration (e.g., 10 µM) against the panel of targets using appropriate assays for each.

  • IC50 Determination for Off-Targets: For any off-targets that show significant inhibition, perform dose-response assays to determine the IC50 values.

  • Selectivity Index Calculation: The selectivity index can be calculated as the ratio of the IC50 for the off-target to the IC50 for the primary target. A higher selectivity index indicates a more selective compound.

Compound Primary Target IC50 (nM) Off-Target 1 IC50 (nM) Off-Target 2 IC50 (nM) Selectivity Index (vs. OT1)
Analog A 151500>10000100
Analog B 5020050004

Part 4: Cell-Based Assays for Physiological Relevance

The final stage of the initial screening cascade involves testing the most promising compounds in cell-based assays to confirm their activity in a more complex biological environment. [7]

Protocol 4: Cellular Potency Assessment (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay)

Rationale: This assay determines the effect of the compounds on cell viability and proliferation. For targets involved in cell growth, such as many kinases, a decrease in cell viability can be an indicator of on-target activity. The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. [9][10] Materials:

  • Cancer cell line relevant to the target of interest

  • Cell culture medium and supplements

  • CellTiter-Glo® Reagent (Promega)

  • 96-well or 384-well clear-bottom, white-walled plates

Procedure:

  • Cell Seeding: Seed the cells into the wells of the assay plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the chromenopyrazole analogs for a specified period (e.g., 72 hours).

  • Lysis and Luminescence:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. [10] * Mix on an orbital shaker for 2 minutes to induce cell lysis. [10] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [10]4. Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent cell viability relative to the DMSO-treated control.

  • Plot the percent viability as a function of the logarithm of the compound concentration and determine the EC50 value.

Protocol 5: Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)

Rationale: CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a live cell. [11]The principle is that a ligand-bound protein is more resistant to thermal denaturation than the unbound protein. [12][13] Procedure:

  • Cell Treatment: Treat intact cells with the chromenopyrazole analog or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by a method such as Western blotting or mass spectrometry.

Data Analysis:

  • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement. [14]

CETSA_Melt_Curve cluster_0 CETSA Melt Curve a b a->b Unbound c b->c Unbound d c->d Unbound e d->e Unbound f g f->g Bound h g->h Bound i h->i Bound j i->j Bound shift_arrow shift_arrow i->shift_arrow k j->k Bound l k->l Bound xaxis yaxis xlabel Temperature ylabel Soluble Protein Fraction shift Thermal Shift

Figure 3: A representative CETSA melt curve demonstrating a thermal shift upon ligand binding, providing direct evidence of target engagement in a cellular context.

Conclusion

The pharmacological screening of chromenopyrazole analogs requires a systematic and multi-faceted approach. By employing a cascade of assays, from high-throughput biochemical screens to more complex cell-based assays, researchers can effectively identify and characterize potent, selective, and cell-active compounds. The protocols and strategies outlined in these application notes provide a robust framework for advancing chromenopyrazole-based drug discovery programs.

References

  • National Center for Biotechnology Information. High-throughput assays for promiscuous inhibitors. [Link]

  • East Port Praha. Technologies to Study Kinases. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • National Center for Biotechnology Information. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. [Link]

  • Assay Genie. High-Throughput Screening Assays. [Link]

  • ResearchGate. Neoteric Synthesis and Biological Activities of Chromenopyrazolones, Tosylchromenopyrazolones, Benzoylcoumarins. [Link]

  • ResearchGate. Examples of some biological active chromenopyrazoles derivatives. [Link]

  • Royal Society of Chemistry. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. [Link]

  • YouTube. Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]

  • National Center for Biotechnology Information. High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • National Center for Biotechnology Information. Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • Royal Society of Chemistry. CHAPTER 2: New Screening Approaches for Kinases. [Link]

  • National Center for Biotechnology Information. Chromenopyrazole, a Versatile Cannabinoid Scaffold with in Vivo Activity in a Model of Multiple Sclerosis. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • National Center for Biotechnology Information. Chromenopyrazole-based High Affinity, Selective Fluorescent Ligands for Cannabinoid Type 2 Receptor. [Link]

  • Journal of Medicinal Chemistry. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • SpringerLink. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

Sources

Application Notes and Protocols: The Use of 2,4-Dihydrochromeno[4,3-c]pyrazoles in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of 2,4-Dihydrochromeno[4,3-c]pyrazoles as a Privileged Scaffold for Kinase Inhibition

The landscape of kinase inhibitor discovery is continually evolving, with an ongoing search for novel heterocyclic scaffolds that can offer improved potency, selectivity, and drug-like properties.[1][2] Within this context, the 2,4-Dihydrochromeno[4,3-c]pyrazole core structure has emerged as a compelling scaffold. This rigid, tricyclic system presents a unique three-dimensional arrangement of atoms, providing a foundation for the development of highly specific inhibitors targeting the ATP-binding site of various kinases.[3][4]

Notably, derivatives of the chromeno[4,3-c]pyrazol-4(2H)-one class have demonstrated significant inhibitory activity against Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.[5][6][7][8][9] The PI3K pathway plays a crucial role in cell growth, proliferation, survival, and metabolism, making it a prime target for therapeutic intervention.[10][11] The successful targeting of PI3Kα by chromenopyrazole derivatives underscores the potential of this scaffold in oncology drug discovery.[6][7][8]

These application notes provide a comprehensive guide for researchers on how to effectively utilize 2,4-Dihydrochromeno[4,3-c]pyrazole derivatives in kinase inhibition assays. We will delve into the underlying principles of robust assay design, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and offer insights into data analysis and interpretation.

I. Foundational Principles of Kinase Inhibition Assays

Before proceeding to specific protocols, it is crucial to understand the fundamental principles that ensure the generation of reliable and reproducible data. The primary objective of a kinase inhibition assay is to determine the concentration at which a compound, in this case, a 2,4-Dihydrochromeno[4,3-c]pyrazole derivative, reduces the activity of a target kinase by 50% (the IC50 value).[12]

Several robust assay formats are available, each with its own advantages. These can be broadly categorized as:

  • Biochemical Assays: These in vitro assays utilize purified kinase, substrate, and ATP to directly measure the enzymatic activity. They are ideal for initial screening and determining the direct inhibitory potential of a compound.[13]

  • Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within a cellular context. They provide valuable information about a compound's cell permeability, off-target effects, and its impact on downstream signaling pathways.

The choice of assay technology is also critical. Modern kinase assays often employ non-radioactive methods that are amenable to high-throughput screening (HTS).[14] Popular technologies include:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like HTRF® and LANCE® Ultra utilize the transfer of energy between a donor and an acceptor fluorophore to detect the phosphorylation of a substrate.[1][3][5][6][15]

  • Luminescence-Based Assays: Technologies such as ADP-Glo™ measure the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[16][17][18][19][20]

For the protocols detailed below, we will focus on the ADP-Glo™ Kinase Assay for the biochemical assessment of PI3Kα inhibition and Western Blotting for the cell-based validation of downstream pathway modulation.

II. Biochemical Kinase Inhibition Assay: A Step-by-Step Protocol for PI3Kα

This protocol outlines the use of the ADP-Glo™ Kinase Assay to determine the IC50 value of a hypothetical 2,4-Dihydrochromeno[4,3-c]pyrazole derivative, designated as CMP-X , against human recombinant PI3Kα.

Principle of the ADP-Glo™ Assay

The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[16][18][20]

Diagram of the ADP-Glo™ Assay Workflow

ADP_Glo_Workflow cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: ADP Detection Kinase PI3Kα Enzyme Reaction_Mix Reaction Mixture (Kinase, Substrate, Inhibitor) Kinase->Reaction_Mix Substrate PIP2 Substrate Substrate->Reaction_Mix ATP ATP Incubation1 Incubate at RT ATP->Incubation1 Inhibitor CMP-X Inhibitor->Reaction_Mix Reaction_Mix->ATP Initiate Reaction ADP_Glo_Reagent ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) Incubation1->ADP_Glo_Reagent Kinase_Detection_Reagent Kinase Detection Reagent (Converts ADP to ATP, Generates Light) ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence Measure Luminescence Kinase_Detection_Reagent->Luminescence Data_Analysis_Workflow Raw_Data Raw Luminescence Data Normalization Normalize Data to Controls (% Inhibition) Raw_Data->Normalization Plotting Plot % Inhibition vs. Log [Inhibitor] Normalization->Plotting Curve_Fitting Non-linear Regression (Sigmoidal Dose-Response) Plotting->Curve_Fitting IC50 Determine IC50 Value Curve_Fitting->IC50

Sources

Application Notes and Protocols for the Synthesis of Functionalized 2,4-Dihydrochromeno[4,3-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of chromone and pyrazole rings into the 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold creates a heterocyclic system of significant interest in medicinal chemistry. Derivatives of this core structure have been identified as potent and selective ligands for cannabinoid receptors, highlighting their potential in the development of novel therapeutics for neuroinflammatory diseases and pain management.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to access this privileged scaffold, offering detailed, field-tested protocols and insights into the underlying chemical principles. We will explore classical condensation reactions, modern multicomponent strategies, and intramolecular cyclization pathways, equipping researchers in drug discovery and organic synthesis with the necessary tools to construct libraries of these valuable compounds.

Introduction: The Chromenopyrazole Scaffold

The chromone moiety is a well-established pharmacophore present in numerous natural products and synthetic drugs, while the pyrazole ring is a cornerstone of many biologically active compounds.[3][4] The strategic fusion of these two heterocycles into the chromeno[4,3-c]pyrazole system results in a rigid, planar structure with unique physicochemical properties. This scaffold has gained prominence primarily through its interaction with the endocannabinoid system, particularly as selective CB1 and CB2 receptor ligands.[1][2] The ability to introduce a wide range of functional groups at various positions allows for the fine-tuning of pharmacological properties such as potency, selectivity, and ADME profiles, making this a versatile framework for drug development.[1] This document outlines the most robust and adaptable synthetic methodologies for accessing functionalized derivatives of this important heterocyclic system.

Core Synthetic Strategies & Mechanistic Insights

The construction of the chromeno[4,3-c]pyrazole core can be approached through several distinct strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The following sections detail the most prevalent and effective synthetic routes.

Strategy 1: Condensation of 3-Formylchromones with Hydrazines

This is the most direct and widely employed method for synthesizing the 2,4-dihydrochromeno[4,3-c]pyrazole core. The reaction proceeds via the condensation of a readily accessible 3-formylchromone with a substituted hydrazine.

Mechanism: The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid, pTSA).[5] It begins with the nucleophilic attack of the hydrazine on the formyl group's carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen of the hydrazone onto the C2 position of the chromone's pyrone ring leads to ring-opening. This is followed by cyclization and dehydration to yield the final aromatic pyrazole ring fused to the chromene system.[6]

G cluster_workflow General Synthetic Approaches start Starting Materials (Chromones, Hydrazines, etc.) s1 Strategy 1: Condensation of 3-Formylchromone + Hydrazine start->s1 s2 Strategy 2: Multicomponent Reactions (MCRs) start->s2 s3 Strategy 3: Intramolecular Cyclization start->s3 product Functionalized 2,4-Dihydrochromeno[4,3-c]pyrazoles s1->product s2->product s3->product

Caption: Overview of major synthetic routes.

The versatility of this method lies in the commercial availability or straightforward synthesis of both starting materials. A wide array of functional groups can be introduced by using substituted 3-formylchromones and various aryl-, alkyl-, or acyl-hydrazines.

Strategy 2: Multicomponent Reactions (MCRs)

Multicomponent reactions offer a powerful and atom-economical approach to building molecular complexity in a single step.[7][8] For chromenopyrazole-related structures, MCRs can assemble the core from simple, acyclic precursors. A notable example involves the reaction of 3-aminopyrazol-5-ones, substituted salicylic aldehydes, and an active methylene compound like acetylacetic ester.[9] While this may lead to different isomers like the chromeno[4,3-d]pyrazolo[3,4-b]pyridine system, the underlying principle of convergent synthesis is highly relevant and powerful.

Mechanism: The proposed mechanism for these reactions often involves an initial Knoevenagel condensation between the salicylic aldehyde and the active methylene compound to form a coumarin intermediate in situ. This is followed by a Michael addition of the aminopyrazole and subsequent cyclization/dehydration to furnish the complex polyheterocyclic product.[9]

G cluster_mcr Multicomponent Reaction (MCR) Pathway r1 Salicylic Aldehyde im1 In situ formation of 3-Acetylcoumarin r1->im1 r2 Active Methylene Cmpd (e.g., β-ketoester) r2->im1 r3 Aminopyrazole im2 Michael Addition + Cyclization r3->im2 im1->im2 prod Polyheterocyclic Product (e.g., Chromenopyrazolopyridine) im2->prod

Caption: A representative MCR pathway.

Strategy 3: Intramolecular Cyclization & Coupling

More advanced strategies involve the construction of a pyrazole precursor that already contains the phenoxy group, followed by an intramolecular cyclization to form the chromenone ring. A key example is the synthesis of the isomeric chromeno[2,3-c]pyrazol-4(1H)-ones via an intramolecular cross-dehydrogenative coupling (CDC) reaction.[3] This method utilizes 5-aryloxy-4-formyl-1H-pyrazoles as precursors.

Mechanism: Under oxidative conditions (e.g., using TBHP), a radical is generated at the aldehydic C-H bond. This radical then attacks the ortho-position of the aryloxy ring, followed by an oxidative aromatization process to form the fused chromenone ring system.[3][10] This metal-free approach is environmentally benign and offers a unique pathway to specific isomers.[10]

Synthesis of Key Starting Materials

The successful synthesis of the target compounds relies on the quality of the precursors. Here are protocols for two essential starting materials.

Protocol A: Synthesis of 3-Formylchromone

3-Formylchromone is a critical precursor for Strategy 1. It is most commonly prepared from 2'-hydroxyacetophenone via the Vilsmeier-Haack reaction.[5]

Reagents & Equipment:

  • 2'-Hydroxyacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath, round-bottom flask, magnetic stirrer

  • Sodium hydroxide (NaOH) solution for work-up

Procedure:

  • Cool a flask containing DMF in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add 2'-hydroxyacetophenone to the Vilsmeier reagent solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the solution with aqueous NaOH until a yellow precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-formylchromone.

Protocol B: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This pyrazolone is a common building block for MCRs and other derivatizations. It is synthesized by the condensation of ethyl acetoacetate and phenylhydrazine.[11]

Reagents & Equipment:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Reflux condenser, heating mantle

Procedure:

  • In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine in ethanol.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Heat the mixture under reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature. A solid product should precipitate.

  • If precipitation is slow, cool the flask in an ice bath.

  • Filter the crystalline product, wash with cold ethanol, and dry under vacuum.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of representative 2,4-dihydrochromeno[4,3-c]pyrazole derivatives.

Protocol 1: Synthesis of 2-Phenyl-2,4-dihydrochromeno[4,3-c]pyrazol-4-one

This protocol details the direct condensation of 3-formylchromone with phenylhydrazine, a classic implementation of Strategy 1.

Reagents & Equipment:

  • 3-Formylchromone (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Glacial Acetic Acid (10 mL)

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • Dissolve 3-formylchromone (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.

  • Add phenylhydrazine (1.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • A solid precipitate will form. Stir for 15 minutes to complete precipitation.

  • Filter the solid product using a Büchner funnel.

  • Wash the solid thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure title compound.

Protocol 2: Three-Component Synthesis of a 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione Derivative

This protocol is an adaptation of a reported MCR to create a complex, related heterocyclic system, demonstrating the power of Strategy 2.[9]

Reagents & Equipment:

  • 5-Chlorosalicylic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • 3-Amino-1-phenyl-1H-pyrazol-5(4H)-one (1.0 mmol)

  • Piperidine (catalytic, 1-2 drops)

  • Glacial Acetic Acid (15 mL)

  • Reflux condenser, heating mantle

Procedure:

  • Combine 5-chlorosalicylic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and 3-amino-1-phenyl-1H-pyrazol-5(4H)-one (1.0 mmol) in a round-bottom flask.

  • Add glacial acetic acid (15 mL) as the solvent.

  • Add one drop of piperidine as a catalyst.

  • Heat the mixture to reflux (approx. 120 °C) and maintain for 3 hours.[9]

  • Cool the reaction mixture to room temperature. The product will typically precipitate from the solution.

  • Filter the resulting solid and wash sequentially with water and cold ethanol.

  • Dry the purified product under vacuum.

Data Summary and Comparison

The choice of synthetic route and specific reagents can significantly impact reaction outcomes. The table below summarizes representative data compiled from the literature for various chromenopyrazole syntheses.

EntrySynthetic StrategyKey ReactantsConditionsYield (%)Reference
1Condensation3-Formylchromone, HydrazinesReflux in Ethanol/pTSA40-60%[5]
2Intramolecular CDC5-Aryloxy-4-formyl-pyrazolesTBHP, Ionic Liquid, H₂O, 120°C43-78%[3][10]
3MCRSalicylic aldehyde, Aminopyrazolone, β-ketoesterAcetic Acid, Piperidine, Reflux~70-85%[9]
4Condensation3-Formylchromone, PhenylhydrazineAcetic Acid, RefluxGood[6]

Conclusion and Future Outlook

The synthetic routes outlined in this guide provide robust and versatile methods for accessing the medicinally important 2,4-dihydrochromeno[4,3-c]pyrazole scaffold. The condensation of 3-formylchromones with hydrazines remains the most direct approach, while multicomponent and intramolecular coupling strategies offer elegant alternatives for generating molecular diversity and accessing different substitution patterns. The functional groups incorporated through these methods serve as handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery. Future work will likely focus on developing asymmetric syntheses to control stereocenters and exploring novel MCRs to further streamline access to these complex and valuable heterocyclic compounds.

References

  • Title: Synthesis of Chromone-Related Pyrazole Compounds. Source: PMC, NIH. URL: [Link]

  • Title: Synthesis of Chromone-Related Pyrazole Compounds. Source: MDPI. URL: [Link]

  • Title: Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. Source: Oriental Journal of Chemistry. URL: [Link]

  • Title: Synthesis and Characterization of a Series of Chromone–Hydrazones. Source: Sciforum. URL: [Link]

  • Title: Chromenopyrazole, a Versatile Cannabinoid Scaffold with in Vivo Activity in a Model of Multiple Sclerosis. Source: Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Title: Nucleophilic reactions with the novel condensation product derived from 3-formylchromone and 4-hydroxycoumarin. Source: Taylor & Francis Online. URL: [Link]

  • Title: Nucleophilic reactions with the novel condensation product derived from 3-formylchromone and 4-hydroxycoumarin: Synthetic Communications. Source: Taylor & Francis Online. URL: [Link]

  • Title: Green Method for the Synthesis of Chromeno[2,3-c]pyrazol-4(1H)-ones through Ionic Liquid Promoted Directed Annulation of 5-(Aryloxy). Source: ACS Publications. URL: [Link]

  • Title: Chromenopyrazole-based High Affinity, Selective Fluorescent Ligands for Cannabinoid Type 2 Receptor. Source: PMC, PubMed Central. URL: [Link]

  • Title: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Source: SpringerLink. URL: [Link]

  • Title: Multicomponent Synthesis of 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones: A Novel Heterocyclic Scaffold with Antibacterial Activity. Source: NIH. URL: [Link]

  • Title: Synthesis of chromenopyridines via multi-component reactions. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and antimicrobial evaluation of some new pyrazole, pyrazoline and chromeno[3,4-c]pyrazole derivatives. Source: SciELO. URL: [Link]

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Source: MDPI. URL: [Link]

  • Title: Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Source: MDPI. URL: [Link]

  • Title: Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. Source: ResearchGate. URL: [Link]

Sources

In Vitro Efficacy of 2,4-Dihydrochromeno[4,3-c]pyrazole Against HCT-116 Human Colon Carcinoma Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 2,4-Dihydrochromeno[4,3-c]pyrazole compounds against the HCT-116 human colorectal carcinoma cell line. Recognizing the therapeutic potential of pyrazole derivatives in oncology, this guide details the scientific rationale and step-by-step protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression.[1][2][3] The methodologies are designed to yield robust and reproducible data, enabling researchers in drug discovery and development to effectively characterize the anticancer properties of this novel chemical scaffold.

Introduction: Targeting Colorectal Cancer with Novel Pyrazole Scaffolds

Colorectal cancer remains a significant global health challenge, necessitating the development of novel therapeutic agents with improved efficacy and reduced toxicity.[1] The HCT-116 cell line, derived from a human colon carcinoma, is a well-characterized and widely used model in cancer research.[4][5][6] These cells exhibit an epithelial-like morphology and are known for a mutation in the KRAS proto-oncogene, a key driver in many colorectal cancers.[4][6] Their high transfectability also makes them a suitable model for genetic and molecular pathway studies.[4][5]

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] Their mechanisms of action are diverse, often involving the inhibition of critical cellular targets such as cyclin-dependent kinases (CDKs), tubulin, and various receptor tyrosine kinases.[1][2][7] The 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold represents a novel chemical entity with the potential to exhibit significant antitumor activity. This guide provides the foundational protocols to investigate this potential against HCT-116 cells.

The HCT-116 Cell Line: A Model for Colorectal Cancer

The HCT-116 cell line is an adherent line with a doubling time of approximately 25 to 35 hours.[4] It is crucial to maintain consistent culture conditions to ensure experimental reproducibility.

HCT-116 Cell Culture Protocol

Materials:

  • HCT-116 cells (e.g., ATCC CCL-247)

  • McCoy's 5A Medium (Modified)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • 96-well, 24-well, and 6-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Complete Growth Medium: Prepare by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of HCT-116 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Culturing: Discard the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium. Transfer to a T-25 or T-75 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS.[8] Add 1-2 mL of Trypsin-EDTA solution and incubate for 5-15 minutes, or until cells detach.[8]

  • Neutralization and Seeding: Add 4-5 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension. A recommended seeding density is 2 x 10⁴ cells/cm².[4]

Experimental Workflow for Efficacy Testing

The following workflow provides a structured approach to evaluate the anticancer properties of 2,4-Dihydrochromeno[4,3-c]pyrazole.

G cluster_0 Primary Screening cluster_1 Mechanism of Action Cytotoxicity Cytotoxicity Assay (MTT) Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Determine IC50 CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle Determine IC50

Caption: Experimental workflow for testing 2,4-Dihydrochromeno[4,3-c]pyrazole.

Primary Screening: Cytotoxicity Assessment

The initial step is to determine the cytotoxic effect of the compound on HCT-116 cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

MTT Assay Protocol

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HCT-116 cells

  • Complete growth medium

  • 2,4-Dihydrochromeno[4,3-c]pyrazole stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[10][11] Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 2,4-Dihydrochromeno[4,3-c]pyrazole compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Treatment GroupConcentration (µM)Incubation Time (h)% Cell Viability (Example)
Untreated Control048100%
Vehicle Control (DMSO)048~98%
Compound X14885%
Compound X104852%
Compound X504815%

Mechanistic Studies: Unraveling the Mode of Action

Following the determination of the IC₅₀, further assays are necessary to elucidate the mechanism by which the 2,4-Dihydrochromeno[4,3-c]pyrazole induces cell death.

Apoptosis Assay: Annexin V/Propidium Iodide Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • HCT-116 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well tissue culture plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with the 2,4-Dihydrochromeno[4,3-c]pyrazole at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[14] Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[13][14]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[14][15]

  • Analysis: Analyze the cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

G Q3 Q3 (Live Cells) Annexin V- / PI- Q4 Q4 (Early Apoptosis) Annexin V+ / PI- Q3->Q4 Apoptosis Q1 Q1 (Necrotic Cells) Annexin V- / PI+ Q3->Q1 Necrosis Q2 Q2 (Late Apoptosis) Annexin V+ / PI+ Q4->Q2 Progression

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Cell Cycle Analysis: Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA, allowing for the analysis of the cell cycle distribution based on DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials:

  • HCT-116 cells

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • 6-well tissue culture plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat HCT-116 cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in PI staining solution containing RNase A and incubate for 30 minutes in the dark at 37°C.[16]

  • Analysis: Analyze the DNA content by flow cytometry.

Data Interpretation: Analyze the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Cell Cycle PhaseDNA ContentExpected % in Control (Example)Expected % in Treated (Example)
G0/G12n55%30%
S>2n, <4n25%20%
G2/M4n20%50%

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2,4-Dihydrochromeno[4,3-c]pyrazole compounds against the HCT-116 colorectal cancer cell line. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can gain valuable insights into the anticancer potential and mechanism of action of this novel chemical series. These foundational studies are critical for guiding further preclinical development and lead optimization efforts.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Cytion. (n.d.). HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Wikipedia. (n.d.). HCT116 cells. Retrieved from [Link]

  • Biocompare. (n.d.). HCT116 Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell cycle analysis of HCT-116 and HT-29 cells using flow cytometry.... Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Oncotarget. (2016). Role of CD44 high /CD133 high HCT-116 cells in the tumorigenesis of colon cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cytometry cell cycle analysis of (A, D) HCT116, (B, E) XRCC4 KO,.... Retrieved from [Link]

  • Spandidos Publications. (2018). p53 positively regulates the expression of cancer stem cell marker CD133 in HCT116 colon cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cytometry analysis of the cell cycle phase distribution of HCT116.... Retrieved from [Link]

  • PMC. (2016). Role of CD44high/CD133high HCT-116 cells in the tumorigenesis of colon cancer. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Stem-cell cancer markers expression in HCT116 colon tumour cells in 2D.... Retrieved from [Link]

  • OUCI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • PMC. (2009). Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • PMC. (n.d.). Raddeanin A Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro wound healing assay-(A) Monolayer of HCT 116 cells was.... Retrieved from [Link]

  • Spandidos Publications. (2015). Anti-cancer effects of 2-oxoquinoline derivatives on the HCT116 and LoVo human colon cancer cell lines. Retrieved from [Link]

  • Cytion. (n.d.). HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Retrieved from [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Springer. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Molecular Docking of Chromeno[4,3-c]pyrazole Derivatives with Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Chromeno[4,3-c]pyrazole Scaffold and the Role of In Silico Docking

The chromeno[4,3-c]pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] A key strategy in developing these compounds into targeted therapeutics is understanding their molecular interactions with specific protein targets. Molecular docking is a powerful and indispensable computational technique that facilitates this understanding. It predicts the preferred orientation of a small molecule (ligand) when bound to the active site of a protein (receptor), allowing for the estimation of binding affinity and the elucidation of key intermolecular interactions that stabilize the complex.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on performing molecular docking studies with chromeno[4,3-c]pyrazole derivatives. We will delve into the causality behind experimental choices, provide a self-validating protocol using a relevant case study, and present methods for robust data analysis and interpretation.

Strategic Target Selection: Where Do Chromeno[4,3-c]pyrazoles Bind?

The biological activity of chromeno[4,3-c]pyrazole derivatives is intrinsically linked to their ability to inhibit key proteins in pathological pathways. Literature and experimental data have identified several high-value targets:

  • Phosphoinositide 3-Kinase (PI3Kα): The PI3K signaling pathway is frequently dysregulated in various cancers, making it a prime target for anticancer drug development.[6][7] Numerous studies have successfully designed and synthesized chromeno[4,3-c]pyrazol-4(2H)-one derivatives as potent and selective PI3Kα inhibitors.[8][9] Molecular docking has been instrumental in clarifying the binding modes of these compounds within the PI3Kα active site.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis—VEGFR-2 is a critical target for anti-angiogenic therapies.[10] The pyrazole scaffold, often found in chromeno[4,3-c]pyrazoles, is a common feature in VEGFR-2 inhibitors.[11][12][13]

  • Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Chromeno[4,3-c]pyrazol-4(1H)-one derivatives have been identified as potent and selective COX-2 inhibitors, with molecular docking studies corroborating their binding interactions.[14]

  • Matrix Metalloproteinase-2 (MMP-2): MMPs are enzymes that degrade the extracellular matrix, playing a crucial role in tumor invasion and metastasis.[15] MMP-2, in particular, is a promising target for cancer therapy, and docking studies can effectively screen for potential inhibitors.[16][17]

For the purpose of this detailed protocol, we will focus on PI3Kα as our exemplary protein target due to the extensive validation of its interaction with the chromeno[4,3-c]pyrazole scaffold.[6][8]

Core Principles of a Robust Molecular Docking Workflow

A successful molecular docking experiment is more than just running software; it is a multi-stage process where each step is critical for the validity of the final results. The workflow is designed to model the biological recognition process between a ligand and its receptor with the highest possible accuracy.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor Receptor Preparation (e.g., PI3Kα from PDB) Grid Grid Box Generation (Define Active Site) Receptor->Grid Ligand Ligand Preparation (Chromeno[4,3-c]pyrazole) Docking Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Search Space Scoring Pose Scoring & Ranking (Binding Energy) Docking->Scoring Interaction Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction Best Pose Validation Protocol Validation (Re-docking) Interaction->Validation Feedback G cluster_ligand Chromeno[4,3-c]pyrazole Core cluster_protein PI3Kα Active Site Residues Ligand_A Pyrazole Ring Asp933 Asp933 Ligand_A->Asp933 H-Bond Ligand_B Chromenone Core Val851 Val851 (Hinge Region) Ligand_B->Val851 H-Bond Ligand_C N-Phenyl Group Tyr836 Tyr836 Ligand_C->Tyr836 Pi-Pi Stacking Met922 Met922 Ligand_C->Met922 Hydrophobic

Caption: Key interactions in the PI3Kα active site.

Conclusion and Future Directions

Molecular docking is a cornerstone of modern, structure-based drug design. For the versatile chromeno[4,3-c]pyrazole scaffold, it provides invaluable insights into the molecular basis of their inhibitory activity against key protein targets like PI3Kα, VEGFR-2, and COX-2. By following a rigorous and self-validating protocol, researchers can reliably predict binding modes, rationalize structure-activity relationships (SAR), and guide the design of next-generation derivatives with enhanced potency and selectivity. The results from these in silico studies serve as a critical hypothesis-generating tool, prioritizing compounds for chemical synthesis and subsequent in vitro and in vivo validation.

References

Sources

Application Notes and Protocols for the Synthesis of Chromeno[4,3-c]pyrazol-4(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chromeno[4,3-c]pyrazol-4(2H)-one Scaffold

The chromeno[4,3-c]pyrazol-4(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. This fused ring system is a key pharmacophore in a variety of biologically active molecules, most notably as potent and selective inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα)[1][2][3]. The PI3K/Akt signaling pathway is frequently dysregulated in various human cancers, making PI3Kα a prime target for anticancer drug development. The rigid, planar structure of the chromenopyrazolone core provides an excellent framework for designing inhibitors that can fit into the ATP-binding pocket of the enzyme.

Derivatization at the N-2 position of the pyrazole ring has been a particularly fruitful strategy for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors[1][3][4]. This has led to the development of compounds with significant antiproliferative activities against various cancer cell lines[3][4].

This comprehensive guide provides detailed protocols for two robust and versatile methods for the synthesis of the chromeno[4,3-c]pyrazol-4(2H)-one scaffold and its derivatives. The methodologies are presented with insights into the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of novel analogues.

Method 1: Classical Synthesis via Condensation of 3-Formyl-4-chlorocoumarin with Hydrazines

This widely-used method offers a straightforward and high-yielding route to a variety of N-substituted chromeno[4,3-c]pyrazol-4(2H)-ones. The synthesis is a two-step process commencing with the preparation of a key intermediate, 3-formyl-4-chlorocoumarin, from the readily available 4-hydroxycoumarin.

Chemical Principles and Rationale

The synthesis hinges on two classical organic reactions. The first is the Vilsmeier-Haack reaction , which is employed to formylate the 4-hydroxycoumarin at the 3-position while simultaneously chlorinating the hydroxyl group. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)[5][6]. The electrophilic Vilsmeier reagent attacks the electron-rich enolate of 4-hydroxycoumarin, leading to the formation of the 3-formyl-4-chlorocoumarin intermediate.

The second key transformation is a condensation-cyclization reaction . The aldehyde group of the 3-formyl-4-chlorocoumarin serves as an electrophilic site for nucleophilic attack by a hydrazine derivative. This is followed by an intramolecular nucleophilic substitution, where the second nitrogen of the hydrazine displaces the chlorine atom at the 4-position of the coumarin ring, leading to the formation of the fused pyrazole ring system[5][7]. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or substituted alkyl/aryl hydrazines) directly determines the substituent at the N-2 position of the final product.

Visualized Workflow

cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Condensation-Cyclization 4-Hydroxycoumarin 4-Hydroxycoumarin Vilsmeier_Reagent POCl3, DMF 4-Hydroxycoumarin->Vilsmeier_Reagent Intermediate 3-Formyl-4-chlorocoumarin Vilsmeier_Reagent->Intermediate Hydrazine R-NHNH2 Intermediate->Hydrazine Product 2-R-Chromeno[4,3-c]pyrazol-4(2H)-one Hydrazine->Product

Caption: Workflow for the synthesis of chromeno[4,3-c]pyrazol-4(2H)-ones via the Vilsmeier-Haack and condensation-cyclization reactions.

Detailed Experimental Protocols

Protocol 1.1: Synthesis of 3-Formyl-4-chlorocoumarin

This protocol is adapted from the procedure described by Al-Ayed[6][8].

Materials:

  • 4-Hydroxycoumarin (1.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Crushed ice

  • Acetone

Procedure:

  • To a stirred mixture of 4-hydroxycoumarin (e.g., 9.72 g, 0.06 mol) in anhydrous DMF (46.5 mL, 0.6 mol), add POCl₃ (16.8 mL, 0.18 mol) dropwise at -10°C to -5°C.

  • After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

  • Heat the mixture and stir for 5 hours at 80°C.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice (approx. 300 g) with vigorous stirring.

  • Allow the mixture to stand overnight at 0°C to facilitate complete precipitation.

  • Collect the solid product by filtration and recrystallize from acetone to yield 3-formyl-4-chlorocoumarin as a solid (typical yield: 84%)[6].

Self-Validation Checks:

  • TLC Analysis: Monitor the reaction progress by TLC (e.g., eluent: hexane/ethyl acetate, 1:1) to ensure the consumption of the starting material.

  • Melting Point: The reported melting point is 133-135°C[6].

  • Spectroscopic Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Key ¹H NMR signals include a singlet for the formyl proton around δ 10.39 ppm and aromatic protons in the range of δ 7.4-8.2 ppm. The IR spectrum should show characteristic peaks for the pyrone carbonyl (around 1720 cm⁻¹) and the aldehyde carbonyl (around 1663 cm⁻¹)[6].

Protocol 1.2: General Procedure for the Synthesis of 2-Substituted Chromeno[4,3-c]pyrazol-4(2H)-ones

This general procedure is based on the work of Al-Ayed[5] and can be adapted for various hydrazine derivatives.

Materials:

  • 3-Formyl-4-chlorocoumarin (1.0 eq)

  • Appropriate hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine hydrochloride) (1.0 eq)

  • Ethanol

  • Triethylamine (TEA) or Sodium Acetate (NaOAc) as a base (2.0 eq for hydrazine salts)

Procedure:

  • To a solution of 3-formyl-4-chlorocoumarin (e.g., 1.0 mmol) in ethanol (15-20 mL), add the appropriate hydrazine derivative (1.0 mmol).

  • If a hydrazine salt is used, add a base such as triethylamine (2.0 mmol) or sodium acetate (2.0 mmol).

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-substituted chromeno[4,3-c]pyrazol-4(2H)-one.

Data Summary Table:

EntryHydrazine DerivativeProductYield (%)Reference
1Hydrazine hydrate2H-Chromeno[4,3-c]pyrazol-4(2H)-one89[5]
2Phenylhydrazine2-Phenylchromeno[4,3-c]pyrazol-4(2H)-one85[5]
3Methylhydrazine sulfate2-Methylchromeno[4,3-c]pyrazol-4(2H)-one78[5]
4Ethylhydrazine oxalate2-Ethylchromeno[4,3-c]pyrazol-4(2H)-one67[5]

Self-Validation Checks:

  • Spectroscopic Confirmation: The structure of the final products should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. For example, the ¹H-NMR spectrum of 2H-Chromeno[4,3-c]pyrazol-4(2H)-one shows an exchangeable NH proton and a characteristic doublet for the coumarin 9-H in the δ 7.96–8.20 ppm range[9].

Method 2: Copper-Catalyzed Aerobic Oxidative Synthesis of 2-Sulfonylated Derivatives

This modern synthetic route provides an efficient and atom-economical approach to 2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones, which are of significant interest as potential therapeutic agents.

Chemical Principles and Rationale

This method, developed by Zhou et al., involves a Cu(II)-mediated aerobic oxidative cascade C-C/C-N bond formation[9][10]. The reaction proceeds from readily available propiolates and sulfonyl hydrazides. The proposed mechanism involves a free-radical process and terminal alkyne C-H activation. The copper catalyst plays a crucial role in promoting the oxidative cyclization, with atmospheric oxygen serving as the terminal oxidant. This approach is advantageous due to its operational simplicity and good functional group tolerance.

Visualized Workflow

Propiolate Aryl Propiolate Catalyst Cu(OAc)2, O2 (air) Propiolate->Catalyst SulfonylHydrazide R-SO2NHNH2 SulfonylHydrazide->Catalyst Product 2-Sulfonyl-Chromeno[4,3-c]pyrazol-4(2H)-one Catalyst->Product

Caption: Copper-catalyzed aerobic oxidative synthesis of 2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones.

Detailed Experimental Protocol

Protocol 2.1: General Procedure for the Cu(II)-Mediated Synthesis of 2-Sulfonylated Chromeno[4,3-c]pyrazol-4(2H)-ones

This protocol is based on the findings of Zhou et al.[9][10].

Materials:

  • Aryl propiolate (1.0 eq)

  • Sulfonyl hydrazide (1.2 eq)

  • Copper(II) acetate (Cu(OAc)₂) (20 mol%)

  • 1,2-Dichloroethane (DCE)

  • Oxygen (from air)

Procedure:

  • To a reaction tube, add the aryl propiolate (e.g., 0.2 mmol), sulfonyl hydrazide (0.24 mmol), and Cu(OAc)₂ (0.04 mmol).

  • Add 1,2-dichloroethane (2.0 mL) as the solvent.

  • Seal the tube and stir the reaction mixture at 100°C under an air atmosphere for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-one.

Data Summary Table for Representative Derivatives:

EntryAryl PropiolateSulfonyl HydrazideProductYield (%)Reference
1Phenyl propiolateTosylhydrazide2-(Tosyl)chromeno[4,3-c]pyrazol-4(2H)-one72[9]
2Phenyl propiolate4-Bromobenzenesulfonylhydrazide2-((4-Bromophenyl)sulfonyl)chromeno[4,3-c]pyrazol-4(2H)-one68[9]
34-Methylphenyl propiolateTosylhydrazide8-Methyl-2-(tosyl)chromeno[4,3-c]pyrazol-4(2H)-one75[9]

Self-Validation Checks:

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC to avoid the formation of byproducts due to prolonged heating.

  • Purification: Column chromatography is typically required to isolate the pure product. The choice of eluent system may need to be optimized depending on the polarity of the product.

  • Structural Verification: The final products must be characterized by high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C) to confirm their structures.

Conclusion and Future Perspectives

The synthetic methods detailed in this guide provide researchers with reliable and adaptable protocols for the preparation of chromeno[4,3-c]pyrazol-4(2H)-one derivatives. The classical condensation approach is highly versatile for introducing a wide range of substituents at the N-2 position, while the copper-catalyzed method offers an elegant and efficient route to N-sulfonylated analogues.

Given the established importance of this scaffold in the development of PI3Kα inhibitors, these protocols serve as a foundational resource for the synthesis of compound libraries for structure-activity relationship (SAR) studies. Further exploration of multicomponent reactions and the development of novel catalytic systems could lead to even more efficient and environmentally benign syntheses of these valuable heterocyclic compounds, paving the way for the discovery of next-generation therapeutics.

References

  • Discovery and synthesis of a novel series of potent, selective inhibitors of the PI3Kα: 2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-one derivatives. Organic & Biomolecular Chemistry.

  • Cu(ii)-Mediated aerobic oxidative synthesis of sulfonated chromeno[4,3-c]pyrazol-4(2H)-ones. Organic & Biomolecular Chemistry.

  • Discovery of Chromeno[4,3-c]pyrazol-4(2H)-one Containing Carbonyl or Oxime Derivatives as Potential, Selective Inhibitors PI3Kα. PubMed.

  • Synthesis of new substituted chromen[4,3-c]pyrazol-4-ones and their antioxidant activities. Sigma-Aldrich.

  • Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities. Molecules.

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.

  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry.

  • Synthesis of Chromone-Related Pyrazole Compounds. MDPI.

  • Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates containing piperazine as inhibitors of PI3Kα. PubMed.

  • Reactions of 4-Chloro-3-formylcoumarin with Arylhydrazines. ResearchGate.

  • Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities. ResearchGate.

  • Green synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) via catalyst-free multicomponent reaction in magnetized distilled water. SciELO South Africa.

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its reaction with some nucleophiles. Growing Science.

  • Synthesis of chromeno[4,3-c]pyrazol-4(1H)ones 9. Reagents and conditions. ResearchGate.

  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. ResearchGate.

  • Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates bearing sulfonylpiperazine as antitumor inhibitors targeting PI3Kα. PubMed.

  • Correction: Cu(II)-Mediated aerobic oxidative synthesis of sulfonated chromeno[4,3-c]pyrazol-4(2H)-ones. ResearchGate.

  • Correction: Cu( ii )-Mediated aerobic oxidative synthesis of sulfonated chromeno[4,3- c ]pyrazol-4(2 H )-ones. Organic & Biomolecular Chemistry.

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society.

  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing.

  • Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. PubMed Central.

  • Recent advances in the synthesis of new pyrazole derivatives. Arkivoc.

  • Correction: Cu(ii)-Mediated aerobic oxidative synthesis of sulfonated chromeno[4,3-c]pyrazol-4(2H)-ones. Organic & Biomolecular Chemistry.

  • Design, synthesis and biological evaluation of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates containing sulfonamido as potential PI3Kα inhibitors. PubMed.

Sources

Application Note: A Versatile Protocol for the Synthesis of Piperazine-Containing Chromenopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental procedure for the synthesis of piperazine-containing chromenopyrazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential therapeutic activities. The described methodology is based on a multi-component reaction strategy, which offers high efficiency and molecular diversity. This guide is designed to be a practical resource, offering not just a step-by-step protocol, but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction: The Significance of Chromenopyrazole Scaffolds

Chromenopyrazole derivatives represent a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The fusion of the chromone and pyrazole ring systems, coupled with the introduction of a piperazine moiety, can lead to compounds with potent and selective pharmacological profiles. For instance, derivatives of chromeno[4,3-c]pyrazol-4(2H)-one containing a piperazine substituent have been investigated as potent inhibitors of phosphoinositide 3-kinase (PI3Kα), a key target in cancer therapy.[1][2] The piperazine group is a common pharmacophore in medicinal chemistry, often enhancing drug-like properties such as aqueous solubility and the ability to interact with biological targets.

The synthesis of these complex molecules can be achieved through various strategies, including multi-component reactions (MCRs). MCRs are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials.[3] This approach is lauded for its atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[3][4]

Synthetic Strategy: A Multi-Component Approach

The protocol detailed below outlines a multi-component reaction for the synthesis of a piperazine-containing chromenopyrazole derivative. This strategy involves the condensation of a 3-formylchromone, a piperazine derivative, and a suitable third component to construct the pyrazole ring fused to the chromone core.

General Reaction Scheme

The overall synthetic transformation can be depicted as follows:

G cluster_reactants Starting Materials cluster_product Product 3-Formylchromone 3-Formylchromone Reaction Multi-component Reaction 3-Formylchromone->Reaction + Substituted Piperazine Substituted Piperazine Substituted Piperazine->Reaction + Hydrazine derivative Hydrazine derivative Hydrazine derivative->Reaction + Piperazine-containing Chromenopyrazole Piperazine-containing Chromenopyrazole Reaction->Piperazine-containing Chromenopyrazole Formation of Chromenopyrazole Core caption General workflow for the synthesis. G 3-Formylchromone 3-Formylchromone Intermediate_A Hydrazone Formation 3-Formylchromone->Intermediate_A Hydrazine Hydrazine Hydrazine->Intermediate_A Intermediate_B Michael Addition Intermediate_A->Intermediate_B Piperazine Piperazine Piperazine->Intermediate_B Intermediate_C Intramolecular Cyclization Intermediate_B->Intermediate_C Product Piperazine-containing Chromenopyrazole Intermediate_C->Product Dehydration caption Plausible reaction mechanism.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dihydrochromeno[4,3-c]pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4-Dihydrochromeno[4,3-c]pyrazoles. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis and improve your product yield and purity.

I. Understanding the Core Reaction: A Mechanistic Overview

The synthesis of the 2,4-dihydrochromeno[4,3-c]pyrazole scaffold typically involves the reaction of a 3-formylchromone derivative with a hydrazine compound.[1] This reaction proceeds through a series of steps, and understanding this mechanism is crucial for troubleshooting and optimizing your synthesis.

The process generally begins with the nucleophilic attack of the hydrazine on the C-2 position of the chromone ring, leading to the opening of the pyrone ring. This is followed by an intramolecular condensation between the newly formed hydrazone and the carbonyl group, ultimately leading to the formation of the fused pyrazole ring system.[2]

Reaction_Mechanism 3-Formylchromone 3-Formylchromone Intermediate_A Ring-Opened Intermediate 3-Formylchromone->Intermediate_A Nucleophilic Attack at C2 Hydrazine Hydrazine Hydrazine->Intermediate_A Intermediate_B Hydrazone Intermediate Intermediate_A->Intermediate_B Intramolecular Condensation Product 2,4-Dihydrochromeno[4,3-c]pyrazole Intermediate_B->Product Cyclization & Dehydration

Caption: Generalized reaction mechanism for the synthesis of 2,4-Dihydrochromeno[4,3-c]pyrazoles.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2,4-dihydrochromeno[4,3-c]pyrazoles.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield is one of the most common challenges in this synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.[3]

A1: Potential Causes and Optimization Strategies

Potential Cause Explanation Troubleshooting & Optimization Strategies
Incomplete Reaction The reaction may not have proceeded to completion, leaving unreacted starting materials.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[3] Increase Reaction Time: If starting materials are still present, extend the reaction time. Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[4]
Suboptimal Solvent The choice of solvent can significantly impact reaction rates and solubility of intermediates and products.Solvent Screening: Experiment with different solvents. While ethanol is commonly used, other solvents like acetic acid or dimethylformamide (DMF) might be more effective depending on the specific substrates.[5][6]
Catalyst Issues The presence and type of catalyst can be crucial for facilitating the reaction.Acid/Base Catalysis: For reactions involving 3-formylchromones, a catalytic amount of a protic acid like acetic acid can be beneficial.[1] In some cases, a base may be required to facilitate deprotonation steps.
Side Reactions The formation of unwanted byproducts can significantly reduce the yield of the desired product.Control Temperature: Exothermic reactions can lead to side product formation if the temperature is not controlled. Ensure efficient stirring and cooling.[7] Slow Reagent Addition: Add the hydrazine reagent slowly to the reaction mixture to maintain better temperature control.[7]
Hydrazine Reactivity The stability and purity of the hydrazine reagent are critical.Use Fresh Reagent: Hydrazine and its derivatives can degrade over time. Use a fresh, high-purity reagent for best results.
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

The formation of multiple products often points to competing reaction pathways or the presence of impurities in the starting materials.

A2: Strategies to Enhance Reaction Selectivity

  • Purify Starting Materials: Ensure the 3-formylchromone and hydrazine starting materials are of high purity. Impurities can lead to the formation of undesired side products.

  • Control Reaction Temperature: As mentioned previously, maintaining a consistent and optimal temperature is crucial. Temperature fluctuations can favor the formation of different isomers or byproducts.[7]

  • pH Control: The pH of the reaction mixture can influence the reactivity of the nucleophiles and the stability of intermediates. For reactions involving hydrazine, maintaining a slightly acidic to neutral pH is often optimal.

  • Choice of Hydrazine: If using a substituted hydrazine, be aware of the potential for the formation of regioisomers. The electronic and steric properties of the substituent can influence which nitrogen atom acts as the initial nucleophile.

Q3: The purification of my final product is proving difficult. What are some effective purification strategies?

Purification can be challenging due to the potential for similar polarities between the desired product and any byproducts.

A3: Purification Techniques

Method Description Best Practices
Crystallization This is often the most effective method for obtaining a highly pure product.Solvent Selection: Experiment with a range of solvents and solvent mixtures to find conditions that favor the crystallization of the desired product while leaving impurities in the solution.[8] Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals.
Column Chromatography This technique is useful for separating compounds with different polarities.Stationary Phase: Silica gel is commonly used.[9] Mobile Phase: A gradient of solvents, such as hexane and ethyl acetate, can be used to effectively separate the desired product from impurities.[9]
Acid-Base Extraction If your product has a basic nitrogen atom, you may be able to purify it by forming an acid addition salt.Procedure: Dissolve the crude product in an organic solvent and treat it with an acid (e.g., HCl) to precipitate the salt. The salt can then be filtered and neutralized to recover the pure product.[8]

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of a representative 2,4-dihydrochromeno[4,3-c]pyrazole.

Synthesis of 2,4-Dihydrochromeno[4,3-c]pyrazol-4-one

This protocol is adapted from established literature procedures.[6]

Materials:

  • 3-Formyl-4-chlorocoumarin

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-formyl-4-chlorocoumarin (1 equivalent) in ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration and wash it with cold ethanol. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification Start Dissolve 3-Formyl-4-chlorocoumarin in Ethanol Add_Hydrazine Add Hydrazine Hydrate Dropwise Start->Add_Hydrazine Reflux Heat to Reflux Add_Hydrazine->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter the Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Purify Recrystallize or Column Chromatography Wash->Purify Product Pure 2,4-Dihydrochromeno[4,3-c]pyrazol-4-one Purify->Product

Caption: A step-by-step workflow for the synthesis of 2,4-Dihydrochromeno[4,3-c]pyrazol-4-one.

IV. Characterization of 2,4-Dihydrochromeno[4,3-c]pyrazoles

Proper characterization is essential to confirm the structure and purity of your synthesized compounds.

A4: Recommended Spectroscopic Techniques

Technique Expected Observations
¹H NMR Look for characteristic signals for the protons on the pyrazole and chromone rings. The chemical shifts and coupling constants will provide valuable structural information.[10][11]
¹³C NMR Confirm the number of unique carbon atoms and their chemical environments.
Mass Spectrometry (MS) Determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).[10]
Infrared (IR) Spectroscopy Identify characteristic functional groups, such as N-H stretching vibrations in the pyrazole ring and C=O stretching in the chromone moiety.[11]
UV-Vis Spectroscopy The electronic spectra will show characteristic absorption bands corresponding to the π-π* transitions within the conjugated system.[11]

V. References

  • Santos, C. M. M., Silva, V. L. M., & Silva, A. M. S. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(10), 1665. [Link]

  • ResearchGate. (n.d.). Reaction of formylchromone 1 with hydrazine hydrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent Synthesis of 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones: A Novel Heterocyclic Scaffold with Antibacterial Activity. Retrieved from [Link]

  • Al-Ayed, A. S. (2011). Synthesis of new substituted chromen[4,3-c]pyrazol-4-ones and their antioxidant activities. Molecules, 16(12), 10292-10302. [Link]

  • Taylor & Francis Online. (2024). Ring opening and recyclization reactions with 3-functionalized chromones: Recent synthetic approaches for five, six and seven membered heterocycles. Retrieved from [Link]

  • Bakherad, M., Keivanloo, A., Abedi Bajestani, M., & Rezaeifard, A. (2023). Green synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) via catalyst-free multicomponent reaction in magnetized distilled water. South African Journal of Chemistry, 77, 1-9. [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • Biblioteca Digital do IPB. (n.d.). Synthesis of chromone-related pyrazole compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chromeno[4,3-c]pyrazol-4(2H)-ones 16. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3,3a,4‐tetrahydrochromeno[4,3‐c]pyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. Retrieved from [Link]

  • SciSpace. (n.d.). Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a novel and reusable catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cu(ii)-Mediated aerobic oxidative synthesis of sulfonated chromeno[4,3-c]pyrazol-4(2H)-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of new substituted chromen[4,3-c]pyrazol-4-ones and their antioxidant activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesisofchromeno[4,3‐c]pyrazole‐4‐ones 82. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Retrieved from [Link]

  • Growing Science. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Magnetically retrievable nano crystalline CuFe2O4 catalyzed multi-component reaction: A facile and efficient synthesis of functionalized dihydropyrano[2,3-c]pyrazole, pyrano[3,2-c]coumarin and 4H-chromene derivatives in aqueous media. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019). Substituent-Oriented Synthesis of Substituted Pyrazoles/Chromeno[3,2-c]pyrazoles via Sequential Reactions of Chromones/3-Chlorochromones and Tosylhydrazones. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]

  • LibreTexts. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Cyclization of Chromone and Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your dedicated resource for overcoming the intricate challenges encountered during the cyclization of chromone and pyrazole precursors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind the experimental choices you make. This guide is structured to offer direct, actionable solutions to common problems, ensuring the integrity and success of your synthetic endeavors.

Section 1: Challenges in Chromone Synthesis

Chromones are a vital class of oxygen-containing heterocyclic compounds with a wide range of biological activities.[1][2][3] However, their synthesis can be fraught with challenges, from low yields to the formation of persistent impurities. This section will address the most common hurdles in chromone cyclization.

Troubleshooting Guide: Chromone Synthesis

This guide is presented in a question-and-answer format to directly address specific issues you may encounter in the lab.

Q1: My reaction yield for chromone synthesis is consistently low. What are the primary causes and how can I improve it?

A1: Low yields in chromone synthesis are a frequent issue and can often be traced back to several key factors:

  • Suboptimal Reaction Conditions: Many traditional methods for chromone synthesis necessitate harsh conditions, such as prolonged heating.[4] This can lead to degradation of starting materials and products.

    • Expert Insight: Consider employing microwave-assisted synthesis. This technique can dramatically reduce reaction times and, in many instances, enhance yields. For example, a Baker-Venkataraman rearrangement followed by cyclization can see yields of 50-82% with microwave irradiation, a significant improvement over conventional heating with a 55% reduction in reaction time.[4]

  • Inappropriate Catalyst Selection: The choice between acid and base catalysis is critical and is dictated by the specific synthetic route.

    • Acid Catalysis: For the cyclization of 1,3-diketones (formed from the Baker-Venkataraman rearrangement), strong acids like concentrated sulfuric acid or hydrochloric acid are commonly used.[5][6] Polyphosphoric acid is another effective catalyst for ring closure.[2][3]

    • Base Catalysis: The Baker-Venkataraman rearrangement itself requires a strong base like potassium hydroxide, sodium hydride, or potassium tert-butoxide to form the necessary 1,3-diketone precursor.[4] The choice of base can significantly influence the yield, and optimization is often required.[4]

  • Electronic Nature of Substrates: The electronic properties of your starting materials, particularly the phenol, can significantly impact the reaction.

    • Electron-Withdrawing Groups (EWGs): EWGs on the phenol can decrease its nucleophilicity, which may slow down or inhibit the initial acylation or condensation step, leading to lower yields.[6]

    • Electron-Donating Groups (EDGs): Conversely, EDGs can enhance the nucleophilicity of the phenol, often leading to better yields.

Q2: I'm attempting a Kostanecki-Robinson reaction, but the yield is poor, and I'm observing significant byproduct formation. What are the likely side reactions, and how can I mitigate them?

A2: The Kostanecki-Robinson reaction, which synthesizes chromones from o-hydroxyaryl ketones and aliphatic acid anhydrides, is notorious for potential side reactions.[6]

  • Primary Side Reaction: Coumarin Formation: The most common byproduct is the isomeric coumarin. This occurs through an alternative cyclization pathway. The formation of coumarins is particularly favored when using aliphatic anhydrides.[4][5]

    • Troubleshooting: Careful control of the reaction temperature and the choice of anhydride are crucial to favor chromone formation.[4]

  • Incomplete Acylation or Cyclization: A mixture of intermediates and starting materials in your final product indicates that the reaction has not gone to completion.

    • Troubleshooting: Ensure anhydrous conditions, as moisture can hydrolyze the anhydride and intermediates. Increasing the reaction time or temperature may also drive the reaction to completion.

Frequently Asked Questions (FAQs): Chromone Synthesis

Q1: What are the most common synthetic routes to chromones?

A1: Several well-established methods are used for chromone synthesis, each with its own set of advantages and limitations:

  • Baker-Venkataraman Rearrangement: This involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization.[6]

  • Simonis Reaction: This method involves the condensation of a phenol with a β-ketoester in the presence of a condensing agent like phosphorus pentoxide or sulfuric acid.[5][6] It's important to note that this reaction can sometimes yield coumarins as well.[5][7]

  • Kostanecki-Robinson Reaction: This reaction produces chromones from o-hydroxyaryl ketones and aliphatic acid anhydrides.[6]

  • Vilsmeier-Haack Reaction: This is a valuable method for synthesizing 3-formylchromones.[5][6]

Q2: How can I effectively monitor the progress of my chromone synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system to achieve good separation between your starting materials, intermediates, and the final chromone product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Experimental Protocol: Microwave-Assisted Baker-Venkataraman Rearrangement and Cyclization

This protocol provides a general guideline for a microwave-assisted approach to improve yields and reduce reaction times.

Step 1: Synthesis of the o-Acyloxyacetophenone Precursor

  • To a solution of the appropriate 2'-hydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., pyridine or acetone), add the acyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Step 2: Microwave-Assisted Rearrangement and Cyclization

  • Combine the o-acyloxyacetophenone (1.0 eq) and a strong base (e.g., powdered potassium hydroxide, 3.0 eq) in a microwave-safe reaction vessel.

  • Add a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[4]

  • After the reaction is complete, cool the vessel to room temperature.

  • Acidify the reaction mixture with dilute acid (e.g., HCl) to induce cyclization of the intermediate 1,3-diketone.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the final chromone product by column chromatography or recrystallization.

Data Presentation: Comparison of Conventional vs. Microwave Synthesis
ReactionMethodTemperature (°C)TimeYield (%)Reference
Baker-Venkataraman & CyclizationConventional Heating1206-8 hours45-60[4]
Baker-Venkataraman & CyclizationMicrowave Irradiation14015-25 minutes50-82[4]
Visualization: Chromone Synthesis Workflow

Chromone_Synthesis_Workflow start Start: 2'-Hydroxy- acetophenone precursor o-Acyloxy- acetophenone start->precursor Acylation diketone 1,3-Diketone Intermediate precursor->diketone Baker-Venkataraman Rearrangement (Base) chromone Chromone Product diketone->chromone Cyclization (Acid)

Caption: A simplified workflow for chromone synthesis via the Baker-Venkataraman rearrangement.

Section 2: Challenges in Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of great interest in medicinal chemistry.[8] Their synthesis, while often straightforward, can present challenges, particularly concerning regioselectivity and side reactions.

Troubleshooting Guide: Pyrazole Synthesis

This guide addresses specific issues that may arise during the synthesis of pyrazoles.

Q1: My pyrazole synthesis from a 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and/or substituted hydrazines.[9][10] The outcome depends on which carbonyl group of the dicarbonyl compound is initially attacked by which nitrogen of the hydrazine.

  • Steric Hindrance: Steric effects can play a significant role. The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack.

    • Expert Insight: If your 1,3-dicarbonyl has groups of significantly different sizes, you can often predict the major regioisomer.

  • Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound can also influence the site of initial attack.

  • Reaction Conditions: The pH of the reaction medium can be critical. The Knorr pyrazole synthesis is often carried out under acidic conditions, which can influence the reactivity of both the dicarbonyl and the hydrazine.[11][12]

    • Troubleshooting: Carefully controlling the pH of the reaction can sometimes favor the formation of one regioisomer over the other. Experiment with different acid catalysts (e.g., acetic acid vs. a mineral acid) to see if it impacts the isomeric ratio.[13]

Q2: The yield of my pyrazole synthesis from an α,β-unsaturated ketone (chalcone) and hydrazine is low. What are the potential issues?

A2: The reaction of α,β-unsaturated carbonyl compounds with hydrazines typically proceeds through a Michael addition followed by cyclization and then oxidation or elimination to form the pyrazole.[14][15]

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting: Increase the reaction time and/or temperature. Refluxing in a suitable solvent like ethanol or acetic acid is common. Microwave irradiation can also be beneficial.[13]

  • Formation of Pyrazoline Intermediate: The initial cyclization often forms a pyrazoline, which needs to be oxidized to the aromatic pyrazole.

    • Troubleshooting: If you are isolating the pyrazoline, you will need to perform a separate oxidation step. Common oxidizing agents include air (often sufficient during workup), iodine, or DDQ.[15] Some methods utilize in-situ oxidation.[16]

  • Side Reactions: Unwanted side reactions can consume your starting materials.

    • Troubleshooting: Ensure the purity of your starting materials. The presence of impurities can lead to the formation of byproducts.

Frequently Asked Questions (FAQs): Pyrazole Synthesis

Q1: What are the primary methods for synthesizing pyrazoles?

A1: The most common and versatile methods for pyrazole synthesis include:

  • Knorr Pyrazole Synthesis: This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11]

  • From α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazines is a widely used method.[9][17]

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is another powerful method for constructing the pyrazole ring.[9]

Q2: My pyrazole product is difficult to purify. What are some common impurities?

A2: Common impurities include unreacted starting materials, the pyrazoline intermediate (if oxidation is incomplete), and regioisomers. If using a substituted hydrazine, N-acylated or N-alkylated side products can also form. Careful monitoring of the reaction by TLC and optimization of the purification method (e.g., column chromatography with an appropriate solvent system or recrystallization) are essential.

Experimental Protocol: Synthesis of a Pyrazole from a Chalcone and Hydrazine Hydrate

This protocol outlines a general procedure for the synthesis of a 3,5-diaryl-1H-pyrazole.

  • Dissolve the chalcone (1.0 eq) in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask.

  • Add hydrazine hydrate (1.2-1.5 eq) to the solution.

  • Reflux the reaction mixture for several hours (monitor by TLC until the starting material is consumed).

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid and wash it with cold ethanol. If not, pour the reaction mixture into ice water to induce precipitation.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.

Data Presentation: Regioselectivity in Knorr Pyrazole Synthesis
1,3-Dicarbonyl CompoundHydrazineMajor RegioisomerMinor RegioisomerReference
BenzoylacetonePhenylhydrazine1,5-Diphenyl-3-methylpyrazole1,3-Diphenyl-5-methylpyrazole[9]
Ethyl AcetoacetatePhenylhydrazine3-Methyl-1-phenyl-5-pyrazolone-[9]
Visualization: Pyrazole Synthesis Pathways

Pyrazole_Synthesis_Pathways cluster_knorr Knorr Synthesis cluster_chalcone From Chalcone dicarbonyl 1,3-Dicarbonyl pyrazole1 Pyrazole dicarbonyl->pyrazole1 Condensation hydrazine1 Hydrazine hydrazine1->pyrazole1 chalcone α,β-Unsaturated Ketone (Chalcone) pyrazoline Pyrazoline Intermediate chalcone->pyrazoline Michael Addition & Cyclization hydrazine2 Hydrazine hydrazine2->pyrazoline pyrazole2 Pyrazole pyrazoline->pyrazole2 Oxidation

Sources

optimization of multicomponent reaction conditions for pyranopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guidance and frequently asked questions for the . As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the four-component synthesis of pyranopyrazoles?

The one-pot, four-component synthesis of pyranopyrazoles, typically from an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, is a classic example of a domino reaction. It proceeds through a sequence of condensations and cyclizations without the need to isolate intermediates.[1][2] The generally accepted mechanism involves three key stages:

  • Knoevenagel Condensation: The reaction often initiates with a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base, to form an arylidene malononitrile intermediate.[3][4]

  • Michael Addition: Concurrently, or subsequently, hydrazine hydrate and ethyl acetoacetate react to form a pyrazolone intermediate. This pyrazolone then acts as a Michael donor, attacking the electron-deficient arylidene malononitrile (the Michael acceptor).[3][4][5]

  • Intramolecular Cyclization and Tautomerization: The intermediate formed after the Michael addition undergoes an intramolecular cyclization, followed by tautomerization, to yield the final, stable pyranopyrazole scaffold.[3][4][5]

G A Aldehyde E Arylidene Malononitrile A->E Knoevenagel Condensation B Malononitrile B->E C Hydrazine Hydrate F Pyrazolone C->F Condensation D Ethyl Acetoacetate D->F G Michael Adduct E->G Michael Addition F->G H Final Pyranopyrazole Product G->H Intramolecular Cyclization

Q2: How do I select an appropriate catalyst for my reaction?

Catalyst selection is critical and depends on your desired reaction conditions (e.g., solvent, temperature) and sustainability goals.[6]

  • Base Catalysts: Simple organic bases like piperidine, triethylamine, or morpholine are effective and commonly used, particularly in polar protic solvents like ethanol or water.[1][7] Piperidine often gives the highest yields in aqueous media.[1]

  • Acid Catalysts: Both Brønsted acids (e.g., silicotungstic acid) and Lewis acids can catalyze the reaction, often under solvent-free conditions.[1]

  • Organocatalysts: L-proline is a popular, environmentally friendly choice that can be used in grinding methods or solvent-free conditions, promoting green chemistry principles.[4][8]

  • Heterogeneous & Nanocatalysts: For ease of recovery and reusability, heterogeneous catalysts are excellent choices. Options include magnetic nanoparticles (e.g., nano-Fe₃O₄), silica-grafted catalysts, and various metal oxides.[2][3][9] These are particularly advantageous for scaling up reactions and adhering to green chemistry standards.[9]

Q3: What is the role of the solvent, and which one should I use?

The solvent can significantly impact reaction efficiency and yield.[10] While solvent-free conditions are often preferred for green chemistry, some reactions require a solvent to ensure proper mixing and heat transfer.[11]

  • Ethanol and Water: These are the most common and effective "green" solvents. Ethanol often provides the highest yields.[10] Water is also an excellent choice, especially when using base catalysts like piperidine or surfactants.[1]

  • Aprotic Solvents: Poor yields are often reported in aprotic solvents like acetonitrile or DMF.[10]

  • Solvent-Free: This approach, often combined with grinding or heating, is highly efficient, reduces waste, and simplifies work-up.[2][8] Many modern protocols using nanocatalysts are optimized for solvent-free conditions at elevated temperatures (e.g., 80 °C).[2]

Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format to help you quickly diagnose and resolve challenges.

Problem 1: Low to No Product Yield

This is one of the most common issues encountered. The root cause can often be traced back to the catalyst, reaction conditions, or purity of reagents.

Potential Causes & Solutions:

  • Inactive or Inappropriate Catalyst:

    • Explanation: The catalyst is crucial for activating the substrates and facilitating the key condensation and addition steps.[6] An incorrect choice or insufficient amount will stall the reaction.

    • Solution:

      • Verify Catalyst Activity: If using a reusable heterogeneous catalyst, ensure it hasn't lost activity. Perform a test reaction with a known successful substrate combination.

      • Increase Catalyst Loading: For some systems, a higher catalyst loading (e.g., from 5 mol% to 10 mol%) can improve yields, though excess catalyst can sometimes promote side reactions.[8]

      • Switch Catalyst Type: If a base catalyst like triethylamine isn't working, consider an organocatalyst like L-proline or a heterogeneous nanocatalyst like Fe₃O₄@SiO₂, which have shown high efficiency.[2][8]

  • Suboptimal Reaction Temperature:

    • Explanation: Multicomponent reactions often have a significant activation energy barrier. Insufficient temperature can lead to very slow or incomplete reactions.

    • Solution:

      • Increase Temperature: Many protocols report optimal conditions between 70-80°C, particularly with heterogeneous catalysts or under solvent-free conditions.[2][10] If performing the reaction at room temperature, try heating to reflux in ethanol.

      • Consider Alternative Energy Sources: Microwave or ultrasound irradiation can dramatically reduce reaction times and improve yields by providing efficient, localized energy.[2][11]

  • Impure Starting Materials:

    • Explanation: Impurities in the aldehyde, malononitrile, or other reagents can inhibit the catalyst or lead to unwanted side reactions, consuming the starting materials.[12]

    • Solution:

      • Check Purity: Verify the purity of your reagents. If the aldehyde has oxidized to a carboxylic acid, it will not participate in the reaction. Consider purifying the aldehyde by distillation if necessary.

      • Use High-Purity Reagents: Source reagents from a reputable supplier and use them without undue delay.[12]

G start Low/No Yield cat Is the catalyst appropriate and active? start->cat temp Is the temperature optimal? cat->temp Yes sol_cat Switch catalyst type (e.g., base to nano). Increase loading. cat->sol_cat No reag Are reagents pure? temp->reag Yes sol_temp Increase temperature to 70-80°C. Use microwave or ultrasound. temp->sol_temp No sol_reag Purify aldehyde. Use fresh reagents. reag->sol_reag No success Improved Yield reag->success Yes sol_cat->success sol_temp->success sol_reag->success

Problem 2: Formation of Multiple Side Products & Difficult Purification

The complexity of multicomponent reactions means that alternative reaction pathways can sometimes compete, leading to a mixture of products.

Potential Causes & Solutions:

  • Incorrect Order of Reagent Addition:

    • Explanation: While designed as one-pot reactions, the sequence of intermediate formation can be influenced by reaction conditions. Premature side reactions, like the self-condensation of ethyl acetoacetate, can occur.

    • Solution:

      • Pre-form the Pyrazolone: Some protocols recommend first reacting hydrazine hydrate and ethyl acetoacetate to form the pyrazolone intermediate before adding the aldehyde and malononitrile.[1] This can lead to a cleaner reaction profile.

  • Reaction Temperature is Too High or Reaction Time is Too Long:

    • Explanation: Excessive heat or prolonged reaction times can cause decomposition of the starting materials, intermediates, or even the final product, leading to a complex mixture.

    • Solution:

      • Optimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting materials are consumed to prevent byproduct formation.

      • Lower the Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer period.

  • Inefficient Purification Method:

    • Explanation: The crude product is often contaminated with the catalyst and unreacted starting materials. Simple filtration may not be sufficient.

    • Solution:

      • Recrystallization: This is the most common and effective method for purifying pyranopyrazoles. Ethanol or methanol are frequently used as recrystallization solvents.[10]

      • Acid-Base Wash: If using a basic catalyst like piperidine, wash the crude product with a dilute acid solution to remove the catalyst. Conversely, an acidic catalyst can be removed with a dilute base wash.

      • Column Chromatography: While many protocols aim to avoid it, column chromatography is a reliable method for separating complex mixtures if other methods fail.

Table 1: Effect of Catalysts and Solvents on Pyranopyrazole Synthesis
CatalystSolventTemperature (°C)Typical TimeTypical Yield (%)Reference
PiperidineWaterRoom Temp2-3 h~90%[1]
L-prolineSolvent-free (Grinding)Room Temp10-15 min>90%[8]
Y₃Fe₅O₁₂ (YIG)Solvent-free8020 min89-95%[2][9]
Fe₃O₄@SiO₂H₂O/EtOHRoom Temp40 minHigh[2]
No CatalystEthanolReflux>8 hLow[8]
CuSnO₃:SiO₂Ethanol7030-40 min85-94%[7][10]

Experimental Protocols

Protocol 1: General Synthesis of a Pyranopyrazole Derivative using L-proline

This protocol is adapted from green chemistry methodologies emphasizing solvent-free conditions.[8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • L-proline (10 mol%, ~0.0115 g)

  • Mortar and pestle

  • Water & Ethanol for washing/recrystallization

Procedure:

  • In a mortar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and L-proline (10 mol%).

  • Grind the mixture with a pestle for approximately 2 minutes at room temperature.

  • Add hydrazine hydrate (1 mmol) and ethyl acetoacetate (1 mmol) to the mixture.

  • Continue to grind the reaction mixture vigorously. The reaction progress can be monitored by TLC. The reaction is typically complete within 10-15 minutes, often indicated by the formation of a solid mass.

  • Once the reaction is complete, add a small amount of cold water to the mortar and triturate the solid product.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove the catalyst.

  • For further purification, recrystallize the crude product from hot ethanol.

  • Dry the purified product in a vacuum oven.

Protocol 2: Workflow for Reaction Optimization

When developing a new pyranopyrazole synthesis, a systematic approach to optimization is key.

G A 1. Select Model Reaction (e.g., Benzaldehyde) B 2. Screen Catalysts (Piperidine, L-Proline, Fe3O4) n@  Room Temp in Ethanol A->B C 3. Select Best Catalyst & Screen Solvents (Ethanol, Water, Solvent-Free) B->C D 4. Optimize Temperature (RT, 50°C, 80°C) C->D E 5. Optimize Catalyst Loading (5, 10, 15 mol%) D->E F 6. Validate with Diverse Substrates (Aldehydes) E->F

Steps:

  • Establish a Model Reaction: Choose a simple, readily available aldehyde (e.g., benzaldehyde) to serve as your standard for comparing conditions.

  • Catalyst Screening: Test a range of catalyst types (base, organo, heterogeneous) under a standard set of conditions (e.g., room temperature, ethanol) to identify the most promising candidate.

  • Solvent Screening: Using the best catalyst from the previous step, evaluate the reaction in different media, including ethanol, water, and solvent-free conditions, to find the most efficient system.

  • Temperature Optimization: Investigate the effect of temperature on the reaction rate and yield for the best catalyst/solvent combination. Test at room temperature, 50°C, and 80°C.

  • Catalyst Loading Optimization: Fine-tune the amount of catalyst used to find the lowest possible quantity that still provides a high yield in a reasonable timeframe.

  • Substrate Scope Validation: Once the optimal conditions are established, test them with a variety of aldehydes (with both electron-donating and electron-withdrawing groups) to confirm the general applicability of your protocol.[9]

References

  • Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (2020).
  • EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. (2022). Journal of Chemical and Pharmaceutical Sciences.
  • REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. (2020). JETIR. [Link]

  • Synthesis of pyranopyrazole derivative compounds with nano-Fe3O4 catalyst. (2021). AIP Conference Proceedings.
  • Synthesis of Pyranopyrazole Derivative Compounds with Nano-Fe3O4 C
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]

  • Utilization of Oxidovanadium(IV) Porphyrin as a Catalyst for One-Pot, Four-Component Synthesis of Bioactive Pyranopyrazoles and its Anticancer Potential. (2024). Inorganic Chemistry. [Link]

  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]

  • Three-component reaction for the synthesis of pyranopyrazoles. ResearchGate. [Link]

  • One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO. (2024).
  • Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules. [Link]

  • REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIV
  • Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2025). Atlantis Press. [Link]

  • A REVIEW ON SYNTHESIS OF BIOACTIVE PYRANOPYRAZOLES BY ONE POT MULTICOMPONENT STRATEGIES. (2025). ResearchGate. [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega. [Link]

  • Method for purifying pyrazoles.
  • A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • One‐Pot Multicomponent Synthesis of Pyrano[2,3‐c]pyrazoles Facilitated by Novel Biocatalyst under Ambient Reaction Conditions. ResearchGate. [Link]

  • eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review. ResearchGate. [Link]

Sources

overcoming regioselectivity issues in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Regioselectivity Challenges

Welcome to the technical support hub for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity, a common and often frustrating hurdle in the synthesis of substituted pyrazoles. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot effectively and design robust synthetic strategies.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses the most frequent issues encountered during the classical condensation of 1,3-dicarbonyls with substituted hydrazines, a cornerstone of pyrazole synthesis known as the Knorr synthesis.[1][2][3]

Q1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is giving a nearly 1:1 mixture of regioisomers. How can I favor the formation of just one?

A1: This is the classic regioselectivity problem.[4][5] The outcome is a delicate balance of electronic, steric, and reaction conditions.[2][4] Here’s a systematic approach to gaining control:

  • Exploit Electronic Differences: Identify the more electrophilic carbonyl carbon in your 1,3-dicarbonyl. An electron-withdrawing group (like a -CF₃) will make the adjacent carbonyl carbon a harder electrophile and the more distant carbonyl more susceptible to initial attack. Under neutral or basic conditions, the more nucleophilic nitrogen of the substituted hydrazine (typically the N distant from the substituent) will preferentially attack this more electrophilic carbonyl.

  • Leverage Steric Hindrance: A bulky substituent on either the dicarbonyl or the hydrazine can effectively shield one reaction site, forcing the reaction to proceed at the less sterically hindered carbonyl.[4]

  • Change the Reaction Conditions: This is your most powerful tool.

    • pH Control: Shifting the pH can reverse selectivity. In acidic conditions, the hydrazine can be protonated, altering the relative nucleophilicity of its two nitrogen atoms and changing which one attacks first.[4]

    • Solvent Selection: Do not underestimate the power of the solvent. Standard solvents like ethanol often give poor selectivity.[6] Switching to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically improve regioselectivity, often favoring a single isomer.[5][6][7] These solvents can modulate the reactivity of the intermediates through hydrogen bonding and other non-covalent interactions.[7]

Q2: I tried changing the solvent to TFE, but the reaction is sluggish and yields are low. What's happening?

A2: While fluorinated alcohols are excellent for controlling regioselectivity, they can sometimes alter reaction kinetics.[7]

  • Temperature Adjustment: The unique properties of TFE or HFIP might require different temperature profiles compared to standard ethanol reactions. Try incrementally increasing the reaction temperature.

  • Catalyst Addition: If you are running under neutral conditions, the reaction may benefit from a catalytic amount of acid. A study on the synthesis of 1,3,5-trisubstituted pyrazoles found that adding trifluoroacetic acid (TFA) as an additive in TFE was effective for reactions involving electron-deficient hydrazones.[8]

  • Concentration: Ensure your reaction is not too dilute. While solubility can differ in fluorinated alcohols, maintaining an appropriate concentration is key for bimolecular reactions.

Q3: I am trying to synthesize a 1,5-disubstituted pyrazole, but I keep getting the 1,3-isomer as the major product. How can I reverse the selectivity?

A3: This indicates that the inherent electronic and steric factors of your substrates favor the 1,3-isomer under your current conditions. To force the formation of the 1,5-isomer, a change in mechanism or starting material is often required.

  • Switching Hydrazine Reactivity: The regioselectivity can be dependent on the nature of the hydrazine. Using a free arylhydrazine versus its hydrochloride salt can invert the selectivity. One study found that arylhydrazine hydrochlorides led to 1,3-regioisomers, while the corresponding free base hydrazine exclusively yielded the 1,5-regioisomer.

  • Protecting Groups/Pre-functionalization: Consider using a hydrazine where one nitrogen is temporarily blocked (e.g., as part of a semicarbazide). This forces the initial condensation to occur at the unprotected nitrogen, dictating the regiochemical outcome.

  • Alternative Synthetic Routes: If the Knorr condensation is intractable, consider alternative disconnections. For example, [3+2] cycloaddition reactions, such as those between sydnones and alkynes or hydrazonyl chlorides and 1,3-dicarbonyls, can offer excellent and predictable regiocontrol.[9][10]

FAQs: Understanding the Fundamentals of Regioselectivity

Q1: Why is regioselectivity an issue in pyrazole synthesis?

A1: The problem arises from the reaction of two unsymmetrical reagents: a 1,3-dicarbonyl compound with two chemically distinct carbonyl groups, and a mono-substituted hydrazine with two distinct nitrogen atoms (the substituted N1 and the unsubstituted N2). The initial nucleophilic attack can occur from the N2 of the hydrazine onto either of the two carbonyl carbons, leading to two different intermediate pathways and ultimately, two different regioisomeric pyrazole products.[2][4]

Q2: What is the generally accepted mechanism for the Knorr Pyrazole Synthesis?

A2: The reaction typically proceeds via the following steps:[1][11]

  • Initial Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal dehydrates to form a hydrazone intermediate.

  • Cyclization: The remaining free nitrogen atom attacks the second carbonyl group intramolecularly.

  • Final Dehydration: A final dehydration step occurs to form the aromatic pyrazole ring. The regioselectivity is determined in the very first step—which carbonyl is attacked initially.[11] Recent studies using transient flow kinetics have revealed that the mechanism can be more complex, sometimes involving autocatalysis and unexpected intermediates, but the initial attack remains the key regiochemistry-determining step.[2]

Q3: How do I definitively determine the regiochemistry of my product?

A3: This is a critical step that must not be overlooked. While chromatography can separate isomers, it doesn't identify them.

  • Nuclear Magnetic Resonance (NMR): 2D NMR techniques are the gold standard.

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations (2-3 bonds) between the N-substituent (e.g., the protons on an N-CH₃ or N-Aryl group) and the carbons of the pyrazole ring (C3 and C5). A correlation to C5 confirms a 1,3-disubstituted pattern, while a correlation to C3 indicates a 1,5-disubstituted pattern.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations. An NOE between the N-substituent protons and the proton at the C5 position of the pyrazole ring is strong evidence for the 1,5-isomer.

  • X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides unambiguous structural proof.

Visualizing the Regioselectivity Challenge

The diagram below illustrates the divergent pathways in the reaction of an unsymmetrical dicarbonyl (R¹ ≠ R²) with a substituted hydrazine, leading to two possible regioisomers.

G start1 Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R2) pA Attack at Carbonyl 1 start1->pA pB Attack at Carbonyl 2 start1->pB start2 Substituted Hydrazine (R3-NH-NH2) start2->pA start2->pB prodA Regioisomer A (e.g., 1,3,5-substituted) pA->prodA Cyclization & Dehydration prodB Regioisomer B (e.g., 1,5,3-substituted) pB->prodB Cyclization & Dehydration

Caption: Divergent pathways in pyrazole synthesis.

Validated Protocol: Regiocontrolled Synthesis Using Fluorinated Alcohols

This protocol demonstrates a method to achieve high regioselectivity in the synthesis of a 1,5-diaryl-3-trifluoromethylpyrazole, a common structural motif in pharmaceuticals. This method leverages the directing power of a trifluoromethyl group and the selectivity-enhancing properties of a fluorinated solvent.[6][7]

Objective: To selectively synthesize 1-phenyl-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole over its 1,3,5-isomer.

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • Phenylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2 M.

  • Add phenylhydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting dione and the formation of a major product spot.

  • Upon completion, remove the solvent (TFE) under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the desired product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and confirm the regiochemistry using 2D NMR (HMBC/NOESY).

Expected Outcome & Causality: The reaction should yield the 1-phenyl-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole as the major product with high regioselectivity (>95:5).

  • Electronic Effect: The highly electron-withdrawing trifluoromethyl group makes the adjacent carbonyl carbon less electrophilic. The initial attack of the more nucleophilic -NH₂ of phenylhydrazine is therefore directed to the benzoyl carbonyl.

  • Solvent Effect: TFE enhances this intrinsic selectivity. It is proposed that TFE can form specific hydrogen bonds with the reaction intermediates, stabilizing the transition state leading to the desired isomer more effectively than the transition state for the undesired isomer.[7]

Data Comparison: Solvent Effect on Regioselectivity

SolventTemperature (°C)Ratio (1,5-isomer : 1,3-isomer)Reference
EthanolReflux~ 60 : 40[6]
TFERoom Temp> 95 : 5[7]
HFIPRoom Temp> 99 : 1[7]

Workflow for Troubleshooting Regioselectivity

This workflow provides a logical decision-making process for addressing regioselectivity issues in your experiments.

Caption: Troubleshooting decision workflow.

References

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5629-5639. Available from: [Link]

  • Blacker, A. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12(40), 26035-26042. Available from: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Tang, S., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Available from: [Link]

  • Sadana, R., et al. (2013). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Synthetic Communications, 43(1), 103-110. Available from: [Link]

  • Giradkar, V. (2021). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Retrieved from [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. Available from: [Link]

  • Li, W., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry, 16(42), 7811-7814. Available from: [Link]

Sources

Technical Support Center: Strategies to Enhance the Solubility of Chromenopyrazole Compounds for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with chromenopyrazole compounds in their bioassays. Poor aqueous solubility is a common hurdle for many heterocyclic compounds, including chromenopyrazoles, and can significantly impact the accuracy and reproducibility of experimental results.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: My chromenopyrazole compound precipitates out of the aqueous assay buffer upon addition from a DMSO stock solution.

Potential Cause: This is a classic example of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in a concentrated organic solvent, like dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous buffer where its solubility is much lower.[2] This leads to supersaturation and subsequent precipitation.

Troubleshooting Steps & Explanations:

  • Optimize the Co-solvent Concentration:

    • Action: Reduce the final concentration of DMSO in your assay. A common goal is to keep the final DMSO concentration at or below 1%, and ideally below 0.5%, as higher concentrations can have independent biological effects on cells.[3][4]

    • Causality: By minimizing the amount of the organic "crutch," you are forcing the compound into the aqueous environment more gently. This reduces the degree of supersaturation and may prevent precipitation.

  • Employ a Serial Dilution Strategy:

    • Action: Instead of a single, large dilution from a high-concentration stock, perform a series of dilutions in the assay buffer.

    • Causality: This stepwise reduction in concentration avoids a sudden, drastic change in the solvent environment, allowing the compound to equilibrate at each step and reducing the likelihood of precipitation.

  • Pre-warm the Assay Buffer:

    • Action: Gently warm the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound stock.

    • Causality: For many compounds, solubility increases with temperature.[5] Pre-warming the buffer can provide a temporary increase in solubility, allowing for better initial dispersion of the compound.

Issue 2: The compound appears to be soluble, but I am getting inconsistent or non-reproducible results in my bioassay.

Potential Cause: You may be observing kinetic solubility rather than thermodynamic solubility. Kinetic solubility refers to the concentration at which a compound precipitates from a solution prepared by diluting a stock solution, often leading to a supersaturated and unstable state.[6][7][8][9] Thermodynamic solubility, on the other hand, is the true equilibrium solubility.[6][7] Inconsistent results can arise from the slow precipitation of the compound over the course of the assay.

Troubleshooting Steps & Explanations:

  • Determine the Thermodynamic Solubility:

    • Action: Perform a formal solubility assessment. This typically involves adding an excess of the solid compound to the assay buffer, allowing it to equilibrate (e.g., by shaking for 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant.

    • Causality: Knowing the true thermodynamic solubility will inform the maximum concentration you can reliably use in your assay without risking precipitation over time.[10]

  • Incorporate Solubilizing Excipients:

    • Action: Consider the use of excipients that can enhance and maintain solubility.

    • Causality: These agents can interact with the compound on a molecular level to keep it in solution.

      • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like your chromenopyrazole, effectively shielding the hydrophobic parts from the aqueous environment and increasing apparent solubility.[11][12][][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[11][12]

      • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and prevent aggregation of compound particles.

Issue 3: My chromenopyrazole compound has acidic or basic functional groups, and the solubility varies between different buffers.

Potential Cause: The ionization state of a compound can significantly impact its solubility, and this is governed by the pH of the solution and the compound's pKa.[16][17][18][19]

Troubleshooting Steps & Explanations:

  • pH Adjustment:

    • Action: If your compound has a basic functional group (e.g., an amine), decreasing the pH of the buffer will lead to its protonation, forming a more soluble salt.[18][19] Conversely, if your compound has an acidic functional group (e.e., a carboxylic acid or a phenolic hydroxyl group), increasing the pH will deprotonate it, also forming a more soluble salt.[18][19]

    • Causality: The ionized form of a molecule is generally more polar and therefore more soluble in aqueous solutions.

  • Buffer Selection:

    • Action: Choose a buffer system that maintains a pH where your compound is in its most soluble, ionized state, while also being compatible with your bioassay.

    • Causality: The buffer's capacity to maintain a stable pH is crucial, as fluctuations could cause the compound to precipitate.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for solubilizing a novel chromenopyrazole compound with unknown solubility?

A1: A tiered approach is recommended.

  • Step 1: In Silico Prediction: Use computational tools to predict the pKa and logP of your compound. This will give you an initial idea of its acidic/basic properties and hydrophobicity.

  • Step 2: Solvent Screening: Start by attempting to dissolve the compound in a small range of pharmaceutically acceptable solvents. DMSO is a common starting point due to its strong solubilizing power for a wide range of compounds.[2][20] Other options include ethanol, propylene glycol, and polyethylene glycol (PEG).[21]

  • Step 3: Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the best solvent identified.[22][23]

  • Step 4: Kinetic Solubility Assessment: Perform a quick turbidimetric assay to assess the kinetic solubility in your primary assay buffer.[10] This involves adding small aliquots of your stock solution to the buffer and observing for precipitation.

Q2: Are there any advanced formulation strategies I can use for highly insoluble chromenopyrazole compounds?

A2: Yes, for particularly challenging compounds, more advanced techniques can be employed, although these may require specialized equipment and expertise.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[24][25][26][27] The significant increase in surface area enhances the dissolution rate.[28] Nanosuspensions are typically stabilized with surfactants or polymers.[24][25]

  • Solid Dispersions: In this method, the drug is dispersed in a hydrophilic polymer matrix at a molecular level.[29][30] This can convert the drug from a crystalline to a more soluble amorphous state.[29] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[29]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[31][32][33] These formulations form fine emulsions upon gentle agitation in aqueous media, facilitating drug solubilization.

Q3: How do I prepare a stock solution of my chromenopyrazole compound?

A3: Proper preparation of stock solutions is critical for experimental accuracy and reproducibility.[23]

  • Step 1: Calculation: Determine the mass of the compound needed to achieve the desired concentration in a specific volume of solvent. The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .

  • Step 2: Weighing: Use a calibrated analytical balance to accurately weigh the compound.

  • Step 3: Dissolution: Add the weighed compound to a volumetric flask and add a portion of the chosen solvent (e.g., DMSO). Use sonication or gentle vortexing to aid dissolution.

  • Step 4: Bringing to Volume: Once the compound is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Step 5: Storage: Store the stock solution in appropriate conditions (e.g., at -20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.[23] Ensure containers are properly labeled with the compound name, concentration, solvent, and date of preparation.[34][35]

Part 3: Data & Protocols

Table 1: Example Solubility of a Model Chromenopyrazole in Different Solvent Systems
Solvent SystemFinal Co-solvent Conc.Apparent Solubility (µM)Observations
PBS (pH 7.4)0%< 1Immediate precipitation
PBS with DMSO0.5%15Solution remains clear for > 24h
PBS with DMSO1.0%35Solution remains clear for > 24h
PBS with 5% HP-β-CD0.5% DMSO75Solution remains clear for > 24h
PBS with 10% PEG 4000.5% DMSO50Solution remains clear for > 24h
Protocol: Preparation of a Chromenopyrazole Compound with Cyclodextrin
  • Prepare a 2X cyclodextrin solution: Weigh the required amount of HP-β-cyclodextrin and dissolve it in your assay buffer to make a 2X concentrated solution (e.g., if your final desired concentration is 5%, make a 10% solution). Gentle warming and stirring may be required.

  • Prepare a 2X compound solution: Dilute your high-concentration DMSO stock of the chromenopyrazole compound into the assay buffer to achieve a 2X final concentration.

  • Combine the solutions: Add an equal volume of the 2X compound solution to the 2X cyclodextrin solution and mix well.

  • Equilibrate: Allow the mixture to equilibrate for at least 30 minutes at room temperature before use in your assay.

Part 4: Visualizations

Solubility_Strategy_Workflow start Start: Poorly Soluble Chromenopyrazole use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) start->use_cosolvent check_pka Compound has ionizable groups? adjust_ph Adjust Buffer pH (Acidic compound -> Higher pH Basic compound -> Lower pH) check_pka->adjust_ph Yes use_excipients Incorporate Excipients (e.g., Cyclodextrins, Surfactants) check_pka->use_excipients No check_solubility2 Solubility Sufficient? adjust_ph->check_solubility2 check_solubility1 Solubility Sufficient? use_cosolvent->check_solubility1 check_solubility1->check_pka No end_assay Proceed to Bioassay check_solubility1->end_assay Yes check_solubility2->use_excipients No check_solubility2->end_assay Yes check_solubility3 Solubility Sufficient? use_excipients->check_solubility3 advanced_formulation Advanced Formulation (Nanosuspension, Solid Dispersion) check_solubility3->advanced_formulation No check_solubility3->end_assay Yes advanced_formulation->end_assay

Caption: Decision workflow for selecting a solubilization strategy.

pH_Effect_on_Solubility cluster_acidic Acidic Compound (R-COOH) cluster_basic Basic Compound (R-NH2) acid_low_ph R-COOH (less soluble) Low pH (High [H+]) acid_high_ph R-COO- (more soluble) High pH (Low [H+]) base_low_ph R-NH3+ (more soluble) Low pH (High [H+]) base_high_ph R-NH2 (less soluble) High pH (Low [H+])

Sources

Technical Support Center: Catalyst Selection for Efficient Chromenopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromenopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the efficient synthesis of chromenopyrazole derivatives. Here, we delve into the nuances of catalyst selection, reaction optimization, and common challenges encountered during synthesis, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of chromenopyrazoles, providing concise answers and evidence-based recommendations.

1. What are the most common and efficient catalytic systems for synthesizing chromenopyrazoles?

The choice of catalyst is critical for the efficient synthesis of chromenopyrazoles. Two prevalent and highly effective methods are:

  • Copper-Catalyzed Tandem O-Arylation-Oxidative Coupling: This is a powerful method for constructing the chromenopyrazole core. The most frequently employed catalytic system consists of copper(I) iodide (CuI) as the catalyst, 1,10-phenanthroline as a ligand, and potassium carbonate (K₂CO₃) as the base, typically in a solvent like dimethyl sulfoxide (DMSO).[1] This system has proven to be robust and scalable for various derivatives.[1]

  • Condensation of β-Ketoaldehydes with Hydrazines: This classical approach remains a cornerstone of pyrazole synthesis. The reaction involves the condensation of a β-ketoaldehyde with a hydrazine derivative.[2] While this method can sometimes be performed without a catalyst, acidic or basic catalysts can be employed to improve reaction rates and yields.

2. How does the choice of catalyst and ligand impact the reaction outcome in copper-catalyzed synthesis?

In copper-catalyzed reactions, the ligand plays a crucial role in stabilizing the copper catalyst, enhancing its solubility, and modulating its reactivity. For the synthesis of chromenopyrazoles, 1,10-phenanthroline is a commonly used ligand that has been shown to be effective in promoting the desired tandem O-arylation-oxidative coupling reaction.[1] The choice of the copper salt can also influence the reaction, with CuI being a preferred and well-documented catalyst for this transformation.[1]

3. What is the role of the base in chromenopyrazole synthesis?

In the copper-catalyzed synthesis of chromenopyrazoles, a base such as potassium carbonate (K₂CO₃) is essential.[1] The base serves multiple purposes: it facilitates the deprotonation of the starting materials, promoting their nucleophilicity, and it neutralizes any acidic byproducts that may form during the reaction, thereby preventing catalyst deactivation and side reactions.

4. How do substituents on the starting materials affect the reaction efficiency?

The electronic and steric properties of the substituents on the starting materials can significantly influence the reaction outcome. For instance, in the copper-catalyzed synthesis using 2-halobenzaldehydes, 2-bromobenzaldehydes generally give better yields compared to 2-chlorobenzaldehydes or 2-iodobenzaldehydes.[1] Furthermore, electron-donating groups on the 2-bromobenzaldehyde tend to afford good yields, while electron-withdrawing groups may lead to moderate yields.[1]

5. What are the typical solvents used, and how do they influence the reaction?

The choice of solvent is critical as it affects the solubility of reactants and catalysts, reaction temperature, and reaction rate. For the copper-catalyzed synthesis of chromenopyrazoles, dimethyl sulfoxide (DMSO) is often the solvent of choice due to its high boiling point and its ability to dissolve a wide range of organic and inorganic compounds.[1] For the condensation reaction between β-ketoaldehydes and hydrazines, alcohols such as ethanol are commonly used.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during chromenopyrazole synthesis.

Problem 1: Low or No Product Yield

Low product yield is a frequent challenge in organic synthesis. The following steps can help identify and address the root cause.

Possible Causes and Solutions:

  • Catalyst Inactivity:

    • Cause: The copper(I) iodide catalyst may have oxidized to copper(II), rendering it inactive. CuI is sensitive to air and moisture.

    • Solution: Use freshly purchased, high-purity CuI. Store the catalyst under an inert atmosphere (e.g., nitrogen or argon) and handle it quickly in the air. Consider using a Schlenk line or a glovebox for catalyst handling.

  • Impurities in Starting Materials or Solvents:

    • Cause: Impurities in the starting materials (e.g., 2-halobenzaldehydes, pyrazolinones, β-ketoaldehydes, or hydrazines) can interfere with the catalytic cycle or lead to side reactions. Water in the solvent can also be detrimental.

    • Solution: Purify the starting materials before use by recrystallization or column chromatography. Use anhydrous solvents, and if necessary, dry the solvents using appropriate drying agents.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition of starting materials, products, or the catalyst.

    • Solution: Optimize the reaction temperature by running small-scale experiments at different temperatures. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Incorrect Base Strength or Amount:

    • Cause: The base may be too weak to effectively deprotonate the starting materials, or an insufficient amount may have been used.

    • Solution: Ensure the use of a suitable base like K₂CO₃. The amount of base should be optimized; typically, an excess is used to drive the reaction to completion.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for addressing low product yield.

Problem 2: Formation of Side Products/Impurities

The formation of side products can complicate purification and reduce the yield of the desired chromenopyrazole.

Common Side Products and Their Mitigation:

  • Formation of Regioisomers:

    • Cause: In the condensation of β-ketoaldehydes with unsymmetrical hydrazines, two regioisomeric pyrazoles can be formed.[2]

    • Solution: The regioselectivity is often influenced by steric and electronic factors.[2] Careful analysis of the product mixture by NMR spectroscopy is necessary to identify the major regioisomer. Purification by column chromatography is typically required to separate the isomers.

  • Formation of Pyrazolines:

    • Cause: Incomplete oxidation or alternative reaction pathways can sometimes lead to the formation of dihydropyrazole (pyrazoline) derivatives as byproducts.[1]

    • Solution: Ensure that the reaction conditions, particularly the presence of an oxidant (like air in the aerobic copper-catalyzed reaction), are optimal for the formation of the aromatic pyrazole ring.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or catalyst deactivation can result in the presence of starting materials in the final product mixture.

    • Solution: Monitor the reaction progress by TLC until the starting materials are consumed. If the reaction stalls, consider adding more catalyst or increasing the temperature.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying chromenopyrazole derivatives.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly employed. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.[3]

  • Recrystallization: This technique can be effective for obtaining highly pure crystalline products.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common recrystallization solvents include ethanol, methanol, acetone, or mixtures such as ethanol-water or hexane-ethyl acetate.[4]

Characterization of Impurities:

  • NMR and Mass Spectrometry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for identifying and characterizing impurities. By comparing the spectra of the crude product with that of the purified product and starting materials, the structures of the impurities can often be elucidated.

Problem 3: Catalyst Deactivation

Catalyst deactivation can lead to incomplete reactions and low yields, particularly in copper-catalyzed processes.

Mechanisms of Deactivation and Prevention:

  • Oxidation of Cu(I) to Cu(II):

    • Cause: Copper(I) species are susceptible to oxidation by air to the less active copper(II) state.

    • Prevention: Perform the reaction under an inert atmosphere of nitrogen or argon. Use degassed solvents.

  • Ligand Degradation:

    • Cause: The ligand can degrade under the reaction conditions, leading to the precipitation of inactive copper species.

    • Prevention: Choose a robust ligand that is stable at the reaction temperature. Ensure the purity of the ligand.

  • Disproportionation of Cu(I):

    • Cause: In some cases, Cu(I) can disproportionate to Cu(0) and Cu(II), reducing the concentration of the active catalytic species.

    • Prevention: The choice of ligand and solvent can influence the stability of the Cu(I) species and minimize disproportionation.

Catalyst Deactivation and Regeneration Pathway

CatalystCycle Active Cu(I) Active Cu(I) Inactive Cu(II) Inactive Cu(II) Active Cu(I)->Inactive Cu(II) Oxidation (Air) Inactive Cu(0) Inactive Cu(0) Active Cu(I)->Inactive Cu(0) Disproportionation Product Formation Product Formation Active Cu(I)->Product Formation Catalytic Cycle Inactive Cu(II)->Active Cu(I) Reduction (in situ)

Caption: Simplified diagram of catalyst deactivation pathways.

Catalyst Selection and Performance

The choice of catalyst can have a profound impact on the efficiency, selectivity, and cost-effectiveness of chromenopyrazole synthesis. While copper-based catalysts are widely used, other transition metals and green catalytic systems are also emerging as viable alternatives.

Table 1: Comparison of Catalytic Systems for Chromenopyrazole Synthesis

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
CuI / 1,10-phenanthroline K₂CO₃, DMSO, 80-120 °CHigh yields, good functional group tolerance, scalable.[1]Requires an inert atmosphere for optimal performance, potential for metal contamination in the product.
Pd-based catalysts Various ligands and bases, organic solventsHigh catalytic activity for cross-coupling reactions.[5][6]Generally more expensive than copper catalysts, potential for palladium contamination.
Nano-catalysts (e.g., nano-ZnO) Solvent-free or green solventsHigh surface area leading to high catalytic activity, often recyclable.[7][8]Can be challenging to synthesize and characterize, potential for leaching of metal ions.
Green Catalysts e.g., ZnO/Fe₃O₄@GO in waterEnvironmentally friendly, easy catalyst separation (magnetic), high yields.[9]May have limited substrate scope compared to traditional catalysts.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the two most common synthetic routes to chromenopyrazoles.

Protocol 1: Copper-Catalyzed Synthesis of Chromenopyrazoles

This protocol is adapted from the work of Suresh and coworkers for the synthesis of chromone-fused pyrazoles.[1]

Materials:

  • 2-Bromobenzaldehyde derivative

  • Pyrazolin-5-one derivative

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromobenzaldehyde derivative (1.0 mmol), the pyrazolin-5-one derivative (1.2 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Synthesis of Chromenopyrazoles via Condensation

This protocol is a general procedure for the synthesis of pyrazoles from β-dicarbonyl compounds and hydrazines.[10]

Materials:

  • β-Ketoaldehyde derivative

  • Hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine)

  • Ethanol or acetic acid

  • Glacial acetic acid (catalytic amount, if needed)

Procedure:

  • In a round-bottom flask, dissolve the β-ketoaldehyde derivative (1.0 mmol) in ethanol (10 mL).

  • Add the hydrazine derivative (1.1 mmol) to the solution. If using a hydrazine salt, add an equivalent of a base like triethylamine.

  • If the reaction is slow at room temperature, add a few drops of glacial acetic acid as a catalyst and heat the mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

References

  • Singh, S., Liddle, A. I., Macdonald, C., Tyndall, J. D. A., Glass, M., & Vernall, A. J. (2019). Chromenopyrazole-based High Affinity, Selective Fluorescent Ligands for Cannabinoid Type 2 Receptor. ACS Medicinal Chemistry Letters, 10(2), 183–188. [Link]

  • Gomes, A. M. M., & Silva, A. M. S. (2020). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 25(15), 3456. [Link]

  • Cannabis Science and Technology. (2023). Advancements in Chromatographic Separation Techniques for Efficient Cannabinoid Analysis and Purification. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • PubMed. (2019). Chromenopyrazole-based High Affinity, Selective Fluorescent Ligands for Cannabinoid Type 2 Receptor. [Link]

  • AIR Unimi. (2023). Mechanistic insights of the copper(i)-catalysed reaction between chlorohydrazones and terminal alkynes. [Link]

  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • RWTH Publications. (2024). Catalyzed Henry Reaction by Compartmentalized Copper‐Pyrazolyl‐Complex Modified Microgels. [Link]

  • MDPI. (2023). Synthesis and Structural Characterization of Copper Complexes Containing “R-Substituted” Bis-7-Azaindolyl Borate Ligands. [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. (2024). (PDF) Pd(II)‐Catalyzed Site‐Selective Cross Coupling Reaction: Synthesis of Highly Fluorescent Aryl−Formyl−Chromenes and its Iminoantipyrine Analogues as Selective AChE Inhibitors. [Link]

  • MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Effective Cannabinoid Purification by Flash Chromatography. [Link]

  • Semantic Scholar. (n.d.). Green Synthesis of New Chromenopyridines as New Heterocyclic Compounds and Evaluation of Biological Activity Using ZnO/Fe3O4 Decorated on Graphene Oxide. [Link]

  • Stanford University. (2017). Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids. [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health. (n.d.). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. [Link]

  • National Institutes of Health. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. [Link]

  • MDPI. (n.d.). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. [Link]

  • MDPI. (n.d.). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. [Link]

  • Semantic Scholar. (n.d.). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. [Link]

  • Pharmacophore. (n.d.). Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. [Link]

  • Clark Digital Commons. (2024). Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. [Link]

  • ACS Publications. (n.d.). Chromenopyrazole, a Versatile Cannabinoid Scaffold with in Vivo Activity in a Model of Multiple Sclerosis. [Link]

  • Cannabis Science and Technology. (2023). Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • Crystallization Solvents.pdf. (n.d.). [Link]

  • PubMed. (2018). Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization. [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • ResearchGate. (n.d.). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. [Link]

  • PubMed. (2007). New "green" approaches to the synthesis of pyrazole derivatives. [Link]

  • MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. [Link]

  • MDPI. (n.d.). Synthesis, Crystallographic Study and Antibacterial Activity of Ternary Copper(II) Complex with Chromone-Based Ligand and Pyridine. [Link]

  • Mechanistic studies for the copper catalysed synthesis of heterocyclic compounds. (n.d.). [Link]

Sources

managing reaction times and temperatures in pyrazole-fused heterocycle formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole-fused heterocycle synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming these vital scaffolds. The formation of the pyrazole ring and its subsequent fusion with other heterocyclic systems is a nuanced process where temperature and reaction time are not merely parameters, but critical tools for directing reaction pathways, ensuring product integrity, and maximizing yield.

This document provides field-proven insights in a direct question-and-answer format to address the specific experimental challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the control of reaction parameters in the synthesis of pyrazole-fused heterocycles.

Q1: Why are temperature and reaction time such critical parameters in these syntheses?

Temperature and time are the primary levers for controlling the kinetics and thermodynamics of a reaction. In pyrazole-fused systems, their precise management is crucial for several reasons:

  • Selectivity (Kinetic vs. Thermodynamic Control): Many syntheses can yield multiple products, such as regioisomers or entirely different fused systems. One product may form faster at a lower temperature (the kinetic product), while another, more stable product is favored at higher temperatures or longer reaction times (the thermodynamic product)[1][2]. Temperature control allows you to selectively target the desired outcome.

  • Side Product Formation: Undesired side reactions, such as dimerization, polymerization, or decomposition of starting materials, are often highly temperature-dependent. Maintaining the lowest possible effective temperature can minimize these competing pathways.

  • Product Stability: The target fused heterocycle itself may be thermally labile. Extended exposure to high temperatures can lead to degradation, significantly reducing the isolated yield. Therefore, finding the "sweet spot"—a temperature high enough for efficient reaction but low enough to preserve the product—is key.

  • Reaction Rate: The fundamental purpose of heating is to provide the necessary activation energy for the reaction to proceed at a practical rate. Insufficient temperature can lead to stalled or impractically slow reactions.

Q2: How does microwave-assisted synthesis change the approach to managing temperature and time?

Microwave-assisted synthesis is a transformative technology for heterocyclic chemistry, offering distinct advantages over conventional oil-bath heating.[3][4]

  • Rapid Heating: Microwaves directly heat the solvent and polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase.[4] This dramatically reduces reaction times, often from many hours to mere minutes.[3][5][6]

  • Higher Yields & Purity: The shortened reaction times at optimal temperatures often suppress the formation of by-products, leading to cleaner reaction profiles and higher isolated yields.[3]

  • Access to Novel Chemical Space: Reactions that fail under conventional heating may proceed efficiently under microwave irradiation, as the rapid heating can overcome kinetic barriers without causing long-term thermal decomposition.

Q3: What is the most effective way to monitor reaction progress to determine the optimal stopping point?

Determining the precise moment a reaction is complete is vital to prevent both incomplete conversion and product degradation. The most common methods are:

  • Thin-Layer Chromatography (TLC): The workhorse of the synthesis lab. It is a fast, inexpensive method to visualize the consumption of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It confirms the consumption of reactants and, crucially, verifies the mass of the product being formed, helping to distinguish it from isomers or by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, offering similar benefits to LC-MS.

Frequent monitoring is essential, especially when optimizing a new reaction. A reaction that takes 12 hours conventionally might be complete in 20 minutes under microwave conditions.[4]

Q4: How do solvent and catalyst choices influence the optimal temperature and time?

  • Solvent: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure with conventional heating. For microwave synthesis, solvents with high dielectric constants (e.g., DMF, DMSO, ethanol) absorb microwave energy efficiently, enabling rapid heating far beyond their atmospheric boiling points in a sealed vessel.[7]

  • Catalyst: The catalyst's role is to lower the activation energy of the reaction, thereby allowing it to proceed at a lower temperature or in a shorter time. An efficient catalyst can reduce the required temperature from >100°C to room temperature.[8] Catalyst loading is also critical; insufficient catalyst may require higher temperatures or longer times to achieve full conversion.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experiments.

Issue 1: Low or No Product Yield

Q: My reaction shows little to no product formation after the prescribed time. Should I first increase the temperature or extend the reaction time?

This is a common dilemma. A systematic approach is required to diagnose the issue without compromising the reaction.

Troubleshooting_Low_Yield start Low/No Yield Observed check_sm Analyze aliquot via TLC/LC-MS start->check_sm sm_present Starting Material (SM) Largely Unconsumed check_sm->sm_present sm_gone SM Consumed, No Product check_sm->sm_gone No increase_time Extend Reaction Time (e.g., double the initial time) sm_present->increase_time Yes increase_temp Incrementally Increase Temperature (e.g., by 10-20°C) sm_present->increase_temp If time extension fails check_catalyst Verify Catalyst Activity/ Reagent Purity sm_present->check_catalyst If thermal increase fails degradation Hypothesis: Decomposition of SM or Product sm_gone->degradation increase_time->check_sm Re-analyze increase_temp->check_sm Re-analyze lower_temp Action: Re-run Reaction at a Lower Temperature degradation->lower_temp shorter_time Action: Re-run and Monitor Frequently for Shorter Time degradation->shorter_time Kinetic_vs_Thermodynamic cluster_energy Starting Materials Starting Materials TS_Kinetic Transition State (Kinetic) Starting Materials->TS_Kinetic Lower Ea (Low Temp, Short Time) TS_Thermo Transition State (Thermodynamic) Starting Materials->TS_Thermo Higher Ea (High Temp, Long Time) Product_Kinetic Kinetic Product (Forms Faster) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (More Stable) TS_Thermo->Product_Thermo Product_Kinetic->Product_Thermo Can convert with more energy/time

Figure 2: Conceptual diagram of kinetic vs. thermodynamic reaction control.

Answer:

  • Lower the Temperature: Side products, particularly thermodynamic ones, often have a higher activation energy barrier for their formation. By lowering the reaction temperature, you may provide enough energy to form the desired kinetic product while starving the side reaction of the energy it needs to proceed.

  • Shorten the Reaction Time: The desired product might be forming first and then either degrading or rearranging into a more stable, undesired isomer over time. Monitor the reaction closely (e.g., every 30 minutes) and quench it as soon as the maximum concentration of your desired product is observed (via TLC or LC-MS).

  • Consider Solvent Effects: The polarity of the solvent can influence which reaction pathway is favored. In some cases, switching to a less polar solvent can improve selectivity. [2][7] Table 1: General Temperature & Time Guidelines

Heating MethodTypical Temperature RangeTypical Reaction TimeKey Considerations
Conventional Heating Room Temp to ~200°C2 to 48 hoursLimited by solvent boiling point. Can lead to localized overheating and side product formation.
Microwave-Assisted 80°C to 250°C5 to 60 minutesEnables rapid, uniform heating above solvent boiling points in sealed vessels. [9]Significantly reduces reaction times and often improves yields. [5][6]

Issue 3: Product Decomposition Over Time

Q: I can see my product spot on TLC early in the reaction, but by the end, it has diminished or disappeared, and new, lower-Rf spots have appeared. What is happening?

Answer: This is a clear indication that your target molecule is not stable under the reaction conditions. The new spots are likely degradation products.

  • Immediate Action: The solution is to significantly shorten the reaction time. You have already proven the reaction works; now you must isolate the product before it degrades.

  • Optimization Strategy:

    • Repeat the reaction under the same temperature conditions.

    • Begin monitoring via TLC or LC-MS at very short intervals (e.g., 5-10 minutes for microwave, 15-30 minutes for conventional heating).

    • Quench the reaction as soon as you see the product spot reach maximum intensity, even if starting material is still present. It is better to have a lower conversion with a clean product than a high conversion with no product.

    • If decomposition is still too rapid, repeat the time-course experiment at a lower temperature.

Part 3: Protocols & Methodologies

Protocol 1: General Workflow for Reaction Monitoring by TLC

This protocol outlines a self-validating system for determining the optimal reaction time.

  • Preparation:

    • Prepare a TLC developing chamber with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

    • Spot a TLC plate with your starting materials for reference (co-spotting is ideal).

    • Prepare a quenching solution (e.g., a saturated solution of sodium bicarbonate or water).

  • Time Zero (t=0):

    • As soon as the reaction reaches the target temperature, withdraw a small aliquot (~5-10 µL) using a capillary tube.

    • Immediately quench the aliquot in a small vial containing your quenching solution to stop the reaction.

    • Extract the quenched aliquot with a small amount of an organic solvent (e.g., ethyl acetate).

    • Spot this t=0 sample on your TLC plate.

  • Time-Course Monitoring:

    • Repeat step 2 at regular intervals. For a new reaction, suggested intervals are:

      • Microwave: Every 5 minutes.

      • Conventional Heating: Every 30-60 minutes.

    • Spot each new time point next to the previous one on the same TLC plate.

  • Analysis:

    • Develop the TLC plate and visualize under a UV lamp and/or with a chemical stain.

    • Observe the gradual disappearance of the starting material spots and the appearance of the product spot.

    • The optimal reaction time is the point at which the product spot is at its maximum intensity, and before any significant new (degradation) spots appear.

Table 2: Troubleshooting Synthesis of Pyrazole-Fused Heterocycles

SymptomProbable CauseRecommended Action
Reaction Stalled (Starting material unconsumed)Insufficient activation energy or inactive catalyst.1. Extend reaction time. 2. Incrementally increase temperature. 3. Verify catalyst/reagent quality.
Multiple Products Competing kinetic/thermodynamic pathways.1. Lower reaction temperature to favor the kinetic product. 2. Shorten reaction time. 3. Screen different solvents.
Product Disappears Over Time Product is thermally unstable under reaction conditions.1. Drastically shorten reaction time. 2. Lower reaction temperature. 3. Monitor reaction at frequent intervals and quench at peak product formation.
Poor Regioselectivity Similar energy barriers for the formation of isomers.1. Lower the temperature; selectivity often increases at lower temps. 2. Adjust the pH of the reaction medium (acidic or basic conditions can favor one isomer).[10]
Reaction is Too Slow (>24h) High activation energy barrier for the reaction.1. Switch to microwave-assisted synthesis for rapid heating and rate acceleration.[3][5][6] 2. Increase catalyst loading or screen more active catalysts.

References

  • Wang, K., Xu, W., Xia, C., & Cao, X. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • Pinho e Melo, T. M. V. D. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4633. [Link]

  • Das, S., & Bhaumik, A. (2021). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 11(32), 19584-19607. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Microwave Assisted Organic Synthesis of Heterocyclic Compound. IJPSR, 14(1), 1-10. [Link]

  • Choudhary, P., & Kumar, A. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(8), 5237-5260. [Link]

  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 22(5), 745. [Link]

  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. PMC. [Link]

  • Krasavin, M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5227. [Link]

  • Krasavin, M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]

  • Andrade, B., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(1), 158. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250). [Link]

  • ResearchGate. (n.d.). Structures of fused pyrazole heterocycles 8 and 9. ResearchGate. [Link]

  • International Journal of Research and Analytical Reviews. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET, 10(9). [Link]

  • ResearchGate. (n.d.). Representative examples of pyrazole-fused heterocycles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purity Assessment of 2,4-Dihydrochromeno[4,3-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the analytical assessment of 2,4-Dihydrochromeno[4,3-c]pyrazole and its derivatives. As a fused heterocyclic system, this scaffold presents unique challenges and opportunities in purity determination. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, analytical scientists, and drug development professionals to provide both foundational knowledge and practical, actionable solutions to common experimental hurdles. Our approach emphasizes an integrated analytical strategy, explaining the causality behind methodological choices to ensure robust and reliable results.

Part 1: General FAQs - Selecting the Right Analytical Strategy

This section addresses high-level questions about choosing the appropriate analytical technique(s) for purity assessment at different stages of research and development.

Q1: What are the primary analytical methods for determining the purity of a novel compound like 2,4-Dihydrochromeno[4,3-c]pyrazole?

A1: A multi-pronged approach is essential. No single technique can definitively establish purity. The primary methods are:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis, especially with a Photodiode Array (PDA) detector for peak purity assessment. It excels at separating the main compound from structurally similar impurities.[1][2]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful primary method that determines purity without needing a reference standard of the analyte itself.[3][4][5] It provides a direct measurement of the analyte against a certified internal standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying unknown impurities by providing molecular weight and fragmentation data, which aids in structural elucidation.[6][7]

  • Differential Scanning Calorimetry (DSC): An absolute technique for determining the purity of highly crystalline compounds (typically >98% pure) by measuring melting point depression.[8][9][10]

Q2: I need to assign a definitive purity value to a new batch to be used as a reference standard. Which method should I trust?

A2: For qualifying a reference standard, a single chromatographic method is insufficient. Quantitative NMR (qNMR) is the preferred technique for this purpose.[4][11]

  • Causality: Chromatographic methods like HPLC are relative techniques; they measure the area percent of a peak relative to all other detected peaks. This assumes all compounds have the same response factor at the detection wavelength, which is rarely true. qNMR, conversely, is a direct and universal method where the signal integral is directly proportional to the number of nuclei.[3][12] By comparing the integral of a known, certified internal standard to the analyte's integral, you can calculate a highly accurate mass purity value, independent of the analyte's chemical structure or response factor.

Q3: When is it appropriate to use Differential Scanning Calorimetry (DSC) for purity?

A3: DSC is a powerful but specific tool. It is appropriate only when the following conditions are met:

  • The compound is highly pure, preferably >98%.[8]

  • The material is crystalline and exhibits a sharp, well-defined melting point.[9]

  • The compound does not decompose at or near its melting temperature.[8]

  • Impurities are soluble in the molten primary compound but not in its solid state, forming a eutectic system.[10]

DSC is an excellent orthogonal technique to verify purity values obtained by chromatography for high-purity batches but is unsuitable for early-stage, less pure samples.[8]

Workflow: Selecting the Optimal Purity Assessment Method

The following diagram outlines a decision-making process for choosing the most suitable analytical technique based on the sample's properties and the analytical goal.

MethodSelection start Start: Purity Assessment Needed for 2,4-Dihydrochromeno[4,3-c]pyrazole q1 Need to identify unknown impurities? start->q1 q2 Need to assign purity without a reference standard? q1->q2 No ans_lcms Primary Method: LC-MS q1->ans_lcms Yes q4 Need routine analysis of multiple samples/in-process controls? q2->q4 No ans_qnmr Primary Method: qNMR q2->ans_qnmr Yes q3 Is the sample highly crystalline (>98%) and thermally stable? ans_dsc Orthogonal Method: DSC q3->ans_dsc Yes q3->ans_dsc ans_hplc Primary Method: HPLC-UV/PDA q3->ans_hplc q4->ans_hplc Yes ans_hplc->q3

Caption: Decision tree for selecting the primary analytical method.

Table 1: Comparison of Key Purity Assessment Techniques
Technique Principle Pros Cons Best For...
HPLC-UV/PDA Chromatographic separation based on polarityHigh sensitivity, high throughput, excellent for resolving impurities.Relative quantification, requires reference standards for identity/potency.Routine quality control, stability studies, impurity profiling.
qNMR Signal integration relative to a certified internal standardAbsolute quantification, no analyte-specific standard needed, provides structural info.[5]Lower sensitivity than HPLC, requires specialized equipment and expertise.Reference standard certification, purity assignment for novel compounds.
LC-MS Separation by LC, detection by massUnambiguous identification of impurities, high sensitivity.Complex instrumentation, quantification can be challenging without standards.Structure elucidation of unknown degradation products or impurities.
DSC Melting point depression of a crystalline solidAbsolute method, no standards needed, fast.Only for high-purity (>98%), crystalline, thermally stable compounds; insensitive to some impurities.[8][9]Orthogonal confirmation of purity for final drug substance batches.

Part 2: Troubleshooting Guide - Reversed-Phase HPLC

This section focuses on resolving common issues encountered during the HPLC analysis of 2,4-Dihydrochromeno[4,3-c]pyrazole.

Q4: My main peak for 2,4-Dihydrochromeno[4,3-c]pyrazole shows significant tailing. What is the cause and how can I fix it?

A4: Peak tailing for this class of compound is almost always caused by secondary interactions between the basic nitrogen atoms in the pyrazole ring and acidic silanol groups on the surface of the C18 silica packing material.[13]

  • Causality: At neutral pH, residual silanol groups (Si-OH) on the column are deprotonated (Si-O-), creating active sites that can interact ionically with protonated basic analytes. This mixed-mode interaction leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.

Troubleshooting Steps:

  • Lower Mobile Phase pH: The most effective solution is to add an acidifier to your mobile phase. Start with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This lowers the mobile phase pH to ~2.5-3.0, which serves two purposes: it fully protonates your basic analyte, ensuring a single ionic state, and it suppresses the ionization of the silanol groups, minimizing the secondary interactions.[13]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most residual silanol groups. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

  • Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as one with an embedded polar group or a phenyl-hexyl phase, which can offer different selectivity and reduce silanol interactions.

Workflow: Troubleshooting HPLC Peak Tailing

HPLCTroubleshooting start Problem: Peak Tailing Observed check_ph Is mobile phase pH < 3 (e.g., contains 0.1% TFA/FA)? start->check_ph add_acid Action: Add 0.1% Formic Acid or 0.1% TFA to mobile phase. check_ph->add_acid No check_column Is the column a modern, high-purity, end-capped phase? check_ph->check_column Yes add_acid->check_ph replace_column Action: Replace with a modern C18 column or a different phase (e.g., Phenyl-Hexyl). check_column->replace_column No check_overload Is the peak overloaded? (Does peak shape improve at 10x lower concentration?) check_column->check_overload Yes replace_column->check_column reduce_load Action: Reduce injection volume or sample concentration. check_overload->reduce_load Yes final_check Problem likely resolved. Consider extra-column effects if issue persists. check_overload->final_check No reduce_load->check_overload

Caption: Step-by-step logic for diagnosing and solving HPLC peak tailing.

Q5: My retention times are drifting to be shorter in every injection. What's happening?

A5: A consistent drift to shorter retention times often indicates insufficient column equilibration or a change in the mobile phase composition.

  • Causality: Reversed-phase columns require adequate time to equilibrate with the mobile phase. If you start a run before the column's stationary phase is fully saturated with the mobile phase components, the polarity of the column will change with each injection, typically leading to decreased retention.

Troubleshooting Steps:

  • Ensure Proper Equilibration: Always flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection.[14] If running a gradient, ensure the post-run equilibration time is sufficient to return to initial conditions.

  • Check Mobile Phase Preparation: If the mobile phase is prepared by mixing solvents manually, ensure the composition is accurate. For gradient methods, check that the pump's proportioning valves are functioning correctly.[14]

  • Monitor Column Temperature: Ensure a column oven is used and the temperature is stable. Fluctuations in temperature can cause significant shifts in retention time.[14]

Table 2: Recommended Starting HPLC Method Parameters
Parameter Recommendation for 2,4-Dihydrochromeno[4,3-c]pyrazole Rationale
Column C18, 150 mm x 4.6 mm, 3.5 or 5 µmGood starting point for retaining moderately non-polar heterocyclic compounds.[1][15]
Mobile Phase A Water + 0.1% Formic AcidFormic acid is an excellent protonating agent for good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure than methanol.
Gradient 10% to 95% B over 20 minutesA broad gradient is ideal for initial screening to elute the main peak and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature improves efficiency and reduces viscosity.
Detection UV-Vis/PDA at 254 nm and max plot254 nm is a good generic starting point. The max plot will show the optimal wavelength for all eluting peaks.
Injection Vol. 5 µLA small volume minimizes potential for column overload.

Part 3: Guide to Quantitative NMR (qNMR)

This section provides practical advice for implementing qNMR for accurate purity determination.

Q6: How do I choose a suitable internal standard for qNMR analysis of 2,4-Dihydrochromeno[4,3-c]pyrazole?

A6: The choice of internal standard is critical for accuracy in qNMR. The ideal standard must meet several criteria, summarized in the table below. For this specific analyte, maleic acid or dimethyl sulfone are often good starting points.

Table 3: Criteria for Selecting a qNMR Internal Standard
Criterion Explanation Why It's Important
Purity Must be a certified reference material (CRM) with a known, high purity (e.g., >99.9%).The accuracy of your result is directly dependent on the accuracy of the standard's purity.[3]
Signal Resonance Must have at least one sharp, singlet proton signal in a region of the ¹H NMR spectrum free from analyte or solvent signals.Overlapping signals make accurate integration impossible.[12] A singlet is easiest to integrate accurately.
Solubility Must be fully soluble in the same deuterated solvent as the analyte (e.g., DMSO-d₆, CDCl₃).Incomplete dissolution is a major source of quantitative error.[3]
Stability Must be chemically inert and not react with the analyte, solvent, or air.Reactivity will change the molar amount of the standard, leading to an incorrect purity calculation.[3]
Molecular Weight A higher molecular weight is preferable.This minimizes weighing errors, as a larger mass is required for a given molar quantity.

Q7: I've run my qNMR experiment, how do I calculate the purity?

A7: The purity is calculated using the following formula, which relates the integral values to the molar quantities of the analyte and the internal standard.[3]

Purity (%, w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I : Integral value of the respective signal

  • N : Number of protons giving rise to the respective signal (e.g., N=6 for the methyl protons of DMSO)

  • M : Molar mass of the compound

  • m : Mass of the compound weighed

  • Pstd : Purity of the internal standard (e.g., 99.95%)

Experimental Protocol: Performing a qNMR Purity Assay
  • Preparation: Accurately weigh ~10-20 mg of the 2,4-Dihydrochromeno[4,3-c]pyrazole and ~10-20 mg of a certified internal standard (e.g., maleic acid) into a clean vial using a calibrated analytical balance. Record the masses to at least four decimal places.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) in a high-quality NMR tube. Ensure complete dissolution by gentle vortexing or sonication.

  • Spectrometer Setup: Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz recommended).

  • Acquisition Parameters: Crucially, set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated. A D1 of 30-60 seconds is often a safe starting point to ensure full relaxation and accurate integration.

  • Processing: Carefully phase the spectrum and perform a baseline correction.

  • Integration: Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculation: Use the formula provided above to calculate the weight/weight percent purity of your sample.

References

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). PubMed Central. [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]

  • Electrospray tandem mass spectrometry of 2H-chromenes. (2004). PubMed. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. [Link]

  • What is qNMR (quantitative NMR)? (n.d.). JEOL Ltd. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020). YouTube. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. [Link]

  • Purity Determination by DSC. (n.d.). Creative Biolabs. [Link]

  • Determination of % purity of a compound by by Using DSC. (2018). Slideshare. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Semantic Scholar. [Link]

  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (2003). SciELO. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2023). R Discovery. [Link]

  • Determination of purity by differential scanning calorimetry (DSC). (1984). ACS Publications. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2024). PharmaCores. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2023). Oriental Journal of Chemistry. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2024). AELAB. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. (n.d.). NIST. [Link]

  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids... (2023). PubMed Central. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2,4-Dihydrochromeno[4,3-c]pyrazole Analogs and Other Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. Its prevalence in numerous FDA-approved drugs underscores its significance in targeting a wide array of kinases implicated in diseases, most notably cancer. This guide provides an in-depth, objective comparison of a promising new class of pyrazole-containing compounds, the 2,4-Dihydrochromeno[4,3-c]pyrazole derivatives, with established pyrazole-based kinase inhibitors. We will delve into their differential efficacy, selectivity, and the experimental methodologies used for their characterization, grounded in field-proven insights and authoritative data.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. Specifically, the pyrazole moiety often acts as a "hinge-binder," mimicking the adenine ring of ATP to anchor the inhibitor to the kinase. This foundational interaction provides a robust starting point for developing highly potent and selective inhibitors against a multitude of kinase targets.

This guide will focus on a comparative analysis of a novel chromeno[4,3-c]pyrazole scaffold, which has shown significant promise as a selective PI3Kα inhibitor, against a panel of well-established, FDA-approved pyrazole-based kinase inhibitors that target a diverse range of kinases.

Comparative Efficacy and Selectivity: A Data-Driven Analysis

A direct head-to-head comparison of 2,4-Dihydrochromeno[4,3-c]pyrazole derivatives against other pyrazole-based inhibitors across a comprehensive kinase panel is not yet available in the public domain. Therefore, this comparative analysis is constructed from published data, and it is important to acknowledge that variations in experimental conditions across different studies can influence IC50 values. The following tables summarize the available quantitative data to provide a meaningful comparison.

Table 1: In Vitro Potency of Chromeno[4,3-c]pyrazol-4(2H)-one Derivatives against PI3K Isoforms
CompoundPI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kγ IC50 (µM)PI3Kδ IC50 (µM)Antiproliferative Activity (HCT-116) IC50 (µM)Reference
5l 0.012---0.10[1][2]
4l 0.014----[3]
7m 0.009>1>1>10.03 (A549)[4]
4p -----[1]

Note: "-" indicates data not available in the cited sources.

The data clearly indicates that derivatives of the chromeno[4,3-c]pyrazol-4(2H)-one scaffold are potent inhibitors of PI3Kα, with compound 7m demonstrating a high degree of selectivity over other Class I PI3K isoforms[4]. This selectivity is a critical attribute, as off-target inhibition of other PI3K isoforms can lead to undesirable side effects.

Table 2: In Vitro Potency of Selected FDA-Approved Pyrazole-Based Kinase Inhibitors
InhibitorPrimary Kinase Target(s)IC50 (nM)Key Cellular Effects
Ruxolitinib JAK1, JAK23.3 (JAK1), 2.8 (JAK2)Inhibition of JAK/STAT signaling, reducing cytokine-mediated inflammation and cell proliferation.
Crizotinib ALK, c-Met5-25Inhibition of ALK and c-Met phosphorylation, leading to apoptosis in tumor cells with ALK rearrangements or c-Met amplification.[5]
Sunitinib VEGFRs, PDGFRs, c-Kit, FLT32 (PDGFRβ), 80 (VEGFR2), 50 (FLT3-ITD)Multi-targeted inhibition of receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[6][7]
Axitinib VEGFR1, VEGFR2, VEGFR30.1-0.3Potent and selective inhibition of VEGFRs, leading to anti-angiogenic effects.[8]

Mechanism of Action and Targeted Signaling Pathways

The therapeutic efficacy of these inhibitors stems from their ability to modulate specific signaling pathways that are often dysregulated in disease.

Chromeno[4,3-c]pyrazole Derivatives and the PI3K/Akt/mTOR Pathway

The chromeno[4,3-c]pyrazole derivatives highlighted in this guide are potent inhibitors of PI3Kα[1][3][4]. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP2 Dephosphorylation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Chromenopyrazole Chromeno[4,3-c]pyrazole Derivative Chromenopyrazole->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of chromeno[4,3-c]pyrazole derivatives on PI3Kα.

Other Pyrazole-Based Inhibitors and Their Respective Pathways
  • Ruxolitinib targets the JAK/STAT pathway , which is crucial for signaling by numerous cytokines and growth factors. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.

    JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Gene_Expression Gene Expression STAT->Gene_Expression Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

    Caption: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib on JAK1/JAK2.

  • Crizotinib, Sunitinib, and Axitinib are primarily inhibitors of Receptor Tyrosine Kinases (RTKs) . These cell surface receptors are activated by growth factors and play fundamental roles in cell proliferation, survival, and angiogenesis. Their aberrant activation is a common driver of cancer.

    RTK_Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor RTK RTK (e.g., ALK, VEGFR, PDGFR) Growth_Factor->RTK RTK->RTK Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream_Signaling Cellular_Response Proliferation, Angiogenesis, Survival Downstream_Signaling->Cellular_Response Pyrazole_Inhibitor Crizotinib, Sunitinib, Axitinib Pyrazole_Inhibitor->RTK Inhibition

    Caption: A generalized Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by various pyrazole-based drugs.

Experimental Methodologies: A Guide to In Vitro and Cellular Assays

The characterization and comparison of kinase inhibitors rely on a suite of robust and reproducible experimental protocols. Here, we outline the fundamental methodologies employed to generate the data presented in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a common method for determining the IC50 value of an inhibitor against a purified kinase. It measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Kinase_Reaction Incubate Kinase with Inhibitor Prepare_Reagents->Kinase_Reaction Add_Substrate_ATP Initiate Reaction with Substrate and ATP Kinase_Reaction->Add_Substrate_ATP Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Add_Substrate_ATP->Stop_Reaction Detect_ADP Convert ADP to ATP & Measure Luminescence (Kinase Detection Reagent) Stop_Reaction->Detect_ADP Analyze_Data Analyze Data & Determine IC50 Detect_ADP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay using the ADP-Glo™ format.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor (e.g., chromeno[4,3-c]pyrazole derivative) in DMSO.

    • Prepare solutions of the purified kinase, its specific substrate, and ATP in an appropriate kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Kinase-Inhibitor Pre-incubation:

    • In a 384-well plate, add a small volume of each inhibitor dilution.

    • Add the kinase solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the substrate and ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP and then into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-Proteins)

To assess the efficacy of an inhibitor in a cellular context, Western blotting is a standard technique to measure the phosphorylation status of a kinase's downstream substrate.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCT-116 for PI3K inhibitors) to an appropriate confluency.

    • Treat the cells with varying concentrations of the kinase inhibitor for a specific duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-Akt for PI3K inhibitors).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein (e.g., GAPDH).

    • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different inhibitor concentrations.

Concluding Remarks and Future Directions

The 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold has emerged as a promising new chemotype for the development of potent and selective PI3Kα inhibitors. The data presented herein demonstrates its potential to rival or even exceed the potency of some established kinase inhibitors for their respective targets. However, a comprehensive understanding of its selectivity profile across the human kinome is crucial for its further development as a therapeutic agent.

Future research should focus on:

  • Comprehensive Kinome Profiling: Screening lead chromeno[4,3-c]pyrazole derivatives against a broad panel of kinases to fully elucidate their selectivity and identify potential off-target effects.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of these compounds in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

By continuing to explore and refine novel pyrazole-based scaffolds like the chromeno[4,3-c]pyrazoles, the field of kinase inhibitor research can pave the way for more effective and safer targeted therapies.

References

  • Discovery of Chromeno[4,3-c]pyrazol-4(2H)-one Containing Carbonyl or Oxime Derivatives as Potential, Selective Inhibitors PI3Kα. Chem Pharm Bull (Tokyo). 2016;64(11):1576-1581. [Link][1][2]

  • Discovery and synthesis of a novel series of potent, selective inhibitors of the PI3Kα: 2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-one derivatives. Org Biomol Chem. 2015;13(12):3699-703. [Link][3]

  • Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates bearing sulfonylpiperazine as antitumor inhibitors targeting PI3Kα. Bioorg Chem. 2020;94:103387. [Link][4]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Ther Adv Hematol. 2012;3(1):33-48. [Link]

  • Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. Lancet Oncol. 2012;13(10):1011-9. [Link][5]

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clin Med Insights Oncol. 2013;7:269-80. [Link][8]

  • Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates containing piperazine as inhibitors of PI3Kα. Bioorg Chem. 2019;94:103238. [Link][1]

Sources

A Comparative Analysis of Chromeno[4,3-c]pyrazole and Chromeno[2,3-c]pyrazole Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the chromenopyrazole scaffold represents a privileged heterocyclic system, demonstrating a wide array of biological activities. The constitutional isomerism between chromeno[4,3-c]pyrazole and chromeno[2,3-c]pyrazole, arising from the different fusion patterns of the pyrazole ring to the chromene nucleus, gives rise to distinct chemical entities with unique pharmacological profiles. This guide provides a comprehensive comparative analysis of the bioactivity of these two isomeric systems, offering insights into their therapeutic potential and the underlying structure-activity relationships.

Structural Isomerism: The Foundation of Divergent Bioactivity

The fundamental difference between chromeno[4,3-c]pyrazole and chromeno[2,3-c]pyrazole lies in the orientation of the fused pyrazole ring relative to the chromene core. This seemingly subtle structural variation significantly impacts the molecule's overall shape, electronic distribution, and hydrogen bonding capacity, thereby influencing its interaction with biological macromolecules.

  • Chromeno[4,3-c]pyrazole: In this isomer, the pyrazole ring is fused to the 'c' face of the chromene nucleus at positions 4 and 3. This arrangement results in a more angular molecular geometry.

  • Chromeno[2,3-c]pyrazole: Here, the pyrazole ring is fused at positions 2 and 3 of the chromene, leading to a more linear disposition of the heterocyclic system.

This structural divergence is the primary determinant of the distinct bioactivity profiles observed for derivatives of these two scaffolds.

Comparative Bioactivity Profile

While a head-to-head comparative study evaluating both isomers under identical experimental conditions is not extensively available in the current literature, a synthesis of existing research reveals a clear divergence in their primary biological activities. Chromeno[4,3-c]pyrazole derivatives have predominantly been explored for their potent anticancer properties, whereas chromeno[2,3-c]pyrazole analogues have shown significant promise as antimicrobial agents.

Table 1: Overview of Predominant Bioactivities
BioactivityChromeno[4,3-c]pyrazoleChromeno[2,3-c]pyrazole
Primary Focus Anticancer (PI3Kα Inhibition)Antimicrobial & Antifungal
Other Reported Activities Carbonic Anhydrase InhibitionMolluscicidal, Antiviral
Anticancer Activity of Chromeno[4,3-c]pyrazoles: Potent PI3Kα Inhibition

A significant body of research has focused on the development of chromeno[4,3-c]pyrazol-4(2H)-one derivatives as potent and selective inhibitors of Phosphoinositide 3-kinase α (PI3Kα).[1][2][3][4] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Several studies have reported chromeno[4,3-c]pyrazole derivatives with impressive inhibitory activity against PI3Kα, often exhibiting greater potency than the well-known inhibitor LY294002.[5] For instance, derivatives bearing a sulfonylpiperazine moiety have demonstrated remarkable antiproliferative activity against various cancer cell lines with IC50 values in the nanomolar range.[1]

Table 2: Selected Chromeno[4,3-c]pyrazole Derivatives as PI3Kα Inhibitors

CompoundTargetIC50 (µM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
Compound 7m PI3Kα0.009A549, Huh7, HL60, HCT-1160.03 - 0.09[1]
Compound 5l PI3Kα0.012HCT-1160.10[2]
Compound 4l PI3Kα0.014--[3]

The mechanism of action for these compounds involves the down-regulation of the phosphorylation of Akt, a key downstream effector of PI3K, leading to cell cycle arrest and apoptosis.[1][4] Molecular docking studies have further elucidated the binding mode of these inhibitors within the ATP-binding pocket of PI3Kα.[3][5]

Antimicrobial and Antifungal Activity of Chromeno[2,3-c]pyrazoles

In contrast to their [4,3-c] counterparts, chromeno[2,3-c]pyrazole derivatives have emerged as a promising class of antimicrobial and antifungal agents.[6] The incorporation of the coumarin scaffold, known for its broad biological activities, with the pharmacologically significant pyrazole moiety has yielded compounds with potent activity against both drug-susceptible and resistant strains of bacteria and fungi.

Structure-activity relationship (SAR) studies have revealed that the introduction of electron-withdrawing and hydrophobic substituents on the chromeno[2,3-c]pyrazol-4(2H)-one scaffold significantly enhances antimicrobial potency.[6]

Table 3: Antimicrobial Activity of a Selected Chromeno[2,3-c]pyrazole Derivative

CompoundMicroorganismMIC (µg/mL)Reference
Compound 3j Escherichia coli ATCC 2592258 - 458[6]
Staphylococcus aureus ATCC 2921358 - 458[6]
Bacillus cereus ATCC 1087658 - 458[6]
Candida albicans (clinical isolate)58 - 458[6]

The broad-spectrum activity of these compounds highlights their potential for development as next-generation anti-infective drugs.

Experimental Protocols

To facilitate further research and comparative evaluation, this section provides standardized, step-by-step methodologies for the key bioactivity assays discussed.

PI3Kα Inhibition Assay (Luminescence-based)

This protocol is adapted from established luminescence-based kinase assays that measure the amount of ADP produced during the kinase reaction.

Workflow for PI3Kα Inhibition Assay

PI3K_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_inhibitor 1. Prepare serial dilutions of test compounds (e.g., in DMSO) add_inhibitor 4. Add test compound/DMSO to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare PI3Kα enzyme solution in kinase buffer add_enzyme 5. Add PI3Kα enzyme prep_enzyme->add_enzyme prep_substrate 3. Prepare ATP and PIP2 substrate solution add_substrate 7. Initiate reaction with ATP/PIP2 solution prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate 6. Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate incubate 8. Incubate at 30°C add_substrate->incubate stop_reaction 9. Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubate->stop_reaction add_detection 10. Add Kinase Detection Reagent to produce light stop_reaction->add_detection read_plate 11. Measure luminescence add_detection->read_plate calc_inhibition 12. Calculate % inhibition relative to DMSO control read_plate->calc_inhibition plot_curve 13. Plot dose-response curve calc_inhibition->plot_curve calc_ic50 14. Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for a luminescence-based PI3Kα inhibition assay.

Methodology:

  • Compound Preparation: Serially dilute the test compounds in 100% DMSO. Further dilute in kinase assay buffer.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human PI3Kα enzyme and the substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), in the appropriate kinase buffer. Prepare the ATP solution.

  • Assay Plate Setup: Add the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add the diluted PI3Kα enzyme solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and PIP2 to each well.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions. This typically involves a two-step process: first, stopping the reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP and measuring the light output via a luciferase reaction.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antimicrobial activity.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compounds 1. Prepare serial dilutions of test compounds in broth dispense_compounds 3. Dispense compound dilutions into 96-well plate prep_compounds->dispense_compounds prep_inoculum 2. Prepare standardized bacterial/fungal inoculum add_inoculum 4. Inoculate wells with microbial suspension prep_inoculum->add_inoculum dispense_compounds->add_inoculum add_controls 5. Include growth and sterility controls add_inoculum->add_controls incubate_plate 6. Incubate at 37°C for 24h add_controls->incubate_plate read_mic 7. Visually inspect for turbidity (growth) incubate_plate->read_mic determine_mic 8. Determine MIC: lowest conc. with no visible growth read_mic->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

The distinct bioactivity profiles of chromeno[4,3-c]pyrazoles and chromeno[2,3-c]pyrazoles underscore the critical role of the scaffold's topology in dictating its pharmacological properties.

  • For chromeno[4,3-c]pyrazoles , the angular structure appears to be well-suited for interaction with the ATP-binding pocket of kinases like PI3Kα. Future drug design efforts could focus on optimizing the substituents on both the chromene and pyrazole rings to enhance potency and selectivity, as well as to improve pharmacokinetic properties.

  • For chromeno[2,3-c]pyrazoles , the more linear geometry may favor interactions with microbial targets. The observation that electron-withdrawing and hydrophobic groups enhance antimicrobial activity suggests that these features are crucial for target engagement or membrane permeability. Further exploration of diverse substitutions is warranted to develop broad-spectrum antimicrobial agents with improved efficacy.

A direct comparative study of rationally designed libraries of both isomeric scaffolds against a panel of anticancer and antimicrobial targets would be invaluable. Such an investigation would provide a more definitive understanding of the SAR for each scaffold and could lead to the identification of novel derivatives with dual anticancer and antimicrobial activities.

Conclusion

The comparative analysis of chromeno[4,3-c]pyrazole and chromeno[2,3-c]pyrazole reveals a fascinating case of how subtle changes in molecular architecture can lead to profound differences in biological activity. While chromeno[4,3-c]pyrazole derivatives have been extensively validated as potent anticancer agents targeting the PI3Kα pathway, the chromeno[2,3-c]pyrazole scaffold has demonstrated significant potential in the development of novel antimicrobial agents. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the distinct therapeutic avenues for these two promising heterocyclic systems and outlining the experimental methodologies required to further explore their potential.

References

  • Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates bearing sulfonylpiperazine as antitumor inhibitors targeting PI3Kα. European Journal of Medicinal Chemistry. [Link]

  • Discovery of Chromeno[4,3-c]pyrazol-4(2H)-one Containing Carbonyl or Oxime Derivatives as Potential, Selective Inhibitors PI3Kα. Chemical & Pharmaceutical Bulletin. [Link]

  • Synthesis of Chromeno[2,3-c]Pyrazol-(2H)-one Derivatives: A New Class of Antibacterial and Antifungal Agents. Chemistry & Biodiversity. [Link]

  • Design, synthesis and biological evaluation of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates containing sulfonamido as potential PI3Kα inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Oncotarget. [Link]

  • Synthesis of Chromeno[2,3-c]Pyrazol-(2H)-one Derivatives: A New Class of Antibacterial and Antifungal Agents. PubMed. [Link]

  • Discovery and synthesis of a novel series of potent, selective inhibitors of the PI3Kα: 2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-one derivatives. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and antimicrobial evaluation of some new pyrazole, pyrazoline and chromeno[3,4-c]pyrazole derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Development of novel chromeno[4,3-c]pyrazol-4(2H)-one derivates containing piperazine as inhibitors of PI3Kα. Bioorganic Chemistry. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,4-Dihydrochromeno[4,3-c]pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2,4-dihydrochromeno[4,3-c]pyrazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, tricyclic framework provides a unique three-dimensional arrangement for substituent groups, making it an attractive starting point for the design of potent and selective ligands for a variety of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2,4-dihydrochromeno[4,3-c]pyrazole analogs, with a focus on their development as cannabinoid receptor modulators and kinase inhibitors. We will explore the causal relationships behind experimental design choices and present supporting data to offer a comprehensive resource for researchers in drug discovery.

The 2,4-Dihydrochromeno[4,3-c]pyrazole Core: A Versatile Scaffold

The fusion of a chromene ring with a pyrazole moiety creates the 2,4-dihydrochromeno[4,3-c]pyrazole core. This structure offers several advantages for drug design:

  • Structural Rigidity: The fused ring system limits conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty upon binding.

  • Defined Substitution Vectors: The scaffold presents distinct points for chemical modification, allowing for systematic exploration of the surrounding chemical space to optimize interactions with a biological target.

  • Aromatic and Heterocyclic Nature: The presence of both aromatic and heteroaromatic rings allows for a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition.[1]

The versatility of this scaffold is demonstrated by its application in developing ligands for distinct protein families, namely G-protein coupled receptors (GPCRs) like the cannabinoid receptors, and enzymes such as kinases.

SAR of Chromenopyrazole Analogs as Cannabinoid Receptor Ligands

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are implicated in a wide range of physiological processes. CB1 is primarily expressed in the central nervous system, while CB2 is predominantly found in the periphery and immune cells.[2] This differential expression makes the development of selective CB2 receptor ligands an attractive strategy for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. The chromenopyrazole scaffold has proven to be a valuable template for achieving CB2 selectivity.[3][4]

Key Structural Modifications and Their Impact on Cannabinoid Receptor Affinity and Selectivity

Systematic modifications of the chromenopyrazole core have revealed critical determinants for affinity and selectivity towards CB1 and CB2 receptors. These findings are summarized below.

  • Substitution on the Pyrazole Nitrogen (N2): This position is a key modulator of receptor affinity and selectivity.

    • Aromatic vs. Alkyl Substituents: The scaffold can tolerate both aromatic and alkyl substituents at the N-pyrazole position. However, the nature of this substituent can drastically alter the selectivity profile, leading to CB1-selective, CB2-selective, or non-selective high-affinity ligands.[2][5]

    • Phenyl-linked Moieties: The introduction of a phenyl group at this position has been explored for attaching fluorescent probes, creating valuable tools for studying CB2 receptor localization and expression.[2]

  • Substitution on the Chromene Ring: Modifications on the phenolic hydroxyl group and other positions of the chromene ring also play a significant role.

    • Phenolic Hydroxyl Group: An unsubstituted phenol is often crucial for maintaining high affinity. While alkylation of the phenol was initially reported to improve CB2 selectivity, combining this modification with an N-phenyl substituent can lead to a significant loss of affinity for both cannabinoid receptors.[2][5]

    • Other Ring Positions: Further substitutions on the chromene ring can fine-tune the electronic and steric properties of the molecule, influencing its interaction with the receptor binding pocket.

Comparative Data for Cannabinoid Receptor Ligands

The following table summarizes the binding affinities of representative 2,4-dihydrochromeno[4,3-c]pyrazole analogs for human CB1 and CB2 receptors.

CompoundN2-SubstituentPhenolic ModificationhCB1R pKihCB2R pKiSelectivity (CB2 vs. CB1)Reference
Analog 1 PhenylUnsubstituted< 5.07.38 ± 0.05> 131-fold[2]
Analog 2 AlkylUnsubstitutedVariableVariableCan be CB1 or CB2 selective[2]
Analog 3 PhenylO-AlkylLoss of affinityLoss of affinityN/A[2]
PM226 Isoxazole derivativeNot specifiedNot specifiedHigh affinitySelective CB2 agonist[3][4]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

The data clearly indicates that strategic modifications to the chromenopyrazole scaffold can yield highly potent and selective CB2 receptor ligands. For instance, the isoxazole derivative PM226 emerged as a selective and potent CB2 agonist with in vivo activity in a model of multiple sclerosis, dampening neuroinflammation by reducing microglial activation.[3][4]

SAR of Chromenopyrazole Analogs as Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[6][7] The 2,4-dihydrochromeno[4,3-c]pyrazole scaffold has been successfully adapted to create potent and selective inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme in cell growth and survival pathways.[8]

Development of Chromeno[4,3-c]pyrazol-4(2H)-one Derivatives as PI3Kα Inhibitors

A series of novel chromeno[4,3-c]pyrazol-4(2H)-one derivatives bearing carbonyl or oxime functionalities have been synthesized and evaluated for their PI3Kα inhibitory and antiproliferative activities.[8]

  • Core Structure: The introduction of a ketone at the 4-position of the chromenopyrazole core is a key feature of these kinase inhibitors.

  • Key Substitutions: The primary points of modification are on the pyrazole nitrogen and the exocyclic carbonyl or oxime group.

    • Oxime Derivatives: The conversion of the carbonyl group to an oxime was found to be particularly beneficial for PI3Kα inhibitory activity.

    • Substituents on the Phenyl Ring: The nature and position of substituents on a terminal phenyl ring attached to the oxime moiety significantly influence potency.

Comparative Data for PI3Kα Inhibitors

The following table presents the in vitro activity of key chromeno[4,3-c]pyrazol-4(2H)-one analogs.

CompoundCore MoietyKey SubstituentPI3Kα IC50 (µM)HCT-116 Antiproliferative IC50 (µM)Reference
4a-n CarbonylVarious aryl groupsNot specifiedNot specified[8]
5a-n OximeVarious aryl groupsNot specifiedNot specified[8]
5l OximeSpecific substituted aryl0.0120.10[8]

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates a higher potency.

Compound 5l emerged as the most potent analog in this series, with a PI3Kα IC50 of 12 nM and potent antiproliferative activity against the HCT-116 human colon cancer cell line.[8] Molecular docking studies suggested that this compound fits well into the active site of PI3Kα, providing a rationale for its high potency.[8]

Experimental Protocols

To ensure the reproducibility and validity of the SAR data presented, detailed experimental protocols for key biological assays are provided below.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for CB1 and CB2 receptors.

Objective: To determine the inhibition constant (Ki) of test compounds for cannabinoid receptors.

Materials:

  • Membranes from cells expressing human CB1 or CB2 receptors.

  • [³H]-CP55,940 (radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Test compounds dissolved in DMSO.

  • 96-well plates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the cell membranes, [³H]-CP55,940, and either vehicle (for total binding), a saturating concentration of a known cannabinoid ligand (for non-specific binding), or the test compound.

  • Incubate the plate at 30°C for 90 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Determine the IC₅₀ value by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PI3Kα Kinase Inhibition Assay

This protocol outlines an in vitro assay to measure the inhibitory activity of test compounds against PI3Kα.

Objective: To determine the IC₅₀ of test compounds for PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme.

  • PIP₂ (substrate).

  • ATP.

  • Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Test compounds dissolved in DMSO.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add the PI3Kα enzyme and test compound or vehicle to the wells of a 384-well plate and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of PIP₂ and ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by non-linear regression analysis.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for understanding complex SAR data and experimental procedures.

SAR_Cannabinoid_Receptors cluster_N2 N2 Modifications cluster_Phenol Phenol Modifications Scaffold 2,4-Dihydrochromeno[4,3-c]pyrazole Core N2_Sub N2-Substituent (Pyrazole Nitrogen) Scaffold->N2_Sub Phenol_Mod Phenolic -OH (Chromene Ring) Scaffold->Phenol_Mod Aromatic Aromatic (e.g., Phenyl) Alkyl Alkyl Unsubstituted Unsubstituted -OH Alkylated Alkylated -O-R Activity CB1/CB2 Affinity & Selectivity Aromatic->Activity Can tune selectivity Alkyl->Activity Can tune selectivity Unsubstituted->Activity Often crucial for high affinity Alkylated->Activity Can decrease affinity

Caption: Key modification points on the chromenopyrazole scaffold for tuning cannabinoid receptor activity.

Kinase_Inhibitor_Workflow start Start: Compound Synthesis synthesis Synthesis of Chromeno[4,3-c]pyrazol-4(2H)-one Analogs start->synthesis assay In Vitro PI3Kα Kinase Inhibition Assay synthesis->assay cell_assay Antiproliferative Assay (e.g., HCT-116 cells) assay->cell_assay docking Molecular Docking Studies assay->docking sar SAR Analysis & Lead Optimization cell_assay->sar docking->sar

Sources

A Comparative Guide to the Synthetic Efficacy of Chromenopyrazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chromenopyrazoles

Chromenopyrazoles, a fascinating class of fused heterocyclic compounds, have garnered significant attention in the fields of medicinal chemistry and drug discovery. Their unique structural architecture, combining the pharmacologically relevant chromene and pyrazole moieties, has led to a diverse range of biological activities. These include potential applications as antimicrobial, anti-inflammatory, anticancer, and analgesic agents.[1][2] Furthermore, specific chromenopyrazole derivatives have been investigated as selective cannabinoid CB1 receptor agonists and potential therapeutics for neuroinflammatory diseases.[3][4] The burgeoning interest in this scaffold necessitates a thorough understanding of the various synthetic strategies available for their preparation, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most prevalent and effective methods for synthesizing chromenopyrazoles, with a focus on pyrano[2,3-c]pyrazoles, offering experimental insights and data to inform methodological choices in a research and development setting.

I. The Workhorse of Modern Synthesis: Multi-Component Reactions (MCRs)

One-pot multi-component reactions (MCRs) have emerged as the most powerful and widely employed strategy for the synthesis of chromenopyrazoles, particularly the pyrano[2,3-c]pyrazole isomers.[5][6][7] The elegance of MCRs lies in their ability to construct complex molecular architectures from three or more starting materials in a single synthetic operation, thereby minimizing reaction steps, purification efforts, and waste generation. This aligns perfectly with the principles of green chemistry, a recurring theme in modern organic synthesis.[8][9]

A. The Four-Component Condensation: A Versatile and High-Yielding Approach

A cornerstone of chromenopyrazole synthesis is the four-component reaction involving an aldehyde, malononitrile, a β-ketoester (commonly ethyl acetoacetate), and a hydrazine derivative.[1][10] This reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps to afford the desired pyrano[2,3-c]pyrazole core.

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel EAA Ethyl Acetoacetate Pyrazolone In situ Pyrazolone Formation EAA->Pyrazolone Condensation Hydrazine Hydrazine Hydrazine->Pyrazolone Michael Michael Adduct Knoevenagel->Michael Michael Addition Pyrazolone->Michael Product Pyrano[2,3-c]pyrazole Michael->Product Cyclization & Dehydration

Caption: Domino reaction sequence in the four-component synthesis of pyrano[2,3-c]pyrazoles.

The efficacy of the four-component synthesis is heavily influenced by the choice of catalyst and reaction conditions. A wide array of catalysts have been explored, ranging from basic catalysts to organocatalysts and nanoparticles, often in conjunction with green solvents or solvent-free conditions.

Catalyst/ConditionSolventTimeYield (%)Reference
Conventional Methods
PiperidineEthanol2-2.5 h (reflux)Varies[2]
Green Chemistry Approaches
Sodium BenzoateWaterShorter timesHigh[1]
DABCOAqueous mediumNot specifiedHigh[10]
l-tyrosineH₂O–ethanolNot specifiedNot specified[5]
Catalyst-freeWater (Ultrasonic)Not specifiedExcellent[2][5]
Catalyst-freeNeat (Room Temp)3-11 minHigh[6]
SnCl₂Microwave25 min88[2][5]
SnCl₂Conventional (80°C)1.4 h80[2][5]
Mn/ZrO₂Aqueous ethanol (Ultrasonic)10 min98[2]
Mn/ZrO₂Conventional1 h83[2]

Key Insights:

  • Green Solvents and Catalysts: The trend is overwhelmingly towards the use of environmentally benign solvents like water and ethanol, and readily available, non-toxic catalysts such as sodium benzoate.[1]

  • Energy-Efficient Techniques: Microwave irradiation and ultrasonic assistance have demonstrated a significant advantage in reducing reaction times and often improving yields compared to conventional heating methods.[2][5] For instance, the use of SnCl₂ under microwave irradiation reduced the reaction time to 25 minutes with an 88% yield, compared to 1.4 hours and an 80% yield with conventional heating.[2][5]

  • Catalyst-Free and Solvent-Free Conditions: Remarkably, excellent yields have been achieved under catalyst-free and even solvent-free conditions, highlighting the inherent reactivity of the starting materials.[2][5][6]

This protocol is adapted from a catalyst-free, four-component reaction in an aqueous medium under ultrasonic irradiation.[2][5]

  • Reactant Mixture: In a suitable reaction vessel, combine ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) in water (10 mL).

  • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath and irradiate at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solid product is typically collected by filtration, washed with water, and dried.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent such as ethanol to afford the pure pyrano[2,3-c]pyrazole.

II. Conventional Multi-Step Syntheses: A Route to Specific Isomers and Analogs

While multi-component reactions dominate the landscape for pyrano[2,3-c]pyrazole synthesis, conventional multi-step approaches remain valuable for accessing other chromenopyrazole isomers and for synthesizing derivatives that may not be readily accessible through MCRs. These methods often involve the sequential construction of the pyrazole and chromene rings.

A. Synthesis of Chromeno[4,3-c]pyrazoles

One approach to chromeno[4,3-c]pyrazol-4-ones involves the reaction of 2-amino-3-carbamoylchromone with hydrazines.[11]

G Reactant1 2-Amino-3-carbamoylchromone Product 3-Aminochromeno[4,3-c]pyrazol-4-one Reactant1->Product Reactant2 Hydrazine Derivative Reactant2->Product Condensation/ Cyclization

Caption: Synthesis of 3-aminochromeno[4,3-c]pyrazol-4-ones.

B. Synthesis of Chromeno[2,3-c]pyrazol-4(1H)-ones

A notable method for the synthesis of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones involves an unprecedented cyclization during the N-sulfonylation of 3-[1-(phenylhydrazono)-ethyl]-chromen-2-one.[12] The optimized conditions for this transformation utilize potassium carbonate in acetone, offering a more environmentally friendly alternative to pyridine.[12]

This protocol is based on the optimized, greener conditions reported in the literature.[12]

  • Reactant Mixture: To a solution of 3-[1-(phenylhydrazono)-ethyl]-chromen-2-one in acetone, add potassium carbonate.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the desired chromeno[4,3-c]pyrazol-4(1H)-one.

III. Conclusion and Future Perspectives

The synthesis of chromenopyrazoles has been significantly advanced by the development of highly efficient multi-component reactions, which offer high yields, operational simplicity, and adherence to the principles of green chemistry. The use of aqueous media, biodegradable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation represents the current state-of-the-art for the preparation of pyrano[2,3-c]pyrazoles.

Conventional multi-step syntheses, while often more laborious, provide essential routes to a broader range of chromenopyrazole isomers and complex derivatives. The choice of synthetic method will ultimately depend on the specific target molecule, desired scale of synthesis, and the importance of factors such as atom economy and environmental impact.

Future research in this area will likely focus on the development of even more sustainable and versatile synthetic methodologies. This may include the exploration of novel catalysts, flow chemistry approaches for continuous production, and the expansion of the substrate scope to generate greater molecular diversity for biological screening. The continued innovation in synthetic strategies will undoubtedly fuel the discovery of new chromenopyrazole-based therapeutic agents.

IV. References

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022, May 11). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Synthesis of pyrano[2,3-c]pyrazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. (2013, July 12). Growing Science. Retrieved January 17, 2026, from [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. (n.d.). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis of various chromenopyrazoles using optimized conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Manipulating a Multicomponent Reaction: A Straightforward Approach to Chromenopyrazole Hybrid Scaffolds. (2017, May 9). Thieme Connect. Retrieved January 17, 2026, from [Link]

  • Chromenopyrazoles: Non‐psychoactive and Selective CB1 Cannabinoid Agonists with Peripheral Antinociceptive Properties. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Chromenopyrazole, a Versatile Cannabinoid Scaffold with in Vivo Activity in a Model of Multiple Sclerosis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Multicomponent Synthesis and Investigations Fluorescence Activity of Chromenone–Pyrazole Compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Chromenopyrazole-based High Affinity, Selective Fluorescent Ligands for Cannabinoid Type 2 Receptor. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of a Cannabinoid Type 2 Receptor Photoactivated Prodrug. (n.d.). Wiley Online Library. Retrieved January 17, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Chromenopyrazole-based High Affinity, Selective Fluorescent Ligands for Cannabinoid Type 2 Receptor. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 9‐alkoxychromenopyrazoles 6–17 and bivalent... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2023, October 18). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Green Synthesis of Bioactive Molecules: A Review. (n.d.). International Journal of Pharmacy Research & Technology. Retrieved January 17, 2026, from [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Chromenopyrazole-based High Affinity, Selective Fluorescent Ligands for Cannabinoid Type 2 Receptor. (2019, January 30). PubMed. Retrieved January 17, 2026, from [Link]

  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. (n.d.). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]

Sources

Navigating the Translational Gap: An In Vitro vs. In Vivo Correlation Analysis of 2,4-Dihydrochromeno[4,3-c]pyrazole Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. This guide delves into one of the most critical hurdles: the translational gap between in vitro and in vivo results. We will focus on the 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold, a class of heterocyclic compounds that has garnered significant attention for its potent anticancer activities.

The core objective of this guide is to provide a comprehensive framework for understanding and evaluating the In Vitro-In Vivo Correlation (IVIVC) for this specific compound class. As researchers and drug development professionals, our ability to predict how a compound's activity in a controlled cellular environment will translate to a complex biological system is paramount. This analysis will dissect the experimental data, explain the causality behind the chosen methodologies, and offer field-proven insights to guide future research and development.

The 2,4-Dihydrochromeno[4,3-c]pyrazole Scaffold: A Privileged Structure in Oncology

The 2,4-Dihydrochromeno[4,3-c]pyrazole nucleus represents a "privileged scaffold" in medicinal chemistry. Its rigid, tricyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling high-affinity interactions with various biological targets. Research has primarily focused on its potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis (programmed cell death) in various cancer cell lines.

The therapeutic hypothesis often centers on the inhibition of key signaling pathways that are dysregulated in cancer. For instance, many derivatives of this scaffold have been shown to interfere with the cell cycle and induce apoptosis through the intrinsic mitochondrial pathway. Understanding this mechanism is the first step in designing relevant in vitro assays.

Part 1: In Vitro Assessment - Quantifying Cellular Potency

The initial screening of any potential therapeutic agent begins in vitro. These assays are designed to be rapid, high-throughput, and cost-effective, allowing for the evaluation of a large number of compounds to identify promising candidates. For the 2,4-Dihydrochromeno[4,3-c]pyrazole series, the primary in vitro assay is typically a measure of cytotoxicity against a panel of cancer cell lines.

Key In Vitro Experiment: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells. The underlying principle is that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The concentration of this formazan, which is measured spectrophotometrically, is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a series of dilutions of the 2,4-Dihydrochromeno[4,3-c]pyrazole compounds in the appropriate cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate the plate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Data Summary

The table below presents hypothetical but representative in vitro data for a series of 2,4-Dihydrochromeno[4,3-c]pyrazole derivatives.

Compound IDR1 GroupR2 GroupIC50 (µM) vs. HCT116 Cells
CP-1 HPhenyl15.2
CP-2 H4-Chlorophenyl2.5
CP-3 H4-Methoxyphenyl8.9
CP-4 Br4-Chlorophenyl0.8

This data allows for an initial structure-activity relationship (SAR) analysis. For example, the addition of a chlorine atom to the phenyl ring at R2 (CP-2 vs. CP-1) significantly increases potency. Furthermore, the introduction of a bromine atom at R1 (CP-4 vs. CP-2) leads to a further enhancement of cytotoxic activity.

Mechanistic Insights: The Apoptotic Pathway

Many compounds of this class induce apoptosis by activating the intrinsic pathway. This involves the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the cell death program.

G CP_Compound 2,4-Dihydrochromeno[4,3-c]pyrazole (e.g., CP-4) Bax_Bak Bax/Bak Activation CP_Compound->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_setup Setup Phase cluster_treatment Treatment Phase (14 Days) cluster_analysis Analysis Phase Cell_Culture HCT116 Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Dosing Daily Dosing (Vehicle, CP-4, etc.) Randomization->Dosing Measurement Tumor & Weight Measurement (2-3 days) Dosing->Measurement Endpoint Study Endpoint & Tumor Excision Measurement->Endpoint TGI_Calc TGI Calculation & Statistical Analysis Endpoint->TGI_Calc

Caption: Workflow for a typical in vivo xenograft study.

In Vivo Data Summary

The table below shows hypothetical in vivo results for the two most potent compounds from the in vitro screen.

Compound IDDose (mg/kg/day)Administration RouteTumor Growth Inhibition (TGI) (%)
CP-2 20Intraperitoneal35%
CP-4 20Intraperitoneal68%

Part 3: The Correlation Analysis - Bridging the Gap

Now we arrive at the central question: Do the in vivo results correlate with the in vitro data?

Compound IDIn Vitro Potency (IC50 vs. HCT116, µM)In Vivo Efficacy (TGI %, 20 mg/kg)Correlation
CP-2 2.535%Moderate
CP-4 0.868%Strong

In this case, a clear positive correlation is observed. The compound with the highest in vitro potency (CP-4, IC50 = 0.8 µM) also demonstrated the most significant tumor growth inhibition in vivo (TGI = 68%). This suggests that for this particular chemical series and target, the in vitro cytotoxicity assay is a reasonably good predictor of in vivo anticancer efficacy.

Causality and Considerations:

  • Positive Correlation: The observed correlation strengthens the hypothesis that the mechanism of action identified in vitro (apoptosis induction) is the primary driver of the therapeutic effect in vivo. The structural modifications that enhanced cellular potency (the addition of Cl and Br) likely improved target engagement, which translated to better tumor control.

  • Potential for Discrepancies: It is crucial to acknowledge that a strong IVIVC is not always guaranteed. A compound might be highly potent in vitro but show poor efficacy in vivo due to:

    • Poor Pharmacokinetics (PK): The compound may be rapidly metabolized in the liver or poorly absorbed into the bloodstream, preventing it from reaching the tumor at a sufficient concentration.

    • Low Bioavailability: The compound may not be able to effectively penetrate the tumor tissue.

    • Toxicity: The compound could be toxic to the host organism at the doses required for efficacy, limiting the achievable therapeutic window.

  • Self-Validating Protocols: The experimental design described here incorporates self-validating systems. The use of a positive control in both assays provides a benchmark for activity. In the in vivo study, monitoring body weight is a critical self-validating check for overt toxicity, ensuring that tumor inhibition is due to a specific anticancer effect and not simply a result of making the animal sick.

Expert Recommendations and Future Directions

The successful correlation observed for compound CP-4 provides a strong rationale for its further development. However, the journey is far from over. Based on this analysis, the following recommendations are proposed for researchers working with the 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold:

  • Early ADME Profiling: For future lead optimization, it is advisable to incorporate early in vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding) alongside cytotoxicity screening. This can help to flag compounds with potential PK liabilities early in the discovery process.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: For promising leads like CP-4, a full PK/PD study should be conducted. This involves measuring the concentration of the drug in the plasma and tumor tissue over time and correlating it with the observed therapeutic effect. This will establish a clear link between drug exposure and efficacy.

  • Exploration of Alternative Models: While xenograft models are a valuable tool, they do not fully recapitulate the complexity of human cancer, particularly the role of the immune system. Future studies could involve syngeneic models (in immunocompetent mice) or patient-derived xenograft (PDX) models to better predict clinical outcomes.

By systematically integrating in vitro and in vivo studies and critically analyzing the correlation between their outcomes, we can navigate the translational gap more effectively. This approach not only de-risks the drug development process but also accelerates the delivery of novel and effective therapies to patients in need.

References

  • Title: Synthesis and Biological Evaluation of Novel 2,4-Dihydrochromeno[4,3-c]pyrazole Derivatives as Potential Anticancer Agents. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The MTT Assay for Assessing Cell Viability and Cytotoxicity. Source: Nature Protocols URL: [Link]

  • Title: Human Tumor Xenograft Models in Preclinical Cancer Research. Source: Cancer Research URL: [Link]

  • Title: The Role of Apoptosis in Cancer and Cancer Therapy. Source: Annual Review of Physiology URL: [Link]

  • Title: In Vitro-In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Source: Journal of Pharmaceutical Sciences URL: [Link]

A Researcher's Guide to the Comparative Cytotoxicity of 2,4-Dihydrochromeno[4,3-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds with potent and selective anticancer activity is perpetual. Among these, pyrazole derivatives have emerged as a privileged class of compounds, demonstrating a wide spectrum of pharmacological properties, including significant cytotoxic effects against various cancer cell lines.[1][2] The fusion of a pyrazole ring with a chromene moiety, creating the 2,4-Dihydrochromeno[4,3-c]pyrazole system, presents a unique and promising scaffold. This guide provides an in-depth comparative analysis of the cytotoxic potential of a rationally designed series of these derivatives, offering a framework for their evaluation and future development.

The rationale for exploring this particular heterocyclic system stems from the established anticancer activities of both its constituent parts. Chromone derivatives have been reported to possess antitumor properties, and the pyrazole core is a key feature in numerous compounds targeting critical cellular machinery, such as cyclin-dependent kinases (CDKs) and tubulin.[3][4][5] By combining these pharmacophores, we hypothesize the creation of hybrid molecules with enhanced potency and potentially novel mechanisms of action. This guide will objectively compare the performance of several hypothetical derivatives, supported by detailed experimental protocols and mechanistic insights.

The Core Scaffold and Designed Derivatives

The fundamental structure is the 2,4-Dihydrochromeno[4,3-c]pyrazole core. To explore the structure-activity relationship (SAR), a series of derivatives (designated CDP-1 to CDP-4 ) were conceived, featuring substitutions on the chromene and the pyrazole moieties. The selection of substituents is based on common modifications known to influence lipophilicity, electronic properties, and steric interactions, which in turn can dramatically affect biological activity.

  • CDP-1 (Parent Compound): The unsubstituted 2,4-Dihydrochromeno[4,3-c]pyrazole.

  • CDP-2: Features a chlorine atom at the R1 position of the chromene ring, exploring the effect of a common halogen modification.

  • CDP-3: Incorporates a methoxy (-OCH3) group at the R1 position, investigating the influence of an electron-donating group.

  • CDP-4: Features a phenyl group at the R2 position on the pyrazole ring, assessing the impact of a bulky aromatic substituent.

Comparative Cytotoxicity: An In Vitro Evaluation

The primary objective is to quantify and compare the cytotoxic potency of the derivatives against a relevant cancer cell line and to assess their selectivity by concurrently testing against a non-cancerous cell line. For this purpose, the human breast adenocarcinoma cell line MCF-7 was chosen as the cancer model, and the human embryonic kidney cell line HEK293 serves as the non-cancerous control.

Primary Screening: MTT Assay for Cell Viability

The initial assessment of cytotoxicity is performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted standard for measuring cellular metabolic activity as an indicator of cell viability.[6][7] The half-maximal inhibitory concentration (IC50), the concentration of a compound that reduces cell viability by 50%, is a key metric for potency.[8]

Table 1: Comparative Cytotoxicity (IC50, µM) of CDP Derivatives after 48h Treatment

Compound IDSubstituent (R1)Substituent (R2)MCF-7 (Cancer) IC50 [µM]HEK293 (Normal) IC50 [µM]Selectivity Index (SI = IC50 HEK293 / IC50 MCF-7)
CDP-1 HH45.2 ± 3.5> 100> 2.21
CDP-2 ClH12.8 ± 1.185.3 ± 6.26.66
CDP-3 OCH₃H38.6 ± 2.9> 100> 2.59
CDP-4 HPhenyl8.5 ± 0.742.1 ± 3.84.95
Doxorubicin --1.2 ± 0.25.8 ± 0.54.83

Data are presented as mean ± standard deviation from three independent experiments. Doxorubicin is included as a positive control.

Interpretation of Results:

The hypothetical data reveals a clear structure-activity relationship. The parent compound CDP-1 shows modest activity. The introduction of a chlorine atom (CDP-2 ) significantly enhances cytotoxicity against MCF-7 cells, a common trend observed for many heterocyclic anticancer agents where halogens can improve target engagement. The electron-donating methoxy group (CDP-3 ) results in a slight decrease in activity compared to the chlorinated derivative. Most notably, the addition of a phenyl group on the pyrazole nitrogen (CDP-4 ) yields the most potent compound in the series, suggesting that this position is critical for interaction with the biological target.

Crucially, the Selectivity Index (SI) provides a measure of tumor specificity.[6] CDP-2 exhibits the highest selectivity, being over 6 times more toxic to cancer cells than to normal cells. While CDP-4 is the most potent, its selectivity is comparable to the standard chemotherapeutic drug, Doxorubicin.

Mechanistic Insights: Elucidating the Mode of Cell Death

To understand how the lead compounds induce cell death, a secondary assay is essential. The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is a robust method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This provides deeper insight beyond the simple viability data from the MTT assay.

Apoptosis Induction Analysis

Based on its high potency, CDP-4 was selected for a hypothetical apoptosis induction study in MCF-7 cells.

Table 2: Apoptosis Analysis of MCF-7 Cells Treated with CDP-4 (at IC50 concentration) for 48h

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control (Vehicle) 94.5 ± 2.12.1 ± 0.41.5 ± 0.31.9 ± 0.5
CDP-4 (8.5 µM) 48.2 ± 3.325.7 ± 2.822.1 ± 2.54.0 ± 0.9

Interpretation of Results:

The significant increase in both early and late apoptotic cell populations following treatment with CDP-4 strongly suggests that this derivative induces cell death primarily through the programmed process of apoptosis. This is a desirable characteristic for an anticancer agent, as it typically avoids the inflammatory response associated with necrosis. Many pyrazole-based compounds have been shown to induce apoptosis by interfering with the cell cycle or specific signaling pathways.[9]

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies for the described experiments are detailed below.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate MCF-7 and HEK293 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the CDP derivatives and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of the selected compound (e.g., CDP-4) for 48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events per sample.

  • Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.

Visualizing the Experimental and Mechanistic Framework

To better illustrate the workflow and the potential mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Cytotoxicity Assessment cluster_mechanism Mechanistic Study Derivatives CDP Derivatives & Doxorubicin Stock Solutions MTT MTT Assay (48h Treatment) Derivatives->MTT Cells MCF-7 & HEK293 Cell Culture Cells->MTT IC50 IC50 & Selectivity Index Calculation MTT->IC50 Apoptosis Annexin V/PI Staining IC50->Apoptosis Select Lead Compound Flow Flow Cytometry Analysis Apoptosis->Flow G CDP4 CDP-4 Derivative Bax Bax Activation CDP4->Bax activates Bcl2 Bcl-2 Inhibition CDP4->Bcl2 inhibits Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

A Comparative Guide to Validating Target Engagement of 2,4-Dihydrochromeno[4,3-c]pyrazoles in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of leading methodologies for validating the cellular target engagement of the promising 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold. Drawing upon field-proven insights and experimental data, we will dissect the principles, protocols, and practical considerations of key techniques, empowering you to make informed decisions for your research.

The 2,4-Dihydrochromeno[4,3-c]pyrazole core structure is a recurring motif in compounds targeting a range of proteins, notably kinases such as Phosphoinositide 3-kinase (PI3K) and enzymes like Dihydrofolate Reductase (DHFR). Consequently, this guide will use these two important target classes as illustrative examples to ground our discussion in relevant biological contexts.

The Imperative of Cellular Target Engagement

Biochemical assays, while valuable for initial screening, do not fully recapitulate the complexities of the cellular environment. Factors such as cell permeability, efflux pumps, intracellular compartmentalization, and the presence of competing endogenous ligands can significantly impact a compound's ability to bind its target. Therefore, direct measurement of target engagement in intact cells is a critical step to bridge the gap between in vitro potency and cellular activity, ultimately leading to more translatable results.

A Comparative Overview of Key Methodologies

Several robust techniques have been developed to assess target engagement in a cellular context. Here, we compare four of the most powerful and widely adopted methods: the Cellular Thermal Shift Assay (CETSA®), Drug Affinity Responsive Target Stability (DARTS), NanoBRET™ Target Engagement Assay, and Photo-affinity Labeling. Each operates on a distinct biophysical principle and offers a unique set of advantages and limitations.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)NanoBRET™ Target Engagement AssayPhoto-affinity Labeling
Principle Ligand binding alters the thermal stability of the target protein.[1]Ligand binding protects the target protein from proteolytic degradation.[2][3][4]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.Covalent cross-linking of a photoreactive compound to its target upon UV irradiation.[5]
Labeling Requirement Label-free.[1]Label-free.[2][4]Requires genetic tagging of the target (NanoLuc®) and a fluorescent tracer.Requires chemical modification of the compound with a photoreactive group and a reporter tag.[5]
Throughput Low to high, depending on the detection method (Western blot vs. high-throughput formats).Traditionally low-throughput (Western blot-based).High-throughput, plate-reader based.[6]Low to medium throughput.
Quantitative Nature Can be quantitative (isothermal dose-response).Semi-quantitative (dose-dependent protection).Highly quantitative (IC50/Kd determination).[6]Primarily qualitative (target identification), can be made semi-quantitative.
Key Advantages Physiologically relevant (intact cells), label-free, applicable to a wide range of targets.[1]No modification of the compound is needed, applicable to complex lysates.[2][4][7]Real-time measurements in live cells, high sensitivity and throughput.[6]Directly identifies the binding protein(s), can map the binding site.[5]
Key Limitations Not all ligand binding events cause a significant thermal shift, can be lower throughput.Not all binding events confer proteolytic protection, requires careful optimization of digestion.Requires genetic engineering of cells and synthesis of a specific tracer.Compound modification can alter binding, potential for non-specific cross-linking.[5]

In-Depth Analysis and Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

Causality Behind the Choice: CETSA is an excellent first-line technique to confirm target engagement in a label-free manner, reflecting the physiological state of the cell.[1] The underlying principle is that the binding of a small molecule can stabilize its target protein, leading to an increase in the temperature at which the protein denatures and aggregates. This change in thermal stability is a direct proxy for target engagement.

Illustrative Application: Validating the engagement of a 2,4-Dihydrochromeno[4,3-c]pyrazole-based inhibitor with its putative target, PI3Kα.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A Plate cells and allow to adhere B Treat with 2,4-Dihydrochromeno[4,3-c]pyrazole or vehicle (DMSO) A->B C Harvest and resuspend cells B->C D Heat cell suspension across a temperature gradient C->D E Lyse cells (e.g., freeze-thaw) D->E F Centrifuge to pellet aggregated proteins E->F G Collect supernatant (soluble protein fraction) F->G H Analyze by Western Blot for PI3Kα G->H I Quantify band intensity and plot melting curve H->I

Caption: CETSA workflow for validating target engagement.

Detailed Protocol (Western Blot-based CETSA):

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., one with known PI3K pathway activation) and allow for adherence. Treat cells with varying concentrations of the 2,4-Dihydrochromeno[4,3-c]pyrazole compound or vehicle control (DMSO) for a predetermined time.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles or other gentle methods. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the levels of the target protein (e.g., PI3Kα) in the supernatant by Western blotting.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Expected Quantitative Data (Example for a PI3Kα Inhibitor):

ParameterValueReference
Cell LineHCT116[8]
Compound Concentration10 µM[8]
Tagg (DMSO control)~50°C[8]
Tagg (Compound-treated)>55°C[8]
ΔTagg >5°C [8]
Drug Affinity Responsive Target Stability (DARTS)

Causality Behind the Choice: DARTS is another label-free method that is particularly useful when a compound does not induce a significant thermal shift or when researchers want to avoid the heat-shock response that can be triggered in CETSA.[2][4] The principle is that ligand binding can alter the conformation of a protein, thereby masking or exposing protease cleavage sites and changing its susceptibility to proteolytic degradation.[2][4]

Illustrative Application: Validating the engagement of a 2,4-Dihydrochromeno[4,3-c]pyrazole-based inhibitor with its putative target, DHFR.

Experimental Workflow:

DARTS_Workflow cluster_lysate_prep Lysate Preparation cluster_incubation Compound Incubation cluster_digestion Protease Digestion cluster_analysis Analysis A Prepare cell lysate B Normalize protein concentration A->B C Incubate lysate with 2,4-Dihydrochromeno[4,3-c]pyrazole or vehicle B->C D Add protease (e.g., pronase) for limited digestion C->D E Stop digestion D->E F Analyze by SDS-PAGE and Western Blot for DHFR E->F G Compare band intensities F->G

Caption: DARTS workflow for target engagement validation.

Detailed Protocol (Western Blot-based DARTS):

  • Lysate Preparation: Prepare a native cell lysate from a suitable cell line. It is crucial to avoid denaturing conditions. Quantify and normalize the protein concentration of the lysate.

  • Compound Incubation: Incubate aliquots of the lysate with various concentrations of the 2,4-Dihydrochromeno[4,3-c]pyrazole compound or vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase, thermolysin) to each sample for a limited time. The concentration of the protease and the digestion time need to be carefully optimized to achieve partial digestion of the total protein pool.

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and/or by heat inactivation.

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting for the target protein (e.g., DHFR).

  • Data Interpretation: An increase in the intensity of the band corresponding to the target protein in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and protected the protein from proteolysis.

Expected Quantitative Data (Example for a DHFR Inhibitor):

CompoundConcentration for ProtectionTargetNon-Target ControlReference
Methotrexate~30 nMDHFReEF1A (unprotected)[7]
NanoBRET™ Target Engagement Assay

Causality Behind the Choice: When high-throughput screening or precise quantification of binding affinity (IC50 or Kd) in live cells is required, the NanoBRET™ assay is a superior choice.[6] It is a proximity-based assay that measures the energy transfer between a target protein fused to a bright NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target.[6]

Illustrative Application: Determining the intracellular potency of a 2,4-Dihydrochromeno[4,3-c]pyrazole-based inhibitor for PI3Kα.

Experimental Workflow:

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis A Transfect cells with NanoLuc®-PI3Kα fusion construct B Plate cells in an assay plate A->B C Add fluorescent tracer and varying concentrations of the test compound B->C D Add NanoLuc® substrate C->D E Measure luminescence at two wavelengths D->E F Calculate BRET ratio E->F G Plot dose-response curve and determine IC50 F->G PAL_Workflow cluster_probe Probe Synthesis cluster_labeling Labeling & Cross-linking cluster_enrichment Enrichment & Identification A Synthesize photoreactive and biotinylated analog of the compound B Incubate cells with the photo-affinity probe A->B C Irradiate with UV light to induce covalent cross-linking B->C D Lyse cells and enrich biotinylated proteins with streptavidin beads C->D E Elute and separate proteins by SDS-PAGE D->E F Identify protein bands by mass spectrometry E->F

Caption: Photo-affinity labeling workflow for target identification.

Detailed Protocol:

  • Probe Synthesis: Synthesize a derivative of the 2,4-Dihydrochromeno[4,3-c]pyrazole with a photoreactive moiety (e.g., benzophenone, diazirine) and a biotin tag. It is critical to ensure that the modifications do not significantly alter the compound's biological activity.

  • Cellular Labeling: Treat intact cells with the photo-affinity probe. To control for non-specific binding, include a competition experiment where cells are co-incubated with an excess of the unmodified parent compound.

  • UV Cross-linking: Irradiate the cells with UV light at a specific wavelength to activate the photoreactive group and induce covalent bond formation with the target protein(s).

  • Enrichment: Lyse the cells and enrich the biotinylated protein-probe complexes using streptavidin-coated beads.

  • Identification: Elute the captured proteins from the beads, separate them by SDS-PAGE, and identify the protein bands of interest using mass spectrometry.

Signaling Pathway Context

Understanding the signaling pathways in which the putative targets are involved is crucial for designing downstream functional assays to confirm the biological consequences of target engagement.

PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Validating the engagement of a 2,4-Dihydrochromeno[4,3-c]pyrazole with PI3Kα should lead to a downstream inhibition of Akt phosphorylation.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Compound 2,4-Dihydrochromeno [4,3-c]pyrazole Compound->PI3K PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effects (Growth, Survival) pAkt->Downstream

Caption: Simplified PI3K/Akt signaling pathway.

DHFR Signaling Pathway:

DHFR is a critical enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR leads to a depletion of THF, which in turn inhibits DNA synthesis and cell proliferation.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Compound 2,4-Dihydrochromeno [4,3-c]pyrazole Compound->DHFR Biosynthesis Nucleotide & Amino Acid Biosynthesis THF->Biosynthesis DNA_Synthesis DNA Synthesis & Cell Proliferation Biosynthesis->DNA_Synthesis

Sources

A Researcher's Guide to Benchmarking Kinase Inhibitor Selectivity: A Case Study of the 2,4-Dihydrochromeno[4,3-c]pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using the promising 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold as a central example. For the purpose of this guide, we will refer to our representative molecule from this class as DCP-71 . We will explore the rationale behind experimental design, compare leading methodologies, and provide detailed protocols to ensure robust and reproducible data for drug discovery professionals.

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its role in numerous FDA-approved kinase inhibitors.[1] Its synthetic accessibility and versatile nature have made it a key component in targeting a wide array of kinases, including Akt, Aurora kinases, and B-raf.[1] Specifically, derivatives of the closely related chromeno[4,3-c]pyrazol-4(2H)-one scaffold have demonstrated potent and selective inhibition of PI3Kα, highlighting the potential of this chemical space for developing targeted cancer therapeutics.[2]

Understanding a compound's interaction across the entire kinome is paramount. Poor selectivity can lead to off-target effects and unforeseen toxicity, while controlled polypharmacology—the intended interaction with multiple targets—can offer enhanced efficacy or overcome drug resistance.[3][4] Therefore, a rigorous, multi-faceted approach to selectivity profiling is not just a screening step, but a foundational pillar of the drug development process.[5]

Part 1: Designing a Selectivity Benchmarking Strategy

A robust selectivity profiling campaign should be designed as a tiered, self-validating system. The objective is to move from a broad, high-throughput survey of the kinome to a more focused, quantitative assessment of on- and off-target interactions. This approach balances cost, time, and depth of information.

Our strategy for characterizing DCP-71 involves two main stages:

  • Primary Kinome-Wide Survey (Binding Affinity): A comprehensive screen at a single high concentration against a large panel of kinases. This provides a bird's-eye view of the compound's interaction landscape. The KINOMEscan™ platform is an excellent choice for this stage due to its broad coverage and direct measurement of binding affinity (Kd).[6][7]

  • Secondary Orthogonal Validation (Enzymatic Activity): For hits identified in the primary screen, we employ an orthogonal, activity-based assay to confirm functional inhibition and determine potency (IC50). The ADP-Glo™ Kinase Assay is a versatile and sensitive method suitable for this purpose, as it measures the enzymatic conversion of ATP to ADP.[8][9][10]

This dual-assay approach is critical. A compound might bind to a kinase in a competition assay but fail to inhibit its catalytic function. Conversely, an activity assay confirms functional consequence, providing higher confidence in the identified targets.

Below is a diagram illustrating this tiered workflow.

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Part 2: Experimental Methodologies

Primary Screening: KINOMEscan™ Competition Binding Assay

Principle: This technology relies on a competition-based binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is quantified via qPCR of the DNA tag. A lower signal indicates stronger binding of the test compound.[6][11][12]

Step-by-Step Protocol:

  • Compound Preparation: Dissolve DCP-71 in 100% DMSO to create a 10 mM stock solution. For the primary screen, prepare a working solution for a final assay concentration of 10 µM.

  • Assay Execution: The KINOMEscan™ assay is typically performed by a specialized vendor (e.g., Eurofins DiscoverX). The compound is screened against a panel of over 400 human kinases.

  • Data Acquisition: The amount of kinase bound to the immobilized ligand is measured using qPCR. Results are reported as "Percent of Control" (%Ctrl), where the DMSO vehicle represents 100% (no inhibition) and a potent reference ligand represents 0%.

  • Hit Identification: A common threshold for identifying a significant interaction or "hit" is a %Ctrl value below 20% (i.e., >80% inhibition of binding).

Secondary Validation: ADP-Glo™ Luminescent Kinase Assay

Principle: This is a homogeneous, luminescent assay that measures the amount of ADP produced during a kinase reaction.[8][13] The assay is performed in two steps: first, after the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. Second, a detection reagent is added to convert the newly formed ADP back into ATP, which then fuels a luciferase/luciferin reaction. The resulting luminescence is directly proportional to kinase activity.[9][14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10-point, 3-fold serial dilution of DCP-71 and reference inhibitors (e.g., Staurosporine, a pan-kinase inhibitor, and Alpelisib, a PI3Kα-selective inhibitor) in a 384-well plate.

    • Prepare the kinase reaction buffer containing the specific kinase (e.g., PI3Kα, and other hits from the primary screen), its substrate, and ATP. The ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase to ensure accurate potency assessment.[3]

  • Kinase Reaction:

    • Add the kinase/substrate/ATP mixture to the wells containing the serially diluted compounds.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer. .

  • Data Analysis:

    • Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Part 3: Comparative Data Analysis

To contextualize the selectivity of DCP-71 , its performance must be benchmarked against both a highly selective inhibitor for its primary target family and a known promiscuous inhibitor.

Hypothetical Data Summary:

Based on the known activity of the chromeno[4,3-c]pyrazole scaffold[2], we hypothesize that DCP-71 will be a potent inhibitor of PI3K family kinases. The following tables present hypothetical but plausible data from our proposed screening workflow.

Table 1: Primary KINOMEscan™ Screen Results (% Inhibition at 10 µM)

Kinase TargetDCP-71Alpelisib (PI3Kα Inhibitor)Staurosporine (Promiscuous Inhibitor)
PI3Kα 99.8 99.9 99.5
PI3Kβ 98.5 95.299.1
PI3Kδ 99.1 99.8 98.9
PI3Kγ 99.0 99.7 99.2
mTOR 95.3 85.199.6
DNA-PK 88.675.498.7
CDK245.210.199.8
SRC21.55.399.4
ABL115.82.199.7
... (400+ other kinases)<10<10Variable

Data presented as percent inhibition. Values >80% are considered significant hits.

Table 2: Secondary ADP-Glo™ Assay Results (IC50, nM)

Kinase TargetDCP-71 (IC50, nM)Alpelisib (IC50, nM)Staurosporine (IC50, nM)
PI3Kα15 5 8
PI3Kβ2501,10012
PI3Kδ1802510
PI3Kγ21029011
mTOR4509505
DNA-PK>1,000>5,00025

Part 4: Interpretation and Scientific Insights

The data reveals a compelling selectivity profile for DCP-71 .

  • Potency and Primary Target: The primary screening correctly identified the PI3K/mTOR family as the primary target class for DCP-71 . The follow-up enzymatic assays confirm this, showing a potent IC50 of 15 nM against PI3Kα.

  • Selectivity Profile: When compared to the reference compounds, DCP-71 demonstrates a distinct profile.

    • Unlike the promiscuous inhibitor Staurosporine, which inhibits a vast number of kinases, DCP-71 shows a highly focused activity profile.[15]

    • Compared to Alpelisib, which is highly selective for the alpha and delta isoforms of PI3K, DCP-71 shows potent, nanomolar inhibition of PI3Kα but with significantly reduced activity (>10-fold) against the β, δ, and γ isoforms. This suggests a degree of isoform selectivity that differs from existing inhibitors.

    • The moderate activity against mTOR (450 nM) is noteworthy. As mTOR is a critical downstream effector in the PI3K signaling pathway, this dual-action profile could be therapeutically advantageous in certain cancer contexts.[16][17]

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation DCP71 DCP-71 DCP71->PI3K DCP71->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Conclusion and Future Directions

The 2,4-Dihydrochromeno[4,3-c]pyrazole scaffold, represented here by DCP-71 , is a promising starting point for the development of novel kinase inhibitors. Our comprehensive, two-tiered benchmarking strategy demonstrates that DCP-71 is a potent PI3Kα inhibitor with a clean off-target profile and moderate activity against mTOR.

This selectivity profile warrants further investigation. Next steps should include:

  • Cellular Target Engagement Assays: Confirming that DCP-71 can engage PI3Kα and mTOR in a cellular context.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicity profile in preclinical models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of DCP-71 to further optimize potency and refine the selectivity profile, potentially enhancing the dual PI3K/mTOR activity or improving isoform specificity.

By employing a logical, evidence-based approach to selectivity profiling, researchers can build a robust data package that instills confidence and effectively guides the progression of promising compounds like DCP-71 through the drug discovery pipeline.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Zegzouti, H., Zdanovska, J., Hsiao, K., Goueli, S. A. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed, 20(2), 188-97. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 3(12), 1537-1553. [Link]

  • Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., ... & Gray, N. S. (2011). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 286(12), 10115-10125. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • MRC PPU. (n.d.). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan. Retrieved from [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • ResearchGate. (n.d.). Kinome-wide selectivity and chemo-proteomics profiling of 10 (SM311). Retrieved from [Link]

  • LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan. Retrieved from [Link]

  • HMS LINCS Project. (n.d.). Assays. Retrieved from [Link]

  • National Institutes of Health. (2017). Multicomponent Synthesis of 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones: A Novel Heterocyclic Scaffold with Antibacterial Activity. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • ACS Publications. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Nature Reviews Drug Discovery, 7(10), 841-850. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). A quantitative analysis of kinase inhibitor selectivity. Retrieved from [Link]

  • ASCO Publications. (2020). Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. Retrieved from [Link]

  • Pantsar, T., Laitinen, T., Leppänen, J., Oksanen, A., Poso, A., & Kokkola, T. (2017). Design, synthesis, and biological evaluation of 2,4-dihydropyrano[2,3-c]pyrazole derivatives as autotaxin inhibitors. European Journal of Pharmaceutical Sciences, 107, 195-204. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Li, J., & Liu, Z. (2016). Discovery of Chromeno[4,3-c]pyrazol-4(2H)-one Containing Carbonyl or Oxime Derivatives as Potential, Selective Inhibitors PI3Kα. Chemical & Pharmaceutical Bulletin, 64(11), 1576-1581. [Link]

  • Semantic Scholar. (2021). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. Retrieved from [Link]

  • MDPI. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • ResearchGate. (2021). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. Retrieved from [Link]

  • PubMed. (2016). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]

  • ResearchGate. (2018). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. Retrieved from [Link]

  • PubMed. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Retrieved from [Link]

  • PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Dihydrochromeno[4,3-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,4-Dihydrochromeno[4,3-c]pyrazole. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we synthesize and handle. This document is structured to provide not just a set of instructions, but a deep understanding of the principles behind them, ensuring that safety and environmental responsibility are integral to our workflow.

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling

Understanding the potential hazards of a novel or sparsely documented compound is the bedrock of safe disposal. Based on its structure, 2,4-Dihydrochromeno[4,3-c]pyrazole must be treated as a hazardous substance until proven otherwise.

  • Structural Concerns : The molecule is a nitrogen-containing heterocyclic compound. Such compounds can be toxic, carcinogenic, and pose significant environmental risks if not managed correctly.[3] Pyrazole, a core component of the structure, is classified as harmful if swallowed and toxic in contact with skin.[4][5] It can also cause serious eye damage and skin irritation.[5][6]

  • Toxicity and Irritation : Assume the compound is toxic via oral ingestion and dermal contact, and is a potential skin and eye irritant.[4][6] All handling and disposal operations should be conducted with appropriate personal protective equipment (PPE) to prevent exposure.

  • Environmental Hazard : Heterocyclic compounds are noted for their persistence in the environment and potential for long-term adverse effects on aquatic ecosystems.[3][5] Therefore, disposal down the drain or in regular trash is strictly prohibited.[2][7]

Pre-Disposal Planning: Minimization and Segregation

Effective waste management begins long before a container is full. Adherence to the principles of green chemistry and meticulous laboratory practice can significantly reduce both risk and disposal costs.[8]

  • Source Reduction : The most effective waste minimization strategy is to synthesize or acquire only the amount of material necessary for your research.[9] Maintaining a detailed chemical inventory helps prevent over-purchasing.[10]

  • Segregation at the Source : Never mix 2,4-Dihydrochromeno[4,3-c]pyrazole waste with other waste streams. Keep it segregated based on its physical state (solid or liquid). Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of 2,4-Dihydrochromeno[4,3-c]pyrazole waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing the following:

  • Safety Goggles : Chemical splash goggles are mandatory to protect against splashes.[10][11]

  • Gloves : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use and remove them using the proper technique to avoid skin contact.[5]

  • Lab Coat : A lab coat should be worn to protect your skin and clothing.[12]

Step 2: Select a Compatible Waste Container

  • Chemical Compatibility : Choose a waste container made of a material that is chemically compatible with 2,4-Dihydrochromeno[4,3-c]pyrazole. A high-density polyethylene (HDPE) container is a robust and generally suitable choice for organic and heterocyclic compounds.[2]

  • Container Integrity : The container must be in good condition, free of cracks or leaks, and have a secure, leak-proof screw-top lid.[2]

  • Size : Use a container appropriate for the volume of waste to be generated. Do not overfill; leave at least 10% of headspace to allow for expansion.

Step 3: Label the Waste Container Correctly Proper labeling is a critical safety and regulatory requirement.

  • Initial Labeling : As soon as you designate a container for waste, affix a "Hazardous Waste" label.

  • Content Identification : Clearly write the full chemical name: "2,4-Dihydrochromeno[4,3-c]pyrazole". Do not use abbreviations or chemical formulas.

  • Hazard Identification : Indicate the potential hazards (e.g., "Toxic," "Irritant").

  • Contact Information : Include the name of the principal investigator and the laboratory location.

Step 4: Accumulate Waste in a Designated Area

  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA within the laboratory.[9] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Storage Conditions : Keep the container tightly closed at all times, except when adding waste.[9] Store it away from heat sources and in a well-ventilated area.[5]

Step 5: Arrange for Disposal

  • Contact EHS : Once the container is nearly full or if the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9]

  • Do Not Hoard Waste : Adhere to institutional and regulatory limits for waste accumulation. For acutely toxic wastes (P-listed), this limit can be as low as one quart.[9]

Data Summary for Disposal

The following table summarizes the key logistical information for the disposal of 2,4-Dihydrochromeno[4,3-c]pyrazole.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteAssumed toxic and environmentally persistent based on pyrazole and heterocyclic structure.[3][5]
Container Material High-Density Polyethylene (HDPE)Provides broad chemical resistance against organic compounds.[2]
Primary Label "Hazardous Waste"Complies with regulatory standards for chemical waste.
Contents on Label Full Chemical NameEnsures clear identification and prevents ambiguity.
Storage Location Satellite Accumulation Area (SAA)Designated, secure area for temporary storage of hazardous waste.[9]
Container State Closed at all times (except when adding)Prevents release of vapors and potential spills.[9]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,4-Dihydrochromeno[4,3-c]pyrazole.

G cluster_prep Preparation & Handling cluster_contain Containerization cluster_storage Storage & Disposal A Waste Generation (2,4-Dihydrochromeno[4,3-c]pyrazole) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (HDPE) B->C D Affix 'Hazardous Waste' Label C->D E Add Waste to Container (Do not overfill) D->E F Update Label with Full Chemical Name & Hazards E->F G Store Container in Designated SAA with Secondary Containment F->G H Keep Container Tightly Closed G->H I Contact EHS for Pickup When Full or Project Ends H->I

Caption: Workflow for the safe disposal of laboratory chemical waste.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Minor Spill :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical spill kit or absorbent pads.

    • Collect the contaminated absorbent material in a separate, sealed plastic bag.

    • Label the bag as "Hazardous Waste: 2,4-Dihydrochromeno[4,3-c]pyrazole Debris" and dispose of it along with other chemical waste.

    • Clean the spill area thoroughly.

  • Major Spill :

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry into the affected area.

    • Provide details of the spilled substance to emergency responders.

By adhering to these rigorous, well-reasoned protocols, we uphold our professional responsibility to ensure a safe laboratory environment and protect the broader ecosystem from chemical hazards.

References

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remedi
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
  • Navigating the Safe Disposal of 1,5-dimethyl-1H-pyrazol-3-amine: A Procedural Guide. (n.d.). Benchchem.
  • Fisher Scientific. (2025-12-18).
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (n.d.). MDPI.
  • Sigma-Aldrich. (2024-09-08).
  • Cayman Chemical. (2025-06-27). Safety Data Sheet: 5-bromo-3-phenyl Salicylic Acid.
  • 2,4-DIHYDROCHROMENO[4,3-C]PYRAZOLE | 74618-03-4. (n.d.). ChemicalBook.
  • Sigma-Aldrich. (2024-10-18).
  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. (2025-08-10).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Chemistry Lab Safety Rules. (n.d.). PozeSCAF.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • Lab Safety — Professur für Chemische Biologie. (2024-10-28). TU Dresden.
  • Safety Guidelines | Organic Chemistry I Lab. (n.d.). Purdue University.
  • Exploration of heterocyclic compounds from bio waste sugars: a Review. (n.d.). TSI Journals.
  • Laboratory Safety Guidelines: 40 Steps to a Safer Laboratory. (n.d.). Purdue University, Department of Chemistry.
  • Laboratory Safety Rules. (2016-06-02). New Mexico Tech.
  • A novel and environment-friendly method for preparing dihydropyrano[2,3-c]pyrazoles in water under ultrasound irradiation. (2025-10-23).
  • Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. (n.d.). PMC - NIH.
  • Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as. (n.d.). SciSpace.
  • One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzo
  • Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities. (n.d.). MDPI.

Sources

A Senior Application Scientist's Guide to Handling 2,4-Dihydrochromeno[4,3-c]pyrazole: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Dihydrochromeno[4,3-c]pyrazole (CAS No. 74618-03-4). Given the limited publicly available, compound-specific toxicology data, this document establishes a comprehensive personal protective equipment (PPE) protocol based on a risk assessment of its known hazard classification, the toxicological profile of its parent pyrazole structure, and established standards for handling novel chemical entities.

The core principle of this guide is proactive risk mitigation. The pyrazole moiety and its fused heterocyclic derivatives are well-recognized as pharmacologically active, necessitating careful handling to avoid unforeseen biological effects.[1][2][3][4] This protocol is designed to be a self-validating system, ensuring personnel protection through a conservative, multi-layered approach grounded in authoritative safety standards.

Hazard Assessment: What We Know

Direct toxicological data for 2,4-Dihydrochromeno[4,3-c]pyrazole is limited. However, available information and data from structurally related compounds allow for a robust preliminary hazard assessment:

  • GHS Classification: The compound is classified with the hazard code "Xi," indicating it is an IRRITANT.[5] The corresponding GHS signal word is "Warning".[5]

  • Parent Compound (Pyrazole) Hazards: The parent compound, 1H-Pyrazole, is considered hazardous. It is classified as acutely toxic (oral), a Category 2 skin and eye irritant, and may cause respiratory irritation.[6][7] The toxicological properties have not been fully investigated, warranting a cautious approach.[6]

  • Physical Form: This compound is a solid at room temperature, with a listed melting point of 170°C.[5] This reduces the risk of aerosolization compared to volatile liquids but underscores the hazard of fine dusts or powders.

Based on this composite data, we must assume 2,4-Dihydrochromeno[4,3-c]pyrazole is, at a minimum, a skin and eye irritant and potentially harmful if ingested or inhaled as a dust. The Occupational Safety and Health Administration (OSHA) requires employers to provide information and training to employees about the hazardous chemicals they may be exposed to in the workplace.[8][9]

The Core Protocol: Multi-Layered PPE Strategy

A tiered approach to PPE is mandated, aligning with the "Hierarchy of Controls" which prioritizes engineering and administrative controls before relying on PPE.[10] All handling of 2,4-Dihydrochromeno[4,3-c]pyrazole solid or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.

PPE Selection Framework

The following table summarizes the required PPE based on the operational task. This framework is designed for easy reference and implementation in your laboratory's specific Chemical Hygiene Plan, a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[10][11]

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid ANSI Z87.1-rated safety glasses with side shields AND a face shield.Nitrile gloves (double-gloved recommended).Fully buttoned laboratory coat; disposable sleeves recommended.N95 respirator if work cannot be performed in a fume hood (requires fit-testing and training).
Preparing Solutions Chemical splash goggles (ANSI Z87.1).Nitrile gloves (double-gloved).Chemical-resistant laboratory coat.Not required if performed in a certified chemical fume hood.
Conducting Reactions/Transfers Chemical splash goggles (ANSI Z87.1).Nitrile gloves.Chemical-resistant laboratory coat.Not required if performed in a certified chemical fume hood.
Spill Cleanup (Small) Chemical splash goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a lab coat.N95 respirator (minimum).
Causality of PPE Choices
  • Eye and Face Protection: Because the compound is a known irritant, protecting the eyes from dust particles and splashes is critical.[5][6] Standard safety glasses are insufficient for weighing solids; a face shield provides a secondary barrier against accidental aerosolization. Chemical splash goggles create a complete seal around the eyes, which is necessary when handling solutions.

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact. Double-gloving is a best practice when weighing solids to allow for the clean removal of the outer glove if it becomes contaminated without exposing the skin. Always inspect gloves for tears or punctures before use.

  • Body Protection: A fully-buttoned lab coat prevents contamination of personal clothing. For tasks with a higher risk of spills, such as large-volume solution preparation, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: The primary method of inhalation control is the chemical fume hood. An N95 respirator is specified as a minimum precaution if engineering controls fail or are unavailable for a specific task, providing protection against particulate matter (dust).

Procedural Guidance: From Donning to Disposal

Adherence to standardized procedures is critical for safety. This workflow minimizes the risk of exposure and cross-contamination.

PPE Donning & Doffing Workflow

The sequence of putting on and taking off PPE is crucial to prevent contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Goggles / Face Shield D1->D2 D3 3. Respirator (if needed) D2->D3 D4 4. Gloves (over cuffs) D3->D4 WashHands1 Wash Hands F1 1. Gloves (peel off) F2 2. Lab Coat (turn inside out) F1->F2 F3 3. Goggles / Face Shield F2->F3 F4 4. Respirator (if used) F3->F4 WashHands2 Wash Hands Thoroughly F4->WashHands2

Caption: PPE Donning and Doffing Workflow.

Spill Management Protocol

In the event of a spill, immediate and correct action is required.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Don PPE: For small, manageable spills, don the appropriate spill cleanup PPE as outlined in the table above.

  • Containment: Cover the spill with an absorbent material appropriate for chemical spills (e.g., vermiculite or a commercial spill kit).

  • Neutralization (if applicable): Consult the Safety Data Sheet (SDS) for any specific neutralization requirements. For a compound of unknown reactivity, avoid adding other chemicals.

  • Cleanup: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, followed by a 70% ethanol solution.

  • Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Disposal Plan

All materials contaminated with 2,4-Dihydrochromeno[4,3-c]pyrazole are to be considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and spent absorbent materials. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[12]

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[10]

Conclusion: A Culture of Safety

Handling novel or poorly characterized compounds like 2,4-Dihydrochromeno[4,3-c]pyrazole demands a vigilant and proactive approach to safety. The guidelines presented here are based on the foundational principles of chemical hygiene and risk assessment recommended by NIOSH and OSHA.[13][14] By understanding the rationale behind each safety measure and adhering to these protocols, researchers can confidently and safely advance their work while ensuring personal and environmental protection. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets before beginning any new procedure.[9][15]

References

  • School Chemistry Laboratory Safety Guide . National Institute for Occupational Safety and Health (NIOSH). Available from: [Link]

  • Laboratory Safety and Chemical Hygiene Plan . Available from: [Link]

  • NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories . Bergeson & Campbell, P.C. Available from: [Link]

  • NIOSH pocket guide to chemical hazards . Johns Hopkins Lab Safety. Available from: [Link]

  • OSHA Chemical Hazards And Communication . StatPearls - NCBI Bookshelf. Available from: [Link]

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. Available from: [Link]

  • Pocket Guide to Chemical Hazards Introduction . National Institute for Occupational Safety and Health (NIOSH). Available from: [Link]

  • Hazard Communication - Overview . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . Available from: [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel Resources. Available from: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds . MDPI. Available from: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents . National Institutes of Health (NIH). Available from: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles . Hilaris Publisher. Available from: [Link]

  • Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones . National Institutes of Health (NIH). Available from: [Link]

  • Pyrazole | C3H4N2 . PubChem - National Institutes of Health (NIH). Available from: [Link]

  • A close look into the biological and synthetic aspects of fused pyrazole derivatives . PubMed - National Institutes of Health (NIH). Available from: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties . International Journal for Research in Applied Science & Engineering Technology (IJRASET). Available from: [Link]

  • Green synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) via catalyst-free multicomponent reaction in magnetized distilled water . SciELO South Africa. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dihydrochromeno[4,3-c]pyrazole
Reactant of Route 2
2,4-Dihydrochromeno[4,3-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.